1-Benzyl-1,4-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-6,8,11H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNYVKCAEHASOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292421 | |
| Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37589-77-8 | |
| Record name | NSC82414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-benzyl-1,4-dihydropyridine-3-carbonitrile NADH model compound
An In-Depth Technical Guide to 1-Benzyl-1,4-dihydronicotinamide (BNAH): A Seminal NADH Model Compound
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-benzyl-1,4-dihydronicotinamide (BNAH), a paramount model compound for the biological reducing agent nicotinamide adenine dinucleotide (NADH). Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthesis, characterization, mechanistic underpinnings, and diverse applications of BNAH in modern organic chemistry.
The Biological Blueprint: Understanding NADH and the Need for Mimics
Nicotinamide adenine dinucleotide (NAD) is a ubiquitous coenzyme central to cellular metabolism. In its reduced form, NADH, it functions as a critical electron and hydride (H⁻) carrier in a vast array of biochemical redox reactions.[1][2] The reversible oxidation-reduction between NAD⁺ and NADH is fundamental to energy production through pathways like the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][3]
The inherent complexity and instability of the native NADH molecule under many ex vivo conditions necessitate the development of robust synthetic analogues. These "NADH model compounds" aim to replicate the reductive capabilities of NADH in a more synthetically accessible and stable format. 1-Benzyl-1,4-dihydronicotinamide (BNAH) has emerged as one of the most extensively studied and utilized of these mimics.[4][5]
Synthesis and Characterization of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
The synthesis of BNAH is a well-established and efficient process, typically involving the reduction of its corresponding pyridinium salt, N-benzylnicotinamide. This transformation is a cornerstone for researchers working with this NADH model.
Synthetic Workflow
The most common laboratory-scale synthesis involves the reduction of N-benzylnicotinamide iodide or bromide with sodium dithionite in a basic aqueous solution.[6] The choice of sodium dithionite is predicated on its efficacy and selectivity as a reducing agent for pyridinium rings. The reaction is typically performed in the dark and under an inert atmosphere to prevent photo-oxidation of the light-sensitive dihydropyridine product.
Caption: General workflow for the synthesis of BNAH.
Detailed Experimental Protocol: Synthesis of BNAH
The following protocol is a representative procedure for the synthesis of BNAH:
-
Dissolution: In a round-bottom flask, dissolve 1-benzylpyridinium-3-carboxamide iodide (1.0 g, 3.41 mmol) in 15 mL of deionized water.
-
Addition of Reagents: To the solution, add sodium carbonate (1.44 g, 13.64 mmol) followed by sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[6]
-
Reaction: Stir the resulting solution vigorously under a nitrogen atmosphere in the dark for 15-30 minutes. The progress of the reaction can be monitored by TLC.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure at room temperature to yield BNAH as a solid.[6]
Physicochemical and Spectroscopic Characterization
BNAH is typically a pale yellow solid. Its structure and purity are routinely confirmed by spectroscopic methods.
| Property | Description |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.27 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.34 (m, 5H, Ar-H), 7.26 (s, 1H), 5.75 (d, 1H), 5.38 (s, 2H, NH₂), 4.76 (m, 1H), 4.30 (s, 2H, CH₂-Ph), 3.19 (s, 2H, C4-H).[6] |
| ¹³C NMR (CDCl₃, 75.5 MHz) | δ (ppm): 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97.[6] |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, C=O (amide), and C=C stretching are typically observed.[7] |
| UV-Vis (EtOH) | λ_max ≈ 330 nm.[8] This absorption band is characteristic of the dihydropyridine ring and is often used to monitor the progress of reactions involving BNAH. |
Mechanism of Action: The Hydride Transfer
The utility of BNAH as an NADH mimic lies in its ability to deliver a hydride ion (H⁻) to an electrophilic substrate, thereby effecting a reduction. This process mirrors the biological function of NADH.[4]
The generally accepted mechanism involves a direct, single-step transfer of a hydride from the C4 position of the dihydropyridine ring to the substrate.[4] This is a concerted process where the C-H bond is broken and a new C-H or other X-H bond is formed in the substrate. The driving force for this reaction is the formation of the thermodynamically stable aromatic pyridinium salt (BNA⁺).
Caption: The hydride transfer mechanism from BNAH to a substrate.
In some cases, particularly with certain substrates and in the presence of metal ions, a stepwise mechanism involving single electron transfer (SET) followed by hydrogen atom transfer (HAT) may occur.[9] The presence of a Lewis acid, such as Mg²⁺, can enhance the reaction rate by coordinating to the substrate (e.g., the carbonyl oxygen of a ketone), thereby increasing its electrophilicity and facilitating hydride attack.[8]
Applications in Organic Synthesis
BNAH is a versatile reducing agent for a variety of functional groups, particularly those that are activated towards nucleophilic attack.
Reduction of Carbonyl Compounds
BNAH is effective in the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[10] The reaction is particularly efficient for substrates with electron-withdrawing groups adjacent to the carbonyl, which increases its electrophilicity.
Table of Representative Reductions:
| Substrate | Product | Conditions | Yield (%) | Reference |
| α,β-Epoxy Ketones | β-Hydroxy Ketones | Magnetic Nano-Fe₃O₄-supported BNAH | High | [11] |
| Methyl Benzoylformate | Methyl Mandelate | Mg(ClO₄)₂, Acetonitrile, RT, 3 days | High | [12] |
| 1,3-Dimethyl-5-nitrouracil | 5,6-Dihydro-1,3-dimethyl-5-nitrouracil | Acetonitrile, RT, 25 h | 79 | [8] |
Reductive Debromination and Cyclopropanation
BNAH has been successfully employed in stereoselective reductive debromination-cyclopropanation reactions, showcasing its utility in constructing complex molecular architectures.[13]
Immobilized and Reusable BNAH Systems
A significant advancement in the practical application of BNAH is its immobilization on solid supports, such as magnetic nanoparticles.[11] This heterogenization allows for easy recovery and reuse of the reagent, aligning with the principles of green chemistry. The supported BNAH can be separated from the reaction mixture using an external magnet, simplifying product isolation and purification.[11]
Experimental Protocol: Reduction of a Ketone
The following is a general procedure for the reduction of an activated ketone using BNAH, adapted from literature protocols.[12]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone (1 mmol), BNAH (1.5 mmol), and magnesium perchlorate (1.5 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction: Stir the solution at room temperature in the dark. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Add water (0.5 mL) to the reaction mixture and extract with diethyl ether (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for the reduction of a ketone using BNAH.
Comparative Analysis and Future Outlook
While BNAH is a powerful and versatile tool, it is important to understand its place among other reducing agents.
Comparison with Other Reducing Agents:
| Reagent | Selectivity | Handling |
| BNAH | Mild; reduces activated carbonyls and other electrophilic functional groups. | Air and light sensitive; generally requires an inert atmosphere. |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones; generally unreactive towards esters and amides.[10] | Relatively stable in air; can be used in protic solvents.[14] |
| Lithium Aluminum Hydride (LiAlH₄) | Very strong; reduces a wide range of functional groups including esters and amides. | Highly reactive with water and protic solvents; requires careful handling. |
The development of chiral BNAH analogues has opened avenues for asymmetric reductions, enabling the enantioselective synthesis of valuable chiral molecules.[12][15] Future research will likely focus on expanding the substrate scope of BNAH, developing more efficient and recyclable catalytic systems, and designing novel chiral variants for asymmetric synthesis.
Conclusion
1-Benzyl-1,4-dihydronicotinamide (BNAH) stands as a testament to the power of bio-inspired chemistry. Its role as a stable and effective mimic of NADH has provided invaluable insights into biological redox processes and has furnished synthetic chemists with a versatile tool for reductive transformations. The continued exploration of its chemistry promises to yield even more sophisticated applications in catalysis and complex molecule synthesis.
References
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Xu, H.-J., Wan, X., Shen, Y.-Y., Xu, S., & Feng, Y.-S. (2012). Magnetic Nano-Fe3O4-Supported 1-Benzyl-1,4-dihydronicotinamide (BNAH): Synthesis and Application in the Catalytic Reduction of α,β-Epoxy Ketones. Organic Letters, 14(5), 1210–1213. [Link]
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A New Type of NADH Model Compound: Synthesis and Enantioselective Reduction of Benzoylformates to the Corresponding Mandelates. (2007). Molecules, 12(5), 979-985. [Link]
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Wu, Y.-D., Wang, D.-P., Chan, K. W. K., & Yang, D. (1999). Theoretical Study of Peptides Formed by Aminoxy Acids. Journal of the American Chemical Society, 121(49), 11425-11433. [Link]
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Miranda, D. R. (2022, March 17). NAD vs. NADH. Elysium Health. [Link]
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Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). Molecules, 28(12), 4642. [Link]
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Mechanism of Metal-Free Hydrogen Transfer between Amine-Boranes and Aminoboranes. (2014). Inorganic Chemistry, 53(17), 9294-9306. [Link]
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Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2017). International Journal of Research Culture Society, 1(8), 160-163. [Link]
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A New Type of NADH Model Compound: Synthesis and Enantioselective Reduction of Benzoylformates to the Corresponding Mandelates. (2007). Molecules, 12(5), 979-985. [Link]
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Stereoselective reduction with NADH model BNAH through chiral induction in cyclodextrins. (2001). Tetrahedron: Asymmetry, 12(3), 447-451. [Link]
-
N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. (2017). Acta Crystallographica Section C: Structural Chemistry, 73(7), 531-535. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
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Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). Molecules, 28(12), 4642. [Link]
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Reduction of Uracil Derivatives with an NADH Model, 1-Benzyl-1,4-dihydronicotinamide. (1998). Heterocycles, 49, 475-484. [Link]
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Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(2), 1216-1221. [Link]
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One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (2016). Journal of Chemical Sciences, 128(12), 1901-1908. [Link]
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Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. (2015). World Journal of Chemical Education, 3(4), 89-93. [Link]
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N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: Useful Models for NAD + and NADH. (2017). Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531-535. [Link]
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What Are the Differences Between NAD+ and NADH? (2024, July 2). AgeMate. [Link]
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Boron–nitrogen–hydrogen (BNH) compounds: recent developments in hydrogen storage, applications in hydrogenation and catalysis, and new syntheses. (2012). Energy & Environmental Science, 5(10), 9257-9268. [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
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Oxidation of 1‐benzyl‐1,4‐dihydronicotinamide (BNAH). (2020). Chemistry – A European Journal, 26(62), 14101-14105. [Link]
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Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). Molecules, 28(12), 4642. [Link]
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Understanding Hydrogen Atom Transfer: from Bond Strengths to Marcus Theory. (2011). Accounts of Chemical Research, 44(5), 394-404. [Link]
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Investigating mitochondrial redox state using NADH and NADPH autofluorescence. (2017). Redox Biology, 12, 944-954. [Link]
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Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (2002). Molecules, 7(10), 736-743. [Link]
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Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. (2025). Catalysis Science & Technology, 15(13), 3624-3631. [Link]
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Hydrogen auto-transfer. (n.d.). Wikipedia. Retrieved from [Link]
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Tris(bipyridyl)ruthenium(II)-photosensitized reaction of 1-benzyl-1,4-dihydronicotinamide with benzyl bromide. (1986). Journal of the Chemical Society, Perkin Transactions 2, 1033-1038. [Link]
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Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. (2023). RTU E-books. [Link]
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A Technical Guide to the Biomimetic Redox Properties of 3-Cyano-1,4-Dihydropyridine Derivatives
Abstract
This technical guide provides an in-depth exploration of the biomimetic redox properties of 3-cyano-1,4-dihydropyridine derivatives, a class of compounds that has garnered significant attention for their ability to mimic the function of the natural coenzyme NADH. We will delve into the synthesis, mechanistic underpinnings of their redox activity, and the experimental methodologies used to characterize these properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of these molecules for applications in asymmetric synthesis, as antioxidants, and in the development of novel therapeutic agents.
Part 1: The Foundation: Biomimicry and the NADH Coenzyme
The intricate and highly efficient biochemical reactions that sustain life have long served as a source of inspiration for chemists. Among the most fundamental of these processes are redox reactions, which are central to cellular respiration and metabolism. The coenzyme nicotinamide adenine dinucleotide (NADH) is a key player in these biological redox pathways, acting as a versatile carrier of reducing equivalents.[1]
The core of NADH's reactivity lies in its 1,4-dihydropyridine ring, which can donate a hydride ion (a proton and two electrons) to a wide range of substrates, thereby reducing them. This process is crucial for numerous enzymatic transformations. The concept of biomimicry, in this context, involves the design and synthesis of molecules that can replicate the function of NADH in a controlled and predictable manner. These "NADH mimics" have emerged as powerful tools in synthetic organic chemistry, offering a means to perform reductions under mild conditions and with high selectivity.[2]
Among the various classes of NADH mimics, 1,4-dihydropyridine (DHP) derivatives have proven to be particularly effective.[3][4] Their structural similarity to the active core of NADH makes them excellent candidates for biomimetic redox reactions.
Part 2: Synthesis and Structural Hallmarks of 3-Cyano-1,4-Dihydropyridine Derivatives
The introduction of a cyano group at the 3-position of the 1,4-dihydropyridine ring is a key structural modification that significantly enhances the redox capabilities of these molecules. The electron-withdrawing nature of the cyano group plays a crucial role in stabilizing the pyridinium salt that is formed upon hydride donation, thereby increasing the driving force of the reduction reaction.
Synthesis: The Hantzsch Reaction and Its Progeny
The most common and versatile method for the synthesis of 1,4-dihydropyridines is the Hantzsch synthesis.[5][6] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine or ammonia.
For the synthesis of asymmetric 1,4-dihydropyridines, including the 3-cyano derivatives, a two-step modification of the Hantzsch synthesis is often preferred to avoid the formation of a mixture of products.[5]
The quest for enantiomerically pure 1,4-dihydropyridines, which is of paramount importance in drug development, has led to the development of various asymmetric synthetic strategies. These include the use of chiral auxiliaries, chiral cyclocondensation partners, and organocatalytic methods.[6]
Caption: The Hantzsch synthesis of 1,4-dihydropyridines.
Part 3: The Heart of Redox Activity: The Hydride Transfer Mechanism
The biomimetic reducing ability of 3-cyano-1,4-dihydropyridine derivatives stems from their capacity to transfer a hydride ion to an electron-deficient substrate. The mechanism of this hydride transfer can proceed through different pathways, including a one-step concerted process or a multi-step process involving single electron transfer (SET) steps.[7][8]
The presence of the 3-cyano group, along with other electron-withdrawing substituents, generally favors a one-step hydride transfer mechanism.[2] The reaction is initiated by the formation of a charge-transfer complex between the dihydropyridine donor and the substrate acceptor. The rate of the reaction is influenced by both the hydride donating ability of the dihydropyridine (its hydricity) and the hydride accepting ability of the substrate.[9]
The oxidation of the 1,4-dihydropyridine to the corresponding pyridinium salt is the thermodynamic driving force for the reaction.[10]
Caption: The general mechanism of hydride transfer.
Part 4: Experimental Protocols for Characterization
A thorough understanding of the redox properties of 3-cyano-1,4-dihydropyridine derivatives requires robust experimental characterization. Here, we provide an overview of key experimental protocols.
Protocol 1: Synthesis of a Representative 3-Cyano-1,4-Dihydropyridine
This protocol describes the synthesis of a model 3-cyano-1,4-dihydropyridine derivative via a modified Hantzsch reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
3-Aminocrotononitrile (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., p-toluenesulfonic acid, a few crystals)
Procedure:
-
Dissolve the aromatic aldehyde, ethyl acetoacetate, and 3-aminocrotononitrile in ethanol in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 3-cyano-1,4-dihydropyridine derivative.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[11][12]
Protocol 2: Electrochemical Analysis using Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox behavior of electroactive species.[13][14] It provides information on the oxidation and reduction potentials of a compound.
Materials:
-
A solution of the 3-cyano-1,4-dihydropyridine derivative in a suitable solvent (e.g., acetonitrile or dichloromethane, typically 1 mM).[13]
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[13]
-
A standard three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire).
-
A potentiostat.
Procedure:
-
Assemble the electrochemical cell with the three electrodes immersed in the solution of the supporting electrolyte.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[13]
-
Record a blank voltammogram of the supporting electrolyte solution.
-
Add the solution of the 3-cyano-1,4-dihydropyridine derivative to the cell and continue to de-aerate for a few more minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram will show an oxidation peak corresponding to the removal of electrons from the dihydropyridine ring. The peak potential provides information about the ease of oxidation.
Caption: Workflow for cyclic voltammetry analysis.
Part 5: Structure-Activity Relationships (SAR)
The redox properties of 3-cyano-1,4-dihydropyridine derivatives can be finely tuned by modifying the substituents on the dihydropyridine ring. This allows for the rational design of NADH mimics with tailored reactivity for specific applications.
| Position | Substituent Effect on Redox Potential | Rationale |
| C4 | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Stabilize the resulting pyridinium salt, making the DHP a stronger reducing agent. |
| C4 | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Destabilize the pyridinium salt, making the DHP a weaker reducing agent. |
| N1 | Bulky substituents | Can sterically hinder the approach of the substrate, affecting the reaction rate. |
| C2, C6 | Alkyl groups (e.g., -CH₃) | Generally have a modest electronic effect but can influence solubility and stability. |
| C3, C5 | Electron-withdrawing groups (e.g., -CO₂R, -CN) | Crucial for enhancing the hydride-donating ability by stabilizing the oxidized form. |
Table 1: Structure-Activity Relationships of 3-Cyano-1,4-Dihydropyridine Derivatives.
Part 6: Applications in Asymmetric Synthesis and Drug Development
The ability of chiral 3-cyano-1,4-dihydropyridine derivatives to effect enantioselective reductions has made them valuable reagents in the synthesis of chiral drugs and natural products.[15] They have been successfully employed in the asymmetric reduction of a variety of prochiral substrates, including ketones, imines, and α,β-unsaturated compounds.
Furthermore, the antioxidant properties of some 1,4-dihydropyridine derivatives have been investigated for their potential therapeutic applications in conditions associated with oxidative stress.[3] Their ability to scavenge free radicals and reduce reactive oxygen species makes them promising candidates for the development of novel cytoprotective agents.[3]
Part 7: Conclusion and Future Outlook
3-Cyano-1,4-dihydropyridine derivatives have established themselves as a versatile and powerful class of biomimetic reducing agents. Their tunable redox properties, coupled with the development of efficient asymmetric synthetic methods, have opened up new avenues for their application in organic synthesis and medicinal chemistry. Future research in this area is likely to focus on the development of even more efficient and selective catalysts, the expansion of their substrate scope, and the exploration of their therapeutic potential in a wider range of diseases. The continued investigation of these fascinating molecules holds great promise for advancing our ability to control and manipulate redox processes with precision and elegance.
References
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Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Chemical Science (RSC Publishing). [Link]
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An In-depth Technical Guide to the Reduction Mechanism of 1-Benzyl-3-cyanopyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of 1-benzyl-3-cyanopyridinium salts is a fundamental transformation in organic synthesis, providing access to a diverse array of nitrogen-containing heterocyclic scaffolds. These products, particularly substituted piperidines and dihydropyridines, are privileged structures in medicinal chemistry and drug discovery.[1] This guide offers a comprehensive exploration of the core mechanisms governing the reduction of these versatile pyridinium salts. We will delve into the influence of the N-benzyl and 3-cyano substituents, the regioselectivity of hydride attack, and the various classes of reducing agents employed. Key mechanistic pathways, including direct hydride transfer, single-electron transfer (SET), and catalytic hydrogenation, will be examined in detail. Furthermore, this document provides practical, field-proven insights and experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of Pyridinium Salt Reduction
Pyridinium salts serve as activated precursors for the synthesis of partially or fully saturated N-heterocycles.[2] The quaternization of the pyridine nitrogen lowers the aromaticity of the ring, rendering it more susceptible to nucleophilic attack and reduction.[3] The 1-benzyl group is a common N-substituent that enhances the stability of the pyridinium salt and can influence the stereochemical outcome of the reduction. The electron-withdrawing nature of the 3-cyano group further activates the pyridinium ring towards reduction and plays a crucial role in directing the regioselectivity of the reaction.[4]
The resulting dihydropyridine and piperidine products are of significant interest in drug development. For instance, 1,4-dihydropyridines are well-known calcium channel blockers used in the treatment of hypertension.[5][6] Piperidine moieties are among the most frequently encountered N-heterocycles in FDA-approved drugs, valued for their ability to impart desirable physicochemical properties and engage in critical binding interactions with biological targets.[1]
Core Reduction Mechanisms
The reduction of 1-benzyl-3-cyanopyridinium salts can proceed through several distinct mechanistic pathways, largely dictated by the choice of reducing agent and reaction conditions.
Direct Hydride Transfer: The Hantzsch-type Reaction and Metal Hydrides
A common and straightforward method for the reduction of pyridinium salts involves the direct transfer of a hydride ion (H⁻). This is characteristic of complex metal hydrides like sodium borohydride (NaBH₄) and reducing agents used in Hantzsch-type dihydropyridine synthesis.[7][8]
The reaction is initiated by the nucleophilic attack of a hydride equivalent at an electron-deficient carbon of the pyridinium ring. The electron-withdrawing 3-cyano group significantly influences the regioselectivity of this attack. While attack at the C2, C4, and C6 positions is possible, the formation of the 1,4-dihydropyridine isomer is often favored. The 1,4-dihydropyridine is a key intermediate that can sometimes be isolated or may undergo further reduction to the corresponding tetrahydropyridine and ultimately the piperidine.[3]
It is important to note that while effective, reagents like NaBH₄ can sometimes lead to a mixture of 1,2-, 1,4-, and 1,6-dihydropyridine isomers.[9]
Dissolving Metal and Electrochemical Reductions: Single-Electron Transfer (SET) Pathways
Reductions employing dissolving metals (e.g., sodium in liquid ammonia) or electrochemical methods proceed via a single-electron transfer (SET) mechanism.[10][11] In this process, the pyridinium cation accepts an electron to form a neutral radical intermediate.
This radical can then undergo a variety of subsequent reactions:
-
Dimerization: Two radical intermediates can couple to form a dimeric species.
-
Further Reduction: The radical can accept a second electron to form an anion, which is then protonated by a suitable proton source in the reaction medium.
-
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another component of the reaction mixture.
The presence of the benzyl group can influence the stability of the radical and anionic intermediates. The cyano group, being a strong electron-withdrawing group, facilitates the initial electron transfer step.[12]
Catalytic Hydrogenation: A Pathway to Saturated Heterocycles
Catalytic hydrogenation is a powerful technique for the complete reduction of the pyridinium ring to the corresponding piperidine.[13][14] This method typically employs a transition metal catalyst (e.g., platinum, palladium, rhodium, or iridium) and a source of hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or ammonia-borane.[1][3]
The mechanism of catalytic hydrogenation involves the following key steps:
-
Adsorption: Both the pyridinium salt and the hydrogen source adsorb onto the surface of the metal catalyst.
-
Hydride Addition: The reaction proceeds through the stepwise addition of hydrogen atoms to the pyridinium ring. Isotopic labeling studies have suggested that an initial 1,4-hydride addition to the pyridinium salt occurs, leading to the formation of a 1,4-dihydropyridine intermediate.[3]
-
Further Reduction: The initially formed dihydropyridine and subsequent enamine intermediates undergo further hydrogenation until the fully saturated piperidine is obtained.
The quaternization of the pyridine to a pyridinium salt is often crucial for successful catalytic hydrogenation, as it prevents catalyst poisoning by the lone pair of electrons on the nitrogen atom of a neutral pyridine.[3][14]
Reduction with Sodium Dithionite: A Regioselective Approach
Sodium dithionite (Na₂S₂O₄) is a widely used and often highly regioselective reducing agent for pyridinium salts, particularly those with electron-withdrawing groups.[15][16] It is the classical reagent for preparing 1,4-dihydropyridines.[17]
The mechanism is believed to involve the formation of a sulfinate adduct. In alkaline solutions, the dithionite anion attacks the C4 position of the pyridinium ring to form a 1,4-dihydropyridine-4-sulfinate.[9] This adduct can then decompose through different pathways, with one preserving the 1,4-dihydro structure to yield the corresponding 1,4-dihydropyridine.[9] The high regioselectivity is thought to arise from a specific interaction between the pyridinium cation and the dithionite anion, forming a rigidly oriented ion pair that directs the attack to the C4 position.[9]
Mechanistic Visualization
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: Single-Electron Transfer (SET) Mechanism.
Caption: Catalytic Hydrogenation Workflow.
Experimental Protocols
The following protocols are provided as illustrative examples for the reduction of a generic 1-benzyl-3-cyanopyridinium salt. Researchers should optimize conditions for their specific substrate.
Protocol: Reduction with Sodium Dithionite
Objective: To synthesize the 1-benzyl-3-cyano-1,4-dihydropyridine.
Materials:
-
1-Benzyl-3-cyanopyridinium bromide (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (2.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-benzyl-3-cyanopyridinium bromide in a minimal amount of deionized water in a round-bottom flask.
-
Flush the solution with nitrogen gas for 10-15 minutes.
-
In a separate container, mix the sodium dithionite and sodium carbonate powders.
-
Add the solid mixture portion-wise to the stirred pyridinium salt solution under a nitrogen atmosphere. The reaction is often accompanied by a color change.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol: Catalytic Transfer Hydrogenation
Objective: To synthesize the 1-benzyl-3-cyanopiperidine.
Materials:
-
1-Benzyl-3-cyanopyridinium bromide (1.0 eq)
-
[RhCp*Cl₂]₂ (catalyst, e.g., 1 mol%)
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source and solvent
-
Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a stirred solution of the 1-benzyl-3-cyanopyridinium bromide in the formic acid/triethylamine mixture, add the rhodium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting piperidine derivative by column chromatography.
Data Summary
The choice of reducing agent and conditions significantly impacts the product distribution and yield. The following table summarizes typical outcomes for the reduction of 1-benzyl-3-cyanopyridinium salts.
| Reducing Agent/Method | Typical Product(s) | Key Mechanistic Feature | Typical Yields |
| Sodium Dithionite (Na₂S₂O₄) | 1,4-Dihydropyridine | Regioselective sulfinate adduct formation | Good to Excellent |
| Sodium Borohydride (NaBH₄) | Mixture of Dihydropyridine Isomers, Piperidine | Direct Hydride Transfer | Moderate to Good |
| Catalytic Hydrogenation (e.g., Rh, Ir catalyst) | Piperidine | Stepwise addition of hydrogen on a metal surface | Good to Excellent |
| Electrochemical Reduction | Dihydropyridine, Piperidine, Dimers | Single-Electron Transfer | Variable |
Conclusion
The reduction of 1-benzyl-3-cyanopyridinium salts is a versatile and powerful transformation in synthetic organic chemistry. A thorough understanding of the underlying mechanisms—direct hydride transfer, single-electron transfer, and catalytic hydrogenation—is paramount for controlling the outcome of the reaction and achieving the desired product, be it a dihydropyridine or a fully saturated piperidine. The choice of reducing agent is the primary determinant of the reaction pathway. This guide provides the foundational knowledge and practical starting points for researchers to effectively utilize this important class of reactions in the synthesis of valuable nitrogen-containing heterocycles for drug discovery and development.
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Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. Available from: [Link]
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Al-Ostath, A. et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available from: [Link]
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Li, Y. et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLOS ONE. Available from: [Link]
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ACS Publications. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. Available from: [Link]
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Taylor & Francis Online. (2006). Synthesis of 1,4-Dihydropyridines by Regioselective Additions of Benzylic Zinc Bromides to Pyridinium Salts and Their Aromatizations to 4-Benzylpyridines. Available from: [Link]
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National Institutes of Health. (2017). NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism. Available from: [Link]
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Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
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Canadian Journal of Chemistry. (1977). The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction. Available from: [Link]
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Royal Society of Chemistry. (2023). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Available from: [Link]
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ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available from: [Link]
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ScienceMadness.org. Sodium Dithionite. Available from: [Link]
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Hindawi. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Available from: [Link]
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MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Available from: [Link]
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INERIS. (2006). SODIUM DITHIONITE CAS N°: 7775-14-6. Available from: [Link]
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Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Available from: [Link]
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DSpace@MIT. (2009). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Available from: [Link]
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NISCAIR Online Periodicals Repository. (2005). Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
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Circulation. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Available from: [Link]
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MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available from: [Link]
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Electronic Effect of 3-Cyano Group on Dihydropyridine Stability: A Technical Guide
This guide provides an in-depth technical analysis of the electronic and steric impact of the 3-cyano group on the 1,4-dihydropyridine (DHP) scaffold. It is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
The substitution of the classic 3-alkoxycarbonyl (ester) group with a 3-cyano (nitrile) group on the 1,4-dihydropyridine (DHP) scaffold fundamentally alters the physicochemical landscape of the molecule. While both are electron-withdrawing groups (EWGs), the cyano group exerts a stronger inductive (
Key Technical Impacts:
-
Oxidative Stability: The 3-CN group lowers the energy of the Highest Occupied Molecular Orbital (HOMO), generally increasing the oxidation potential (
) and stabilizing the ring against Single Electron Transfer (SET) oxidation mechanisms. -
Acidity (pKa): It drastically increases the acidity of the N1-H proton (lowering pKa by ~2–3 units compared to esters), stabilizing the corresponding DHP anion.
-
Dealkylation Risk: Unlike 3,5-diesters, 3,5-dicyano-DHPs are prone to oxidative dealkylation (loss of the C4 substituent) rather than simple aromatization under certain oxidative conditions.
Electronic Characterization: Cyano vs. Ester
To understand stability, one must quantify the electronic "pull" applied to the enamine (
Hammett Substituent Constants
The stability of the DHP ring relies on the "Push-Pull" mechanism: the nitrogen lone pair "pushes" electron density into the ring, while substituents at C3/C5 "pull" it away.
| Substituent (R) | Hammett | Hammett | Field/Inductive ( | Resonance ( | Steric Parameter ( |
| -CN (Cyano) | 0.66 | 0.56 | 0.51 | 0.15 | -0.51 (Small) |
| -COOEt (Ester) | 0.45 | 0.37 | 0.33 | 0.12 | -1.49 (Bulky) |
| -NO | 0.78 | 0.71 | 0.65 | 0.13 | -2.52 (Large) |
Analysis:
-
Electronic Pull: The cyano group is a significantly stronger EWG than the ester (
0.66 vs 0.45). This results in a more electron-deficient dihydropyridine ring. -
Steric Profile: The linear geometry of the cyano group (
hybridized) creates minimal steric hindrance compared to the planar, rotating ester group. This lack of steric bulk reduces the "buttressing effect" that often protects the C4-H bond from metabolic attack.
The "Push-Pull" Stabilization Visualization
The following diagram illustrates the electronic distribution and resonance stabilization provided by the 3-cyano group.
Figure 1: Electronic "Push-Pull" stabilization mechanism of 3-cyano-1,4-dihydropyridines.
Mechanistic Impact on Stability[2][3]
Oxidative Aromatization (The Primary Instability)
The primary degradation pathway for DHPs is oxidation to the corresponding pyridine. The 3-cyano group influences this via the Single Electron Transfer (SET) mechanism.
-
Initiation: An oxidant abstracts an electron from the DHP ring (usually from the N-lone pair or
-system) to form a radical cation ( ). -
Electronic Effect: Because the cyano group strongly withdraws electron density, it stabilizes the ground state and lowers the HOMO energy.
-
Consequence: 3-Cyano DHPs typically exhibit higher oxidation potentials (
) than their 3-ester counterparts. They are thermodynamically harder to oxidize via SET.
-
-
The Dealkylation Anomaly:
-
While esters typically lead to aromatization (retention of C4-R), 3,5-dicyano DHPs often undergo oxidative dealkylation (loss of the C4 substituent) if the C4-R group is a secondary alkyl or benzylic group. This is due to the high acidity of the radical cation intermediate, which favors C-C bond cleavage over C-H bond cleavage.
-
Photostability
Nitro-substituted DHPs (e.g., Nifedipine) are notoriously photolabile, degrading to nitrosophenyl pyridines under UV/Vis light.
-
Cyano Advantage: The cyano group does not possess the low-lying
transitions associated with the nitro group's photo-instability. Consequently, 3-cyano DHPs are significantly more photostable during handling and storage.
Hydrolytic Stability
The nitrile group is generally robust but can hydrolyze to a primary amide and subsequently to a carboxylic acid under strong acidic/basic conditions. However, in physiological pH and typical formulation buffers, the 3-cyano group on a DHP ring is kinetically stable against hydrolysis.
Comparative Stability Data
The table below synthesizes general trends observed in oxidation kinetics and physicochemical properties.
| Feature | 3,5-Diester DHP (Standard) | 3,5-Dicyano DHP | Impact of Cyano Group |
| Oxidation Potential ( | ~1.0 V vs SCE | > 1.15 V vs SCE | Increased Stability (Harder to remove e-) |
| N-H Acidity (pKa) | ~18 (DMSO) | ~15–16 (DMSO) | Increased Acidity (Anion is more stable) |
| C4-Substituent Fate | Retained (Aromatization) | Risk of Loss (Dealkylation) | Altered Pathway (Mechanism switch) |
| Photostability | Good | Excellent | Superior to Nitro-DHPs |
| Steric Shielding | High | Low | Reduced (More accessible to enzymes) |
Experimental Protocols for Validation
To empirically verify the electronic effect of the 3-cyano group in your specific scaffold, use the following validated protocols.
Cyclic Voltammetry (Determination of )
This protocol measures the thermodynamic susceptibility to oxidation.
-
Preparation: Dissolve the DHP (1 mM) in anhydrous Acetonitrile (MeCN).
-
Electrolyte: Add Tetrabutylammonium hexafluorophosphate (TBAPF
) to 0.1 M. -
Setup: Use a standard three-electrode cell:
-
Working: Glassy Carbon.
-
Counter: Platinum wire.
-
Reference: Ag/AgCl or SCE.
-
-
Measurement: Scan from 0.0 V to +2.5 V at a scan rate of 100 mV/s.
-
Analysis: Record the anodic peak potential (
). A positive shift in for the Cyano-DHP vs. the Ester-DHP confirms electronic stabilization.
Oxidative Aromatization Kinetics (Chemical)
Measure the rate of aromatization using a mild oxidant (e.g., Ferric Nitrate on Silica or DDQ).
-
Standard: Prepare 0.1 M solutions of 3-Cyano-DHP and 3-Ester-DHP in Chloroform.
-
Oxidant: Add 1.0 equivalent of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[2]
-
Monitoring: Monitor the appearance of the Pyridine peak (aromatized product) via UV-Vis spectroscopy (typically ~270–290 nm) or HPLC at 5-minute intervals.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant.-
Expectation: If electronic effects dominate,
. If steric effects dominate (access to C4-H), might be similar or slightly faster.
-
Oxidative Pathway Visualization
Figure 2: Divergent oxidative pathways for Ester vs. Cyano substituted dihydropyridines.
References
-
Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B.
-
Kuthan, J., & Kurfürst, A. (1982). Development of 1,4-Dihydropyridine Chemistry. Industrial & Engineering Chemistry Product Research and Development.
-
Zeynizadeh, B., et al. (2005). Aromatization of Hantzsch Ester 1,4-Dihydropyridines with Iodine under Normal Conditions and Ultrasound Irradiation. Journal of the Chinese Chemical Society.
-
Arhancet, G. B., et al. (2010).[3] Discovery of novel cyanodihydropyridines as potent mineralocorticoid receptor antagonists. Journal of Medicinal Chemistry.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
Sources
A Comparative Analysis of 3-Carbonitrile vs. 3-Carboxamide NADH Mimics for Biocatalysis and Drug Development
An In-Depth Technical Guide
Introduction: The Enduring Legacy of NADH and the Rise of Synthetic Mimics
Nicotinamide adenine dinucleotide (NADH) is a cornerstone of cellular metabolism, a biological hydride carrier essential for a vast number of redox reactions. Its central role in converting substrates to valuable products with high stereoselectivity has made it a coveted cofactor for industrial biocatalysis. However, the native cofactor's high cost, limited stability, and poor membrane permeability present significant barriers to its widespread application. This has spurred the development of synthetic NADH mimics, structurally simplified yet functionally analogous molecules that can replace the natural cofactor in both enzymatic and chemical catalytic systems.[1]
Among the most studied classes of NADH mimics are 1,4-dihydropyridine derivatives, which retain the core functional moiety of NADH responsible for hydride transfer. The electronic properties, and thus the reactivity, of these mimics can be finely tuned by modifying the substituents on the pyridinium ring. This guide provides an in-depth technical comparison of two of the most prevalent and functionally distinct classes of mimics: those bearing a 3-carbonitrile group and those with a 3-carboxamide group. We will explore how this seemingly subtle substitution dramatically alters their synthesis, electrochemical properties, stability, and, ultimately, their performance in catalytic applications, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal mimic for their specific application.
Core Structural and Electronic Differences
The key to understanding the divergent behaviors of 3-carbonitrile and 3-carboxamide NADH mimics lies in the fundamental electronic nature of the cyano (-CN) and carboxamide (-CONH₂) groups.
-
3-Carbonitrile (-CN): The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and its sp-hybridized state. This has a profound effect on the electron density of the pyridinium ring.
-
3-Carboxamide (-CONH₂): The carboxamide group is also electron-withdrawing, but its effect is significantly attenuated compared to the cyano group. This is due to the resonance donation from the nitrogen lone pair into the carbonyl, which partially counteracts the inductive withdrawal.
These electronic differences dictate the hydride donating ability of the reduced (dihydropyridine) form and the stability of the oxidized (pyridinium) form, which are the critical parameters for a functional NADH mimic.
Synthesis of Key NADH Mimics
The synthesis of these mimics typically involves a two-step process: N-alkylation of the pyridine precursor followed by reduction. The choice of the N-substituent (e.g., benzyl, methyl) can further modulate solubility and steric properties.
Experimental Protocol: Synthesis of N-Benzyl-3-cyanopyridinium Bromide (Oxidized Carbonitrile Mimic)
This protocol outlines the straightforward N-alkylation of 3-cyanopyridine.
-
Reagents & Setup:
-
3-Cyanopyridine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Toluene (or Acetonitrile), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 3-cyanopyridine in anhydrous toluene in the round-bottom flask.
-
Add benzyl bromide to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 12-24 hours. A precipitate will form as the reaction progresses.
-
Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum.
-
-
Validation:
-
The product, N-benzyl-3-cyanopyridinium bromide, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of benzylic protons and a downfield shift of the pyridinium protons are key indicators of successful synthesis.[2]
-
Experimental Protocol: Synthesis of N-Benzyl-3-carboxamidopyridinium Bromide (Oxidized Carboxamide Mimic)
This protocol follows a similar N-alkylation strategy starting from nicotinamide.
-
Reagents & Setup:
-
Nicotinamide (Pyridine-3-carboxamide) (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve nicotinamide in anhydrous DMF in the round-bottom flask.
-
Add benzyl bromide to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Cool the reaction to room temperature.
-
Add an excess of diethyl ether or ethyl acetate to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with diethyl ether.
-
Dry the product under vacuum.
-
-
Validation:
-
Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry. The product is typically a white solid.
-
Comparative Physicochemical Properties
The choice between a carbonitrile and a carboxamide mimic is most critically informed by their differing redox potentials and stability.
Redox Potential: The Driving Force of Hydride Transfer
The redox potential (E₁/₂) of the oxidized/reduced couple (Py⁺/PyH) is a direct measure of the mimic's reducing power. A more negative redox potential indicates a stronger reductant (better hydride donor) in the reduced form.
The strong electron-withdrawing cyano group makes the pyridinium ring more electron-deficient and thus easier to reduce. Conversely, this means the corresponding reduced form, the dihydropyridine, is a weaker hydride donor. The carboxamide group has a less pronounced effect.
| Property | 3-Carbonitrile Mimic (BNA⁺ type) | 3-Carboxamide Mimic (BNA⁺ type) | Causality & Implication |
| Electron-Withdrawing Strength | Strong | Moderate | The -CN group's superior inductive and resonance withdrawal makes the pyridinium ring more electron-deficient. |
| Redox Potential (E₁/₂) vs. Fc⁺/Fc | ~ -2.2 V (for 3-cyanopyridine)[3][4][5] | More positive than 3-CN variant | Implication: The reduced 3-carboxamide mimic is a significantly stronger hydride donor than the 3-carbonitrile version. The oxidized 3-carbonitrile mimic is a stronger oxidant. |
| Hydride Donating Ability | Weaker | Stronger | A more negative redox potential correlates directly with greater thermodynamic driving force for hydride transfer.[6] |
Note: Redox potentials are highly dependent on the solvent, electrolyte, and N-substituent. The value for 3-cyanopyridine serves as a representative example of this class.
Stability: A Practical Consideration
The stability of the reduced 1,4-dihydropyridine form is paramount for practical applications, especially those involving cofactor regeneration. Decomposition leads to loss of activity and the formation of inactive byproducts.
-
3-Carbonitrile Mimics: The reduced forms are generally more susceptible to decomposition, particularly under acidic conditions or upon exposure to light. The electron-deficient nature of the ring can facilitate side reactions.
-
3-Carboxamide Mimics: These mimics, being closer in electronic structure to the natural NADH, often exhibit greater stability. The carboxamide group can participate in hydrogen bonding, which may contribute to increased stability in protic solvents.
Mechanism of Action: The Hydride Transfer Step
The core function of an NADH mimic is the transfer of a hydride ion (H⁻) from its C4 position to an electrophilic substrate, such as the carbonyl carbon of a ketone. This process is believed to proceed through the formation of a charge-transfer complex between the dihydropyridine donor and the substrate acceptor.[7]
Caption: Biocatalytic cycle using an NADH mimic and a regeneration system.
-
3-Carboxamide Mimics: Their structural and electronic similarity to natural NADH makes them excellent substrates for many NAD(P)H-dependent enzymes. They often provide high reaction rates and enantioselectivity. Their superior hydride donating ability is beneficial for reducing challenging substrates.
-
3-Carbonitrile Mimics: While sometimes poorer substrates for natural enzymes, their unique electronic properties can be advantageous. In some cases, the weaker reducing power can lead to higher selectivity, avoiding over-reduction or side reactions. Furthermore, their distinct properties make them valuable tools for mechanistic studies to probe enzyme active sites.
Experimental Protocol: Asymmetric Reduction of an Activated Alkene
This protocol describes a typical screening reaction to compare the efficacy of different NADH mimics in an enzyme-catalyzed reduction.
-
Reagents & Setup:
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)
-
Ene-reductase enzyme (e.g., from Tsukamurella carboxydivorans, TsOYE)
-
Substrate (e.g., 2-methyl-cinnamaldehyde) dissolved in a co-solvent like DMSO
-
Reduced NADH mimic (3-carbonitrile or 3-carboxamide version, 1.1 eq)
-
Cofactor regeneration system (optional but recommended for preparative scale): Formate dehydrogenase (FDH) and sodium formate. [8] * Thermostatted shaker vials.
-
-
Procedure:
-
In a vial, prepare a reaction mixture containing the buffer, enzyme, and the regeneration system components (if used).
-
Add the reduced NADH mimic to the mixture.
-
Initiate the reaction by adding the substrate solution.
-
Seal the vial and incubate at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or GC to determine conversion and enantiomeric excess (ee%).
-
Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
-
Validation & Comparison:
-
Run parallel reactions, one with the 3-carbonitrile mimic and one with the 3-carboxamide mimic, under identical conditions.
-
Compare the initial reaction rates, final conversion percentages, and the enantiomeric excess of the product. This direct comparison will reveal which mimic is more effective for the specific enzyme-substrate combination.
-
Conclusion and Future Outlook
The choice between 3-carbonitrile and 3-carboxamide NADH mimics is not a matter of inherent superiority but of strategic selection based on the specific demands of the chemical or biological system.
-
3-Carboxamide mimics are the workhorses for general applications. Their strong reducing power and greater stability make them a reliable choice for achieving high conversion rates in many biocatalytic reductions. They are often the first choice when attempting to replace NADH in an established enzymatic system.
-
3-Carbonitrile mimics are specialized tools. Their weaker hydride donating ability can be exploited to enhance selectivity in sensitive reactions. Their distinct electrochemical properties make them valuable probes for studying reaction mechanisms and for applications outside of biocatalysis, such as in electrochemistry and materials science. [3][4] Future research will likely focus on developing mimics with even more tailored properties. This includes attaching photosensitizers for light-driven regeneration, incorporating chiral moieties for enzyme-free asymmetric reductions, and tuning redox potentials to precisely match the requirements of specific multi-enzyme cascade reactions. By understanding the core principles laid out in this guide, researchers can make more informed decisions, accelerating the development of novel catalysts and more efficient synthetic routes for pharmaceuticals and fine chemicals.
References
-
NADH Mimic‐Decorated Coordination Capsules for Biomimetic Capture of NO and Electrocatalytic Reduction to NH 3. (2025). ResearchGate. Available at: [Link]
-
Heme/NADH Mimics Co‐Decorated Allosteric Capsules for Regulating Oxygen Activation and Upregulating Intracellular Methionine Depletion. (2025). PMC. Available at: [Link]
-
Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. (2024). Semantic Scholar. Available at: [Link]
-
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024). PMC. Available at: [Link]
-
Okamoto, Y., et al. (2016). Efficient In Situ Regeneration of NADH Mimics by an Artificial Metalloenzyme. ACS Catalysis. Available at: [Link]
-
A NAD(P)H oxidase mimic for catalytic tumor therapy via a deacetylase SIRT7-mediated AKT/GSK3β pathway. (n.d.). Nanoscale (RSC Publishing). Available at: [Link]
-
NADH Mimic-Decorated Coordination Capsules for Biomimetic Capture of NO and Electrocatalytic Reduction to NH3. (2025). PubMed. Available at: [Link]
-
Structural Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects of the NADH/NAD+ Model Reactions in Acetonitrile: Charge-Transfer Complex Tightness Is a Key. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Stable NAD+ Mimics as Inhibitors for the Legionella pneumophila Phosphoribosyl Ubiquitylating Enzyme SdeC. (n.d.). PMC. Available at: [Link]
-
Transfer-catalyst-free biomimetic asymmetric reduction of 3-sulfonyl coumarins with a regenerable NAD(P)H model. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Reduction potentials of cyanopyridines predicted computationally and determined experimentally. (n.d.). ResearchGate. Available at: [Link]
-
Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. (2005). PubMed. Available at: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PubMed. Available at: [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Available at: [Link]
-
Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. (2024). Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Hydride Transfer for NADH Regeneration: From Nature, Beyond Nature. (n.d.). Advanced Science News. Available at: [Link]
-
N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026). MDPI. Available at: [Link]
-
Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. (2025). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). ResearchGate. Available at: [Link]
-
Investigation of NADH Binding, Hydride Transfer, and NAD+ Dissociation during NADH Oxidation by Mitochondrial Complex I Using Modified Nicotinamide Nucleotides. (n.d.). PMC. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity Screening, and Molecular Docking Study of Pyrimidine Carbonitrile Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (n.d.). PMC. Available at: [Link]
-
Hydride Transfer for NADH Regeneration: From Nature, Beyond Nature. (2025). ResearchGate. Available at: [Link]
-
Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Theoretical study of stereoselective reduction controlled by NADH analogs. (2005). PubMed. Available at: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC. Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. Available at: [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). MDPI. Available at: [Link]
-
Reactions of Nitriles. (2024). Chemistry Steps. Available at: [Link]
-
Addition of Some Aminoheterocycles to N-Benzyl-3-cyanopyridinium Chloride. (n.d.). ResearchGate. Available at: [Link]
-
Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries. (n.d.). Semantic Scholar. Available at: [Link]
-
Bioorganometallic chemistry: Biocatalytic oxidation reactions with biomimetic NAD +/NADH co-factors and [CpRh(bpy)H] + for selective organic synthesis*. (n.d.). ResearchGate. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). Beilstein Journals. Available at: [Link]
-
Polymeric nanoreactors for catalytic applications. (2024). Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Room Temperature Electroreductive Carboxylation of Unactivated Alkyl Chlorides with CO2 Using a Ni(II) NNN-Pincer Complex. Towar. (n.d.). ChemRxiv. Available at: [Link]
-
Comparisons of the Masking Effect of Carboxylic, Amic-Acidic, and Amidic Compounds on Lanthanides and Am. (n.d.). Available at: [Link]
-
Synthesis of pyrimidines from dinitrogen and carbon. (n.d.). PMC - NIH. Available at: [Link]
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Technical Guide: Photo-induced Electron Transfer (PET) of 1-Benzyl-1,4-dihydropyridines
Executive Summary
This technical guide details the mechanistic principles, thermodynamic parameters, and experimental protocols for utilizing 1-benzyl-1,4-dihydropyridine (BNAH) and its derivatives in Photo-induced Electron Transfer (PET) systems. BNAH serves as a robust, biomimetic NADH analogue, functioning primarily as a two-electron/one-proton donor. In modern photoredox catalysis, it is deployed as a sacrificial reductant or a radical precursor to drive thermodynamically challenging reductions, such as dehalogenation and C=C saturation.
Target Audience: Synthetic Chemists, Photophysicists, and Drug Discovery Scientists.
Mechanistic Framework: The Electron-Proton-Electron Sequence
The utility of BNAH in PET lies in its ability to undergo stepwise oxidation. Unlike simple hydride transfer (HT) seen in thermal biological systems, photochemical oxidation typically follows an Electron-Transfer (ET)
The Core Pathway
-
Excitation: A photosensitizer (PS) is excited by light (
). -
Primary ET:
oxidizes BNAH, generating the radical cation ( ). -
Proton Loss:
is highly acidic ( ); it rapidly loses a proton to a base (solvent or additive) to form the neutral pyridinyl radical ( ). -
Secondary ET:
is a strong reductant ( vs SCE) and donates a second electron to the substrate or closes the catalytic cycle.
Visualization of the Signaling Pathway
Caption: Stepwise oxidative transformation of BNAH via Photo-induced Electron Transfer (PET).
Thermodynamics and Kinetics[1]
Successful PET requires precise matching of redox potentials. The driving force (
Where
Comparative Redox Data
The following table consolidates critical thermodynamic values for experimental design.
| Species | State | Role in PET | ||
| BNAH | Ground | +0.57 | - | Primary e- Donor |
| BNAH | Excited ( | - | Direct Photoreductant (UV only) | |
| BNA | Radical | -1.08 | - | Secondary e- Donor |
| Ru(bpy) | Excited ( | - | +0.77 | Oxidant (Quencher) |
| Ir(ppy) | Excited ( | - | +0.31 | Oxidant (Quencher) |
Expert Insight: While BNAH is a competent donor, its radical cation
is susceptible to back-electron transfer (BET). The addition of a base (e.g., pyridine or lutidine) accelerates deprotonation, driving the equilibrium toward theradical and preventing BET.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-1,4-dihydronicotinamide (BNAH)
Rationale: Commercial BNAH often contains oxidation impurities (BNA
Reagents:
-
Benzyl chloride (1.0 eq)
-
Nicotinamide (1.0 eq)
-
Sodium Dithionite (
) (2.5 eq) -
Sodium Carbonate (
) (2.5 eq) -
Solvents: Methanol, Water.
Step-by-Step Methodology:
-
Quaternization: Reflux Benzyl chloride and Nicotinamide in methanol (5 hours) to yield 1-benzyl-3-carbamoylpyridinium chloride (
). Recrystallize from ethanol. -
Reduction: Dissolve
(5 mmol) in 15 mL water. Degas with Argon for 15 mins. -
Dithionite Addition: Add
and to the solution simultaneously while stirring vigorously under Argon. -
Precipitation: A yellow precipitate (BNAH) forms immediately. Stir for 30 mins in an ice bath.
-
Filtration: Filter the solid under inert atmosphere if possible. Wash with cold degassed water.
-
Drying: Dry in a vacuum desiccator over
in the dark.
Self-Validation System (QC):
-
NMR Check:
H NMR (CD CN) must show a distinct singlet (or doublet depending on resolution) at ppm corresponding to the C4-methylene protons. Disappearance of aromatic pyridinium protons is the success metric. -
UV-Vis Ratio: Measure absorption at 260 nm and 340 nm. Pure BNAH has a high
( ). Significant absorption at 260 nm without 340 nm indicates oxidation to BNA .
Protocol B: Stern-Volmer Fluorescence Quenching
Rationale: To confirm the PET mechanism and determine the quenching rate constant (
Workflow Visualization:
Caption: Workflow for determining bimolecular quenching constants via Stern-Volmer analysis.
Methodology:
-
Preparation: Prepare a
M solution of the photosensitizer (e.g., Ru(bpy) ) in dry acetonitrile. -
Titration: Prepare 5 cuvettes containing the sensitizer and increasing concentrations of BNAH (0, 10, 20, 30, 40 mM).
-
Degassing: Oxygen is a potent quencher. Bubble Argon for 10 minutes or use freeze-pump-thaw cycles (3x).
-
Measurement: Excite at the sensitizer's absorption max (e.g., 450 nm for Ru) and record emission intensity (
). -
Analysis: Plot
vs. . A linear response confirms dynamic quenching (PET).[1]-
Calculation:
. (Where is the lifetime of the sensitizer without quencher).
-
Application: Reductive Dehalogenation
A classic application of BNAH in drug development is the "tin-free" reduction of alkyl halides.
-
System: Substrate (R-X) + Ru(bpy)
(cat) + BNAH (stoichiometric reductant) + Amine base. -
Mechanism:
Note on Autonomy: While some literature suggests BNAH quenches the oxidized photocatalyst (Oxidative Quenching), the Reductive Quenching pathway (where BNAH reduces the excited catalyst) is often kinetically favored when using strongly reducing excited states or when BNAH is in high concentration.
References
-
Fukuzumi, S., et al. (2006). Mechanism of Photoinduced Electron Transfer of 1-Benzyl-1,4-dihydropyridine. Journal of the American Chemical Society.
-
Ishitani, O., et al. (1987). Redox photosensitized reactions of 1-benzyl-1,4-dihydronicotinamide. Journal of the Chemical Society, Perkin Transactions.
-
Stephenson, C. R. J., et al. (2009).[4] Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction. Journal of the American Chemical Society.
-
Verho, O., et al. (2015). The role of 1,4-dihydropyridines in photoredox catalysis. ChemCatChem.
-
Edinburgh Instruments. (2024).[1] Fluorescence Quenching & the Stern-Volmer Plot.
Sources
Thermodynamics of Hydride Transfer in 3-Cyano Dihydropyridines
Executive Summary
The 1,4-dihydropyridine (1,4-DHP) scaffold serves as the redox-active core of the nicotinamide adenine dinucleotide (NADH) coenzyme, the universal biological hydride donor.[1] While the native cofactor utilizes a 3-carboxamide group, synthetic analogs bearing a 3-cyano group (3-cyano-1,4-DHPs) have emerged as critical tools in physical organic chemistry and biomimetic synthesis.
The 3-cyano moiety acts as a sterically compact, electron-withdrawing modulator that significantly alters the thermodynamic hydricity (
The Thermodynamic Framework
To engineer a 3-cyano-1,4-DHP for a specific application—whether as a prodrug moiety or a reducing agent—one must quantify its ability to release a hydride ion (
The Fundamental Definition
Hydridicity is the standard free energy change (
Where
The Square Scheme (Thermodynamic Cycle)
The "Square Scheme" resolves the net hydride transfer into elementary steps: single electron transfer (SET) and proton transfer (PT). This diagnosis is critical because 3-cyano groups stabilize radical intermediates differently than amides.
Figure 1: The thermodynamic square scheme resolving hydride transfer into electron and proton transfer components.[3]
Governing Equation
The hydricity of a 3-cyano-1,4-DHP in acetonitrile (MeCN) is calculated using the potential-
-
: The first one-electron oxidation potential (V vs.
). - : The acidity of the radical cation intermediate.
-
: A solvent-dependent constant derived from the free energy of formation of
and the reference electrode. In MeCN, this is approximately 79.6 kcal/mol (based on Zhu's scale).
Structural Influences: The 3-Cyano Effect
The 3-cyano group exerts a distinct "thermodynamic brake" compared to the native 3-carbamoyl (NADH) group.
| Parameter | 3-Carbamoyl (NADH Model) | 3-Cyano (Synthetic Model) | Mechanistic Implication |
| Electronic Effect | Moderate EWG (Resonance) | Strong EWG (Inductive + Resonance) | 3-CN withdraws electron density more effectively. |
| Lower (Easier to oxidize) | Higher (Harder to oxidize) | 3-CN stabilizes the DHP ground state relative to the radical cation. | |
| Hydridicity ( | ~64 kcal/mol | ~69–75 kcal/mol | 3-CN DHPs are weaker hydride donors. |
| Stability | Prone to acid-catalyzed hydration | Highly stable | Ideal for shelf-stable reagents or slow-release drugs. |
Causality Analysis: The cyano group lowers the energy of the HOMO in the dihydropyridine ring. This increases the ionization potential (
Mechanistic Diagnosis: The "Molecule ID Card"
Professor Xiao-Qing Zhu (Nankai University) pioneered the concept of the "Molecule ID Card" for NADH mimics. By mapping the thermodynamic parameters, we can predict whether the reaction proceeds via concerted hydride transfer or a stepwise (
Diagnostic Criteria
-
Direct Hydride (
): Favored when the donor is a strong hydride source (low ) and the acceptor is a hydrideophile, and steric hindrance is minimal. -
Stepwise (
first): Favored if the donor has a very low oxidation potential ( ) or if the acceptor is a strong single-electron oxidant (e.g., photoexcited states).
For 3-cyano-1,4-DHPs, the high oxidation potential generally disfavors the initial electron transfer , enforcing a concerted hydride transfer mechanism with most thermal ground-state acceptors.
Figure 2: Decision tree for predicting the mechanism of hydride transfer based on thermodynamic parameters.
Experimental Protocols
To determine the hydricity of a novel 3-cyano-1,4-DHP, two validated protocols are recommended.
Protocol A: The Equilibrium Titration (Gold Standard)
This method measures
Reagents:
-
Donor: 3-Cyano-1,4-DHP derivative (approx. 1-5 mM).
-
Reference Acceptor:
-methylacridinium perchlorate ( ) or a specific quinolinium salt. -
Solvent: Dry, deoxygenated Acetonitrile (
).
Workflow:
-
Preparation: Dissolve the donor and reference acceptor in MeCN under an argon atmosphere (glovebox recommended).
-
Mixing: Mix equimolar amounts in a UV-Vis cuvette (sealed).
-
Monitoring: Track the absorbance changes at characteristic
(e.g., 358 nm for acridinium, ~330-360 nm for DHP). -
Equilibration: Allow the reaction to proceed until absorbance stabilizes (may take hours for 3-CN derivatives due to slower kinetics).
-
Calculation:
Protocol B: Electrochemical Estimation (Potential- )
Used when equilibrium lies too far to one side.
Workflow:
-
CV Measurement: Perform Cyclic Voltammetry on the 3-cyano-1,4-DHP (1 mM in MeCN with 0.1 M
).-
Note: The oxidation is often irreversible (
). Use fast scan rates (up to 50 V/s) or digital simulation to estimate .
-
-
Determination: The radical cation
is transient. Its is often derived via thermodynamic cycles involving the neutral radical (generated by pulse radiolysis or flash photolysis) or estimated via Linear Free Energy Relationships (LFER) calibrated against stable analogs.
References
-
Zhu, X.-Q., et al. "Thermodynamic and Kinetic Hydricities of Metal-Free Hydrides." Chemical Reviews, 2018.
-
Zhu, X.-Q., et al. "Hydride, Hydrogen Atom, Proton, and Electron Transfer Driving Forces of Various Five-Membered Heterocyclic Organic Hydrides." J. Phys. Chem. B, 2010.
- Kreevoy, M. M., et al. "Thermodynamics of hydride transfer." Journal of the American Chemical Society.
-
Cheng, J.-P., et al. "Homolytic and Heterolytic C-H Bond Dissociation Energies of NADH Models." J. Org.[4] Chem.
Note: The URLs provided link to the authoritative journal landing pages for verification.
Sources
Methodological & Application
Synthesis of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile: A Detailed Protocol Using Sodium Dithionite
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the synthesis of 1-benzyl-1,4-dihydropyridine-3-carbonitrile via the chemical reduction of its corresponding pyridinium salt using sodium dithionite. The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1][2][3][4][5] This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and a troubleshooting guide. The described method is valued for its operational simplicity, cost-effectiveness, and high regioselectivity, making it a staple in synthetic organic chemistry.
Introduction and Scientific Background
The 1,4-dihydropyridine (1,4-DHP) core is a foundational heterocyclic motif in numerous clinically significant pharmaceuticals, including Nifedipine, Amlodipine, and Felodipine.[5] These molecules primarily function as calcium channel antagonists, crucial for the management of hypertension and angina.[1][3] Beyond this classical application, 1,4-DHP derivatives exhibit a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[6][7] Consequently, robust and efficient synthetic routes to access novel 1,4-DHP analogues are of paramount interest to the drug development community.
The most common route to 1,4-DHPs is the Hantzsch synthesis, a multicomponent reaction that builds the ring system from simpler precursors.[8][9] An alternative and highly effective strategy, which is the focus of this guide, involves the reduction of a pre-formed pyridinium salt. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, has emerged as a superior reagent for this transformation.[10][11] It offers excellent regioselectivity, preferentially yielding the thermodynamically stable and biologically relevant 1,4-dihydro isomer over other potential isomers (e.g., 1,2- or 1,6-DHP).[12] This selectivity is attributed to the specific orientation of the dithionite anion relative to the pyridinium ring during the reduction process.[12]
This protocol focuses on the synthesis of 1-benzyl-1,4-dihydropyridine-3-carbonitrile, a model compound that serves as a versatile intermediate for further functionalization.
Reaction Mechanism and Rationale
The core transformation is the two-electron reduction of the aromatic 1-benzyl-3-cyanopyridinium cation to the non-aromatic 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Mechanism: The reaction proceeds via the transfer of a hydride equivalent from the dithionite species to the electron-deficient pyridinium ring. In aqueous solution, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is believed to be the active reducing species. The reaction is typically performed under basic or neutral conditions, often using sodium bicarbonate, to facilitate the reduction process and neutralize the acidic byproducts. The key to the method's success is the selective attack at the C4 position of the pyridinium ring, a result of both steric and electronic factors.[12]
Caption: Chemical transformation pathway.
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. Adjust quantities as needed.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Role |
| 1-Benzyl-3-cyanopyridinium bromide | C₁₃H₁₁BrN₂ | 275.15 | 5.0 | 1.38 g | Starting material |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 7.5 | 1.31 g | Reducing agent[10] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 15.0 | 1.26 g | Base, maintains pH |
| Deionized Water | H₂O | 18.02 | - | ~60 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~90 mL | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5 g | Drying agent |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization solvent |
3.2. Equipment
-
100 mL Round-bottom flask
-
250 mL Erlenmeyer flask
-
250 mL Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄), TLC chamber, UV lamp
-
Melting point apparatus
3.3. Step-by-Step Synthesis Procedure
-
Preparation of Pyridinium Salt Solution: In the 100 mL round-bottom flask, dissolve 1.38 g (5.0 mmol) of 1-benzyl-3-cyanopyridinium bromide in 20 mL of deionized water. Stir at room temperature until fully dissolved.
-
Preparation of Reducing Solution: In the 250 mL Erlenmeyer flask, dissolve 1.26 g (15.0 mmol) of sodium bicarbonate in 40 mL of deionized water. Once dissolved, carefully add 1.31 g (7.5 mmol) of fresh sodium dithionite in portions. Causality Note: Sodium dithionite can decompose in acidic or neutral solution; the bicarbonate creates a basic environment that stabilizes the dithionite and drives the reaction.
-
Reduction Reaction: Place the round-bottom flask containing the pyridinium salt solution in an ice bath on the magnetic stirrer and begin stirring. Add the freshly prepared sodium dithionite solution dropwise over 15-20 minutes. A yellow precipitate should form immediately. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a 7:3 mixture of hexane:ethyl acetate as the mobile phase. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has disappeared and a new, less polar product spot (visible under UV light) is prominent.
-
Product Isolation: Filter the resulting yellow precipitate using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Extraction (Alternative to Filtration if no precipitate forms): If the product does not precipitate, transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the collected solid under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude yellow solid by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
3.4. Safety Precautions
-
Sodium Dithionite Hazard: Sodium dithionite is a flammable solid that can self-heat upon contact with air and moisture, potentially leading to ignition.[13][14] It must be handled in a well-ventilated area, and stored away from water and acids.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling chemicals.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.[18]
Product Characterization
The identity and purity of the synthesized 1-benzyl-1,4-dihydropyridine-3-carbonitrile should be confirmed by spectroscopic methods and melting point analysis.
Table of Expected Analytical Data:
| Analysis Method | Expected Result |
| Appearance | Yellow crystalline solid |
| Melting Point | ~120-125 °C (Varies with purity) |
| IR (KBr, cm⁻¹) | ~2210 (C≡N stretch), ~1680 (C=C stretch), ~1600 (C=C stretch), ~3030 (Ar-H stretch)[19] |
| ¹H NMR (400 MHz, CDCl₃, δ) | ~7.20-7.40 (m, 5H, Ar-H), 7.15 (d, 1H, H-2), 5.80 (dd, 1H, H-6), 4.75 (d, 1H, H-5), 4.50 (s, 2H, -CH₂-Ph), 3.25 (t, 1H, H-4)[20][21] |
| ¹³C NMR (100 MHz, CDCl₃, δ) | ~148.5 (C-2), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (C-6), 119.0 (C≡N), 105.0 (C-5), 95.0 (C-3), 55.0 (-CH₂-), 25.0 (C-4)[19][21] |
| MS (ESI+) | m/z 223.11 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Old/decomposed sodium dithionite. 2. Reaction pH is not sufficiently basic. 3. Insufficient reaction time. | 1. Use a freshly opened bottle of sodium dithionite. 2. Ensure an excess of sodium bicarbonate is used. 3. Monitor carefully with TLC until the starting material is consumed. |
| Product is a Dark Oil, Not a Solid | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the crude product using silica gel column chromatography (elute with a hexane/ethyl acetate gradient). 2. Ensure complete solvent removal on the rotary evaporator. |
| Product Decomposes After Isolation | 1,4-DHPs are sensitive to oxidation by air and light, reverting to the pyridinium salt. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and refrigerated. |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities or product instability in the NMR solvent. | 1. Ensure the product is thoroughly purified. 2. Acquire the spectrum immediately after dissolving the sample. |
References
- ACS Publications. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
- MDPI. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties.
- MDPI. (2024).
- MDPI. (2026).
- Communications In Catalysis. (2025).
- Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
- Journal of Synthetic Chemistry. (2023).
- International Journal of Research Culture Society.
- PMC. (2018).
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Dithionite.
- ResearchGate. (2025).
- Penta s.r.o. (2024).
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
- PMC. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines.
- SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.
- Canadian Journal of Chemistry. (1977). The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction.
- PMC. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)
- Wessex Chemical Factors.
- PMC. (2022). Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies.
- PubChem. Sodium Dithionite.
- CDH Fine Chemical.
- Merck. (2025).
- Banaras Hindu University.
Sources
- 1. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 2. ijrcs.org [ijrcs.org]
- 3. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. nj.gov [nj.gov]
- 14. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. wessexchemicalfactors.co.uk [wessexchemicalfactors.co.uk]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. scielo.br [scielo.br]
Application Note: Regioselective Reduction of 1-Benzyl-3-Cyanopyridinium Chloride
Abstract
This application note details a robust, regioselective protocol for reducing 1-benzyl-3-cyanopyridinium chloride to its corresponding 1,4-dihydropyridine (1,4-DHP) derivative. While sodium borohydride (
Introduction & Scientific Rationale
The Regioselectivity Challenge
The reduction of pyridinium salts is governed by the "hardness" of the nucleophile and the electronic distribution of the ring.
-
Hard Nucleophiles (e.g., Hydride from
, ): Tend to attack the position of highest positive charge density (C-2 or C-6), often resulting in thermodynamically unstable 1,2- or 1,6-dihydropyridines. -
Soft Nucleophiles (e.g., Dithionite): Prefer the C-4 position due to orbital control and steric factors, leading to the 1,4-isomer.
The Dithionite Advantage
Sodium dithionite operates via a unique mechanism involving the formation of a sulfinate intermediate at the C-4 position. This intermediate is sterically bulky and electronically stabilized, preventing attack at C-2/C-6. The subsequent elimination of
Mechanistic Pathway
The following diagram illustrates the critical sulfinate intermediate pathway that enforces 1,4-selectivity.
Figure 1: Mechanistic pathway showing the sulfinate intermediate that blocks 1,2/1,6 reduction pathways.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| 1-Benzyl-3-cyanopyridinium chloride | >98% | Substrate |
| Sodium Dithionite ( | Tech. (>85%) | Reducing Agent (Freshness is critical) |
| Sodium Bicarbonate ( | ACS Reagent | pH Buffer (Maintains basicity) |
| Dichloromethane (DCM) | HPLC Grade | Organic Solvent |
| Deionized Water | Degassed | Aqueous Solvent |
| Nitrogen/Argon | UHP | Inert Atmosphere |
Equipment
-
Schlenk line or Nitrogen manifold.
-
UV-Vis Spectrophotometer (for in-process monitoring).
-
Amber glassware (to prevent photo-oxidation).
-
NMR Spectrometer (
, 300 MHz or higher).[1][2][3]
Experimental Protocol
Phase 1: Preparation of Starting Material (If not purchased)
Note: If starting from 3-cyanopyridine and benzyl chloride.
-
Reaction: Dissolve 3-cyanopyridine (1 eq) in acetonitrile. Add benzyl chloride (1.1 eq).
-
Reflux: Heat to reflux for 12–24 hours. The salt will precipitate.
-
Isolation: Cool to
, filter the white precipitate, wash with cold ether, and dry under vacuum. -
Validation: Confirm quaternary salt formation by NMR (Downfield shift of protons).
Phase 2: Regioselective Reduction (The Core Protocol)
Safety Note: Dihydropyridines are sensitive to light and oxygen. Perform all steps in dim light and under an inert atmosphere .
Step 1: System Setup[4]
-
Purge a 250 mL round-bottom flask (amber or foil-wrapped) with Nitrogen for 15 minutes.
-
Prepare a degassed solution of Sodium Bicarbonate (
, 3.5 eq) in water (approx. 0.2 M).
Step 2: Reaction Initiation
-
Dissolve 1-benzyl-3-cyanopyridinium chloride (1.0 eq) in degassed water.
-
Add Dichloromethane (DCM) to create a biphasic system (Ratio
:DCM = 1:1). -
Cool the mixture to
in an ice bath. -
Add Sodium Dithionite (3.0 eq) in portions over 10 minutes.
-
Observation: The aqueous layer will turn yellow/orange, indicating the formation of the charge-transfer complex.
-
Step 3: Reaction Progression[4][5]
-
Allow the reaction to warm to room temperature (
). -
Stir vigorously for 1–2 hours. The product (1,4-DHP) is lipophilic and will extract into the DCM layer as it forms, protecting it from aqueous decomposition.
Step 4: Workup
-
Separate the layers under Nitrogen flow.
-
Extract the aqueous layer twice with degassed DCM.
-
Combine organic layers and wash with:
-
1x Degassed Brine.
-
1x Degassed 0.1 M
(optional, to ensure removal of acidic byproducts).
-
-
Dry over anhydrous
(containing a spatula tip of to prevent acid-catalyzed decomposition). -
Evaporate solvent in vacuo at
.
Figure 2: Operational workflow for the biphasic reduction process.
Characterization & Validation
NMR Analysis ( NMR, )
The success of the reaction is defined by the disappearance of aromatic pyridinium signals and the appearance of the unique C-4 methylene doublet/singlet .
| Position | Pyridinium Salt ( | 1,4-Dihydropyridine ( | Signal Type |
| C2-H | ~9.5 (Deshielded) | 7.0 - 7.2 | Doublet (d) |
| C4-H | ~8.8 (Aromatic) | 3.10 - 3.30 | Singlet/m (Distinctive) |
| C5-H | ~8.3 | 4.8 - 5.0 | Multiplet |
| C6-H | ~9.2 | 5.8 - 6.0 | Doublet (d) |
| N-CH2 | ~6.0 | 4.2 - 4.4 | Singlet (s) |
Note: The C4-H signal at ~3.2 ppm is the "fingerprint" of the 1,4-isomer. If you see signals at 4.0-4.5 ppm, suspect 1,2- or 1,6-isomers.
UV-Vis Spectroscopy
-
Pyridinium Salt:
. -
1,4-DHP Product:
. -
Validation: A strong bathochromic shift to the 350 nm region confirms the dihydropyridine structure.
Troubleshooting & Storage
Common Pitfalls
-
Re-oxidation: The product turns yellow/brown upon exposure to air.
-
Fix: Store under Argon at -20°C.
-
-
Low Yield: Old Dithionite.
-
Fix:
smells of when decomposing. Use a fresh bottle.
-
-
Isomer Mixture: pH too low.
-
Fix: Ensure
is present.[6] Acidic conditions promote decomposition and isomerization.
-
Storage Protocol
-
Container: Amber vial, tightly sealed.
-
Atmosphere: Argon blanket.
-
Temperature: -20°C.
-
Shelf Life: 2–4 weeks (fresh preparation recommended for biological assays).
References
-
Mechanistic Basis of Dithionite Reduction Carelli, V., Liberatore, F., Scipione, L., et al. (2005). Dithionite adducts of pyridinium salts: regioselectivity of formation and mechanisms of decomposition. Tetrahedron. [Link]
-
Chemical Delivery Systems (CDS) & Dihydropyridines Bodor, N., & Buchwald, P. (2002). Brain-targeted Drug Delivery. American Journal of Drug Delivery. [Link]
-
General Protocol for Pyridinium Reduction Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society.[7] [Link]
-
NMR Characterization of 1,4-DHPs Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Dithionite vs Borohydride Selectivity Fowler, F. W. (1972). Synthesis of 1,2- and 1,4-dihydropyridines. Journal of Organic Chemistry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. ijrcs.org [ijrcs.org]
- 3. ijrcs.org [ijrcs.org]
- 4. compoundchem.com [compoundchem.com]
- 5. CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US4301129A - Synthesis of NaBH3 CN and related compounds - Google Patents [patents.google.com]
Application Note: Using 1-Benzyl-1,4-dihydropyridine-3-carbonitrile as a Biomimetic Hydride Donor
[1]
Abstract & Introduction
1-Benzyl-1,4-dihydropyridine-3-carbonitrile (referred to herein as BNAH-CN ) is a robust, synthetic analogue of the biological cofactors NADH and NADPH.[1][2] While the amide derivative (BNAH) is the most common model compound, the 3-carbonitrile variant offers distinct advantages in stability and redox potential modulation.
In drug discovery and physical organic chemistry, BNAH-CN is utilized as a hydride (
Key Advantages[1][2]
-
Tunable Reactivity: The electron-withdrawing nitrile group at C3 makes BNAH-CN a milder reductant than the amide analogue, reducing over-reduction side reactions.
-
Bench Stability: Significantly more resistant to oxidative degradation in air compared to NADH or Hantzsch esters.
-
Mechanistic Probe: Ideal for distinguishing between single-electron transfer (SET) and concerted hydride transfer mechanisms.[1]
Mechanistic Principles
The reduction of a substrate (
The Role of Magnesium Ions ( )
While BNAH-CN can reduce highly electron-deficient substrates directly, most synthetic applications require Lewis acid catalysis.[1] Magnesium ions (typically
-
Activation:
coordinates to the substrate's carbonyl or nitro oxygen, lowering the LUMO energy.[2] -
Bridging: It forms a ternary complex
, facilitating the hydride transfer.[1][2]
Pathway Visualization
The following diagram illustrates the divergence between the thermal hydride transfer (catalyzed by
Figure 1: Mechanistic divergence of BNAH-CN mediated reductions. The thermal pathway relies on Lewis acid coordination, while the photochemical pathway accesses radical intermediates.
Critical Experimental Parameters
The efficiency of BNAH-CN is highly solvent and catalyst-dependent.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvents stabilize the charge-transfer transition state.[1] MeCN is preferred over DMF/DMSO to avoid competitive coordination with |
| Catalyst | Perchlorate is a non-coordinating anion, allowing "naked" | |
| Stoichiometry | 1.2 - 1.5 eq. | A slight excess of BNAH-CN ensures completion.[1] The oxidized byproduct ( |
| Light Source | 450-460 nm (Blue) | For photocatalytic applications, BNAH-CN absorbs in the UV-A/Blue region.[1] |
Application Protocols
Protocol A: Thermal Reduction of Activated Olefins/Imines
This protocol is the gold standard for mimicking biological
Materials:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon (
) or Nitrogen ( ). -
Dissolution: Add the Substrate and
to the flask. Dissolve in anhydrous MeCN. Stir for 10 minutes at Room Temperature (RT) to allow catalyst coordination. -
Initiation: Add BNAH-CN in one portion. The solution may turn yellow/orange due to charge-transfer complex formation.
-
Reaction: Stir at RT or mild heat (40°C) under inert atmosphere.
-
Monitoring: Monitor by TLC or UV-Vis.[1] The characteristic absorption of the dihydropyridine (approx. 340-360 nm) will decrease, and the pyridinium salt (approx. 290 nm) will appear.
-
-
Quench: Once the substrate is consumed (typically 1–4 hours), add water (10 mL) to quench the reaction.
-
Workup:
-
Purification: The byproduct (1-benzyl-3-cyanopyridinium perchlorate) is often water-soluble or precipitates from ether.[1] Purify the target reduced product via silica flash chromatography.
Protocol B: Photochemical Reductive Dehalogenation
BNAH-CN can act as a sacrificial electron donor in photoredox cycles, useful for dehalogenation or radical generation.[1][2]
Materials:
-
BNAH-CN (1.5 mmol)[1]
-
Photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%) - Optional, BNAH-CN can sometimes self-sensitize.[1][2]
Workflow:
-
Setup: Combine substrate, BNAH-CN, and photocatalyst in a reaction vial.
-
Degassing: Sparge with Argon for 15 minutes (oxygen quenches the triplet excited states).
-
Irradiation: Place the vial 2–3 cm from a 450 nm Blue LED (approx. 10-40W). Fan cool to maintain RT.
-
Reaction: Irradiate for 12–24 hours.
-
Workup: Dilute with water, extract with ethyl acetate, and purify via chromatography.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (Thermal) | Substrate not electrophilic enough. | Increase |
| Low Yield / Complex Mixture | Oxidation of BNAH-CN by air.[1] | Ensure strict inert atmosphere ( |
| Difficult Separation | Pyridinium salt co-elutes.[1] | Wash the organic layer with dilute HCl (if product is acid stable) or precipitate the salt with cold diethyl ether before chromatography. |
QC Check (NMR):
References
- Synthesis and Properties of BNAH Derivatives: Note: While this refers to the amide, the synthetic routes (dithionite reduction of the pyridinium salt) are identical for the nitrile.
-
Mechanistic Studies (Hydride Transfer vs. Electron Transfer)
-
Fukuzumi, S., Nishizawa, N., & Tanaka, T. (1985).[1][2] Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. Journal of the Chemical Society, Perkin Transactions 2, 371.[1][3] [Link]
-
Fukuzumi, S., et al. (2008).[1][2][4] Sequential electron-transfer and proton-transfer pathways in hydride-transfer reactions. Journal of the American Chemical Society. [Link]
-
-
Photochemical Applications
-
General Reactivity of NADH Models
Sources
- 1. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sequential electron-transfer and proton-transfer pathways in hydride-transfer reactions from dihydronicotinamide adenine dinucleotide analogues to non-heme oxoiron(IV) complexes and p-chloranil. Detection of radical cations of NADH analogues in acid-promoted hydride-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
Topic: Solvent Effects on 1-benzyl-1,4-dihydropyridine-3-carbonitrile Reaction Rates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-dihydropyridines (1,4-DHPs), structural mimics of the NADH coenzyme, are pivotal in pharmaceutical chemistry and organic synthesis due to their potent reducing capabilities.[1][2] The reactivity of these compounds, particularly their rate of hydride donation, is profoundly influenced by the surrounding solvent environment. This application note provides a comprehensive guide for researchers to investigate and quantify the solvent effects on the reaction kinetics of a model compound, 1-benzyl-1,4-dihydropyridine-3-carbonitrile. We will delve into the theoretical underpinnings of solvent-reaction interactions, from empirical polarity scales to the principles of transition state theory. This guide offers detailed, field-proven protocols for monitoring reaction rates using UV-Vis spectrophotometry, analyzing kinetic data, and correlating reaction rates with solvent properties to elucidate mechanistic details. The methodologies presented herein are designed to be self-validating, empowering researchers to generate robust and reproducible data.
Theoretical Framework: The Solvent's Decisive Role
The choice of solvent is not merely about dissolution; it is a critical reaction parameter that can dictate reaction pathways and dramatically alter rates. In the context of 1,4-DHP reactions, which often proceed via hydride or electron transfer, the solvent's ability to stabilize charged intermediates or transition states is paramount.[3][4]
The Hydride Transfer Mechanism
1-benzyl-1,4-dihydropyridine-3-carbonitrile, like other Hantzsch esters and NADH analogs, primarily reacts as a hydride (H⁻) donor.[1][5] A common reaction is the reduction of an electron-deficient substrate or, in simpler cases, aerial oxidation. The mechanism often involves a transition state where charge separation develops. For instance, in an oxidation reaction, as the dihydropyridine donates a hydride, it develops a partial positive charge en route to forming the aromatic pyridinium product. Polar solvents can stabilize this charge-separated transition state, thereby lowering the activation energy (ΔG‡) and accelerating the reaction.[3][6] Conversely, nonpolar solvents offer minimal stabilization, resulting in a higher activation barrier and a slower reaction.[7]
Quantifying Solvent Polarity: The ET(30) Scale
To systematically study solvent effects, a quantitative measure of solvent polarity is required. The Reichardt's Dye ET(30) scale is a widely accepted empirical scale based on the solvatochromism of a specific betaine dye.[8][9] The dye exhibits a significant color change with solvent polarity, and the energy of its longest-wavelength absorption band, ET(30) in kcal/mol, provides a robust measure of the solvent's overall polarity and hydrogen-bond-donating ability.[10][11] Correlating reaction rate constants with ET(30) values is a powerful tool for probing the nature of the transition state.
Conceptual Link to Marcus Theory
While originally developed for electron transfer reactions, Marcus theory provides a valuable conceptual framework for understanding solvent effects.[12][13] The theory emphasizes the role of the solvent reorganization energy (λ), which is the energy required to rearrange the solvent molecules from the reactant's equilibrium solvation sphere to the product's.[6] A key takeaway is that the solvent is not a passive medium but an active participant whose reorganization dynamics are integral to the activation barrier of charge transfer processes.[13][14] For reactions involving polar transition states, polar solvents can pre-organize to stabilize the forthcoming charge, facilitating the reaction.
Experimental Design and Protocols
This section outlines the complete workflow for quantifying the effect of various solvents on the reaction rate of 1-benzyl-1,4-dihydropyridine-3-carbonitrile. The aerial oxidation of the dihydropyridine to its corresponding pyridinium salt serves as a reliable and easily monitored model reaction.[7]
Overall Experimental Workflow
The following diagram illustrates the logical flow of the entire experimental procedure, from material preparation to final data analysis.
Caption: Experimental workflow for studying solvent effects on reaction kinetics.
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol details the core procedure for monitoring the reaction rate by observing the disappearance of the 1,4-DHP reactant. 1,4-DHPs typically have a strong absorbance peak around 340-370 nm, which disappears upon oxidation to the pyridinium product.[15]
Rationale: By monitoring the decrease in absorbance at the λmax of the reactant over time, we can directly calculate the reaction rate constant according to the Beer-Lambert law and integrated rate laws.[16][17]
Instrumentation & Materials:
-
UV-Vis Spectrophotometer with temperature control (Peltier)
-
1 cm path length quartz cuvettes
-
High-purity solvents (e.g., Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol)
-
1-benzyl-1,4-dihydropyridine-3-carbonitrile
-
Micropipettes and standard laboratory glassware
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a ~1 mM stock solution of 1-benzyl-1,4-dihydropyridine-3-carbonitrile in a stable, non-reactive solvent like acetonitrile. Protect the solution from light to prevent photochemical degradation.
-
Determination of λmax:
-
Dilute the stock solution in a chosen solvent to a concentration that gives an initial absorbance between 1.0 and 1.5.
-
Scan the UV-Vis spectrum from 250 nm to 500 nm to identify the wavelength of maximum absorbance (λmax) for the dihydropyridine.
-
-
Kinetic Run Setup (Self-Validation):
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λmax.
-
Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 °C). Temperature control is critical for reproducibility.
-
Prepare the reaction mixture directly in the cuvette. Add the solvent (~2.5 mL) to the cuvette and allow it to thermally equilibrate for 5 minutes.
-
To initiate the reaction, add a small aliquot of the stock solution (e.g., 50 µL) to the cuvette, cap it, invert twice to mix thoroughly, and immediately start data acquisition. The final concentration should yield an initial absorbance in the optimal range.
-
-
Data Acquisition:
-
Collect absorbance data at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe at least a 50-80% decrease in absorbance, or for at least 3-4 reaction half-lives.[18]
-
-
Data Processing and Rate Constant Calculation:
-
The aerial oxidation of Hantzsch esters often follows pseudo-first-order kinetics, as the concentration of one reactant (O₂) is in large excess and effectively constant.[7]
-
The integrated rate law for a first-order reaction is: ln(At) = -kobst + ln(A0), where At is the absorbance at time t, A0 is the initial absorbance, and kobs is the observed rate constant.
-
Plot ln(At) versus time (t). The plot should be linear.
-
The slope of this line is equal to -kobs. Perform a linear regression to obtain the value of the slope with high precision. The R² value should be >0.98 for a good fit.
-
Protocol 2: Correlating Reaction Rate with Solvent Polarity
This protocol uses the kinetic data from multiple solvents to build a model of the solvent's influence.
Rationale: By systematically varying the solvent and measuring the corresponding rate constant, we can establish a quantitative relationship between solvent polarity and reactivity.
Methodology:
-
Solvent Selection: Choose a minimum of 5-7 high-purity solvents that span a wide range of ET(30) values and chemical classes (nonpolar, polar aprotic, polar protic).
-
Kinetic Measurements: Meticulously repeat Protocol 1 for each selected solvent, ensuring that the initial concentration of the dihydropyridine and the temperature are kept constant across all experiments.
-
Data Compilation and Analysis:
-
Compile the results into a table, as shown below.
-
Plot log(kobs) against the corresponding ET(30) value for each solvent.
-
Analyze the trend. A positive linear correlation suggests that the reaction proceeds through a transition state that is more polar than the reactants.
-
Data Presentation and Interpretation
Quantitative Data Summary
A well-structured table is essential for comparing results across different solvents.
| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | Observed Rate Constant, kobs (s⁻¹) | log(kobs) |
| Toluene | 2.38 | 33.9 | Value from exp. | Calculated |
| Dichloromethane | 8.93 | 40.7 | Value from exp. | Calculated |
| Acetone | 20.7 | 42.2 | Value from exp. | Calculated |
| Acetonitrile | 37.5 | 45.6 | Value from exp. | Calculated |
| Ethanol | 24.5 | 51.9 | Value from exp. | Calculated |
| Methanol | 32.7 | 55.4 | Value from exp. | Calculated |
Note: ET(30) values are from established literature sources.[10][19]
Interpreting the Results
The relationship between the solvent and the reaction rate provides deep mechanistic insight. The diagram below illustrates how a polar solvent can preferentially stabilize a polar transition state.
Caption: Stabilization of a polar transition state by a polar solvent.
A positive slope in the plot of log(kobs) vs. ET(30) strongly indicates that the transition state is more polar than the ground state of the reactants. The charge separation that develops during hydride transfer is better solvated by more polar solvents, leading to a lower activation energy and a faster reaction. Deviations from linearity, particularly for protic solvents like methanol and ethanol, may suggest specific solvent-solute interactions, such as hydrogen bonding to the nitrile group or the dihydropyridine nitrogen, which can further influence the reaction rate.
Conclusion
This application note provides a robust framework for investigating the profound effects of solvents on the reaction rates of 1-benzyl-1,4-dihydropyridine-3-carbonitrile. By combining systematic kinetic measurements using UV-Vis spectrophotometry with a theoretical understanding of solvent polarity, researchers can gain valuable insights into reaction mechanisms. The protocols described are broadly applicable to other 1,4-DHP derivatives and similar hydride transfer reactions, making this a vital tool for professionals in medicinal chemistry, process development, and physical organic chemistry.
References
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JOCPR. Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Available at: [Link]
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Pane, F., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules. Available at: [Link]
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Reichardt, C. (2012). The solvent polarity scale derived from Reichardt's dye. ResearchGate. Available at: [Link]
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Wang, F., et al. (2022). Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile. ACS Omega. Available at: [Link]
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Der Pharma Chemica. Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Available at: [Link]
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Asian Journal of Chemistry. Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents. Available at: [Link]
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Chemistry LibreTexts. Marcus Theory for Electron Transfer. Available at: [Link]
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Poel, A., et al. (2015). How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. ACS Catalysis. Available at: [Link]
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Spada, A., et al. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI. Available at: [Link]
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ResearchGate. (PDF) Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction. Available at: [Link]
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Wang, F., et al. (2022). Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile. ACS Omega. Available at: [Link]
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de Oliveira, L., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]
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Benjamin, I., et al. (2001). How Does the Solvent Control Electron Transfer? Experimental and Theoretical Studies of the Simplest Charge Transfer Reaction. The Journal of Physical Chemistry B. Available at: [Link]
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MDPI. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Available at: [Link]
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RSC Publishing. Mechanism of reduction of 1,1-diphenyl-2,2-dinitroethylene by 1-benzyl-1,4-dihydronicotinamide: transition state with partial diradical and partial covalent bonding character. Available at: [Link]
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Thomas, A., et al. (2024). 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids. Analyst. Available at: [Link]
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HETEROCYCLES. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. Available at: [Link]
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Wikipedia. Reichardt's dye. Available at: [Link]
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ResearchGate. Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions | Request PDF. Available at: [Link]
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ResearchGate. UV-Vis spectra (in DCM) for target molecules 1, 4 and 6; comparing the effect of electronic withdrawing character after nucleophilic addition reactions with formylBODIPY 1. Available at: [Link]
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Sharma, G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]
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MDPI. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Available at: [Link]
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Nobel Prize Outreach. Rudolph A. Marcus - Nobel Lecture. Available at: [Link]
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MDPI. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Available at: [Link]
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Organic Chemistry Portal. Dihydropyridine synthesis. Available at: [Link]
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Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available at: [Link]
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ChemistryEurope. The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Available at: [Link]
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WJPMR. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Available at: [Link]
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Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Available at: [Link]
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Meyer, G., et al. (2008). A Simple Marcus-Theory Type Model for Hydrogen Atom Transfer/Proton-Coupled Electron Transfer. PNAS. Available at: [Link]
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Kupila, A., et al. (2018). Electron paramagnetic resonance spectroscopic studies of the electron transfer reaction of Hantzsch ester and a pyrylium salt. RSC Publishing. Available at: [Link]
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RSC. One-pot green synthesis of dihydropyran heterocycles. Available at: [Link]
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ACG Publications. An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Available at: [Link]
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ChemRxiv. Metal surfaces catalyze polarization-dependent hydride transfer from H2. Available at: [Link]
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OSTI.gov. Carbon Dioxide Insertion into Rhenium Hydrides as a Probe for the Impact of Solvent on Linear Free Energy Relationships between Thermodynamic and Kinetic Hydricity. Available at: [Link]
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Beijing Institute of Technology. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye. Available at: [Link]
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Science Projects and Ideas for Amateur Experimenters. Studying Reaction Kinetics by Spectroscopy. Available at: [Link]
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Catalytic Applications of 3-Cyano-1,4-Dihydropyridine in Organic Synthesis: Application Notes and Protocols
Introduction: The Versatile Role of 3-Cyano-1,4-Dihydropyridines in Modern Catalysis
In the landscape of contemporary organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Among the diverse array of organocatalysts, 3-cyano-1,4-dihydropyridine (CDHP) derivatives have emerged as a privileged scaffold, demonstrating remarkable utility in a variety of synthetic transformations. Their structural resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme has positioned them as powerful biomimetic catalysts, particularly in asymmetric reduction reactions. The presence of the electron-withdrawing cyano group at the 3-position significantly influences the electronic properties of the dihydropyridine ring, enhancing its hydride-donating ability and modulating its reactivity in photoredox processes.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the catalytic applications of 3-cyano-1,4-dihydropyridines. We will delve into the mechanistic underpinnings of their catalytic activity, present detailed, field-proven protocols for key synthetic transformations, and offer insights into the causality behind experimental choices. Our focus is to equip you with the knowledge and practical guidance to effectively harness the catalytic potential of this versatile class of molecules in your synthetic endeavors.
Mechanistic Principles: Understanding the Catalytic Power of 3-Cyano-1,4-Dihydropyridines
The catalytic prowess of 3-cyano-1,4-dihydropyridines stems from their ability to act as hydride donors and to participate in single-electron transfer processes. These two modes of action form the basis of their application in a broad spectrum of organic reactions.
Biomimetic Hydride Transfer: Emulating NADH in Asymmetric Reductions
The structural and electronic similarity of 1,4-dihydropyridines to the NADH coenzyme allows them to function as effective mimics in reduction reactions.[1] In these transformations, a chiral 3-cyano-1,4-dihydropyridine derivative transfers a hydride (H⁻) to a prochiral substrate, such as a ketone or an imine, to generate a chiral alcohol or amine. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.
The catalytic cycle for the asymmetric reduction of a ketone, for instance, can be conceptualized as follows:
Figure 1: Catalytic Cycle of Asymmetric Ketone Reduction.
The chirality of the 3-cyano-1,4-dihydropyridine catalyst is crucial for inducing enantioselectivity. The catalyst and the substrate form a diastereomeric transition state, where the hydride is delivered to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. The oxidized pyridinium salt is then regenerated in situ by a stoichiometric reductant, such as a Hantzsch ester, allowing for the use of the chiral dihydropyridine in catalytic amounts.
Photoredox Catalysis: Harnessing Light for Bond Formation
In recent years, 3-cyano-1,4-dihydropyridines have also gained prominence in the field of photoredox catalysis.[2] Upon irradiation with visible light, these compounds can engage in single-electron transfer (SET) processes to generate radical intermediates. The cyano group plays a key role in modulating the redox potential of the dihydropyridine, making it a suitable photocatalyst for a range of transformations.
A notable application is the visible-light-induced C-C bond formation. In the absence of transition metals or external oxidants, 1-benzyl-3-cyano-1,4-dihydropyridine can undergo a photocatalytic C-C coupling to synthesize 1,1'-dibenzyl-3,3'-dicyano-1,1',4,4'-tetrahydro-4,4'-bipyridine.[2][3]
The proposed mechanism involves the photoexcitation of the 3-cyano-1,4-dihydropyridine, followed by the formation of a radical cation and subsequent dimerization.
Figure 2: Mechanism of Photocatalytic C-C Coupling.
Application Notes and Protocols
The following section provides detailed, step-by-step protocols for two distinct catalytic applications of 3-cyano-1,4-dihydropyridine derivatives. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Application 1: Visible-Light-Induced C-C Coupling of 1-Benzyl-3-cyano-1,4-dihydropyridine
This protocol describes a transition-metal- and oxidant-free method for the synthesis of 1,1'-dibenzyl-3,3'-dicyano-1,1',4,4'-tetrahydro-4,4'-bipyridine through a photocatalytic C-C coupling reaction.[2][3]
Materials and Equipment:
-
1-Benzyl-3-cyano-1,4-dihydropyridine
-
Ethanol (anhydrous)
-
Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar
-
Blue LED lamp (460-470 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-3-cyano-1,4-dihydropyridine (e.g., 0.21 g, 1 mmol).
-
Add anhydrous ethanol (10 mL) to the tube.
-
Seal the tube and degas the solution by bubbling with argon for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst and lead to undesired side reactions.
-
-
Photocatalytic Reaction:
-
Place the sealed Schlenk tube approximately 5-10 cm away from a blue LED lamp.
-
Stir the reaction mixture vigorously at room temperature.
-
Irradiate the mixture with the blue LED lamp for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1,1'-dibenzyl-3,3'-dicyano-1,1',4,4'-tetrahydro-4,4'-bipyridine.
-
Data Presentation:
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Benzyl-3-cyano-1,4-dihydropyridine | 1,1'-Dibenzyl-3,3'-dicyano-1,1',4,4'-tetrahydro-4,4'-bipyridine | 85 |
Characterization Data for the Product:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.13 (m, 10H), 6.01 (dd, J = 8.4, 1.2 Hz, 2H), 4.53 (dd, J = 8, 3.2 Hz, 2H), 4.32 (s, 4H), 3.25 (d, J = 3.6 Hz, 2H), 2.27 (s, 6H) ppm.[4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 145.5, 137.2, 134.8, 130.8, 129.5, 127.8, 121.3, 101.7, 77.2, 56.2, 39.6, 21.1 ppm.[4]
-
HRMS (ESI): C₂₈H₂₆N₄ [M+H]⁺: calculated: 419.2191; found: 419.2205.[4]
Application 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a general methodology for the asymmetric reduction of a prochiral ketone using a chiral 3-cyano-1,4-dihydropyridine derivative as an organocatalyst and a Hantzsch ester as the terminal reductant. The selection of the specific chiral catalyst and reaction conditions may require optimization depending on the substrate.
Materials and Equipment:
-
Chiral 3-cyano-1,4-dihydropyridine catalyst (e.g., a derivative of (S)-prolinol)
-
Prochiral ketone (e.g., acetophenone)
-
Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (argon or nitrogen)
-
Schlenk tube or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Thermostatically controlled cooling bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Experimental Protocol:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the chiral 3-cyano-1,4-dihydropyridine catalyst (e.g., 10 mol%). The use of an inert atmosphere is critical to prevent the oxidation of the dihydropyridine catalyst and the Hantzsch ester.
-
Add the Hantzsch ester (1.2 equivalents).
-
Dissolve the catalyst and Hantzsch ester in the anhydrous solvent (e.g., 2 mL).
-
-
Asymmetric Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cooling bath. The reaction temperature can significantly influence the enantioselectivity.
-
In a separate vial, dissolve the prochiral ketone (1 equivalent) in the anhydrous solvent (1 mL).
-
Add the ketone solution to the reaction mixture dropwise over a period of 10-15 minutes.
-
Stir the reaction at the same temperature for the specified time (e.g., 24-48 hours), monitoring the progress by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and then dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the chiral alcohol product is determined by chiral HPLC or GC analysis.
-
Data Presentation (Hypothetical Example):
| Entry | Ketone Substrate | Chiral Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | Toluene | -20 | 48 | 85 | 92 (R) |
| 2 | 2-Chloroacetophenone | 10 | CH₂Cl₂ | -30 | 72 | 78 | 95 (R) |
Conclusion and Future Outlook
The catalytic applications of 3-cyano-1,4-dihydropyridines in organic synthesis are a testament to the power of biomimicry and the principles of organocatalysis. Their ability to act as efficient hydride donors in asymmetric reductions and to participate in photoredox-mediated bond-forming reactions provides synthetic chemists with powerful tools for the construction of complex molecules with high levels of stereocontrol. The protocols detailed in this guide serve as a practical starting point for researchers looking to explore the synthetic potential of this versatile class of catalysts.
Future research in this area will likely focus on the development of new, more efficient, and highly selective chiral 3-cyano-1,4-dihydropyridine catalysts. The expansion of their application in other catalytic transformations, including C-H functionalization and multicomponent reactions, remains a promising avenue for exploration. As our understanding of their mechanistic intricacies deepens, we can anticipate the design of even more sophisticated catalytic systems based on the 3-cyano-1,4-dihydropyridine scaffold, further enriching the toolbox of modern organic synthesis.
References
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Li, W., Fan, T., Gao, Y., & Li, Z. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers in Chemistry, 7, 940. [Link][3][4]
-
Li, W., Fan, T., Gao, Y., & Li, Z. (2020). Visible-Light-Induced C-C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers in Chemistry, 7, 940. [Link][2]
-
Li, W., Fan, T., Gao, Y., & Li, Z. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers in Chemistry, 7, 940. [Link][3]
-
Auria-Luna, F., Marqués-López, E., Gimeno, M. C., Heiran, R., Mohammadi, S., & Herrera, R. P. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(11), 5516–5523. [Link]
-
Herrera, R. P. (2017). Organocatalytic Synthesis of Chiral 1,4-Dihydropyridines with Potential Biological Properties. Molbank, 2017(4), M955. [Link][1]
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Application Note: Scalable Synthesis and Regioselective Reduction of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile
Abstract & Application Context
1-Benzyl-1,4-dihydropyridine-3-carbonitrile is a critical structural analog of the coenzyme NADH (Nicotinamide Adenine Dinucleotide). These 1,4-dihydropyridine (1,4-DHP) derivatives serve as robust hydride donors in biomimetic organocatalysis and are essential for studying the kinetics of hydrogen transfer reactions.
This application note details a two-step synthesis starting from benzyl chloride. The core scientific challenge addressed here is regioselectivity : reducing the pyridinium salt specifically at the C4 position while avoiding the thermodynamically stable 1,2- or 1,6-isomers. We utilize a buffered sodium dithionite methodology to ensure exclusive 1,4-selectivity.
Retrosynthetic Analysis & Pathway
The synthesis relies on the Menschutkin reaction (quaternization) followed by a regioselective reduction.
Figure 1: Synthetic workflow from benzyl chloride to the 1,4-dihydropyridine target.[1][2][3][4]
Experimental Protocols
Step 1: Quaternization (Menschutkin Reaction)
Objective: Synthesis of 1-benzyl-3-cyanopyridinium chloride.
Reagents:
-
Benzyl chloride (Reagent Grade, 99%)
-
3-Cyanopyridine (Nicotinonitrile) (98%)
-
Acetonitrile (Anhydrous)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.
-
Dissolution: Dissolve 3-cyanopyridine (10.4 g, 100 mmol) in acetonitrile (50 mL).
-
Addition: Add benzyl chloride (12.7 g, 11.5 mL, 100 mmol) to the solution.
-
Safety Note: Benzyl chloride is a potent lachrymator. Handle exclusively in a fume hood.
-
-
Reflux: Heat the mixture to reflux (82°C) for 12–16 hours. The solution will darken slightly, and a precipitate may begin to form.
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Precipitation: If the product does not crystallize spontaneously, add cold diethyl ether (50 mL) to induce precipitation.
-
Filtration: Filter the white/off-white solid under vacuum.[5] Wash with cold ether (2 x 30 mL) to remove unreacted benzyl chloride.
-
Drying: Dry the salt in a vacuum oven at 40°C for 4 hours.
-
Expected Yield: 85–95%
-
Appearance: White crystalline solid.[5]
-
Step 2: Regioselective Reduction
Objective: Conversion to 1-benzyl-1,4-dihydropyridine-3-carbonitrile using Sodium Dithionite.
Reagents:
-
1-Benzyl-3-cyanopyridinium chloride (from Step 1)
-
Sodium Dithionite (Na₂S₂O₄) (Fresh, >85%)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) / Deionized Water
Protocol:
-
Buffer Preparation: Prepare a deoxygenated solution of NaHCO₃ (3.4 g, 40 mmol) in water (50 mL) by bubbling nitrogen through it for 15 minutes.
-
Critical Control Point: Dithionite decomposes rapidly in acidic media. The buffer maintains pH > 7.[6]
-
-
Reactant Dissolution: Dissolve the pyridinium salt (2.3 g, 10 mmol) in the aqueous buffer. Add DCM (50 mL) to create a biphasic system.
-
Reduction: While stirring vigorously under nitrogen, add solid Sodium Dithionite (5.2 g, 30 mmol) in portions over 10 minutes.
-
Reaction: Stir the biphasic mixture at room temperature for 3–4 hours.
-
Observation: The organic layer will turn yellow/orange, characteristic of the dihydropyridine chromophore.
-
-
Extraction: Separate the organic layer.[4] Extract the aqueous layer once more with DCM (20 mL).
-
Washing: Wash the combined organic layers with water (30 mL) and brine (30 mL).
-
Drying & Concentration: Dry over anhydrous Na₂SO₄ (containing a small amount of Na₂CO₃ to ensure basicity). Filter and concentrate under reduced pressure at <30°C .
-
Stability Warning: Do not heat above 30°C. 1,4-DHPs are thermally unstable and prone to oxidation.
-
-
Purification: Recrystallize immediately from ethanol/water or store under argon at -20°C.
Scientific Integrity: Mechanism & Selectivity[1][7][8]
Why use Sodium Dithionite? Reduction with borohydrides (NaBH₄) typically yields a mixture of 1,2-, 1,6-, and 1,4-isomers.[7] Sodium dithionite (Na₂S₂O₄) is unique because it proceeds via a sulfinate intermediate that sterically and electronically favors the 4-position.
Figure 2: Mechanistic pathway of dithionite reduction favoring 1,4-regioselectivity.
Key Mechanistic Insights:
-
The Sulfinate Intermediate: The dithionite anion attacks the C4 position to form a covalent sulfinate intermediate.
-
Steric Control: The bulk of the dithionite ion and the electron-withdrawing nature of the nitrile group at C3 direct the attack to the para-position (C4), avoiding the more sterically crowded C2.
-
Buffer Necessity: Acid-catalyzed hydration of the C5-C6 double bond is a common side reaction. The NaHCO₃ buffer prevents this degradation.
Quality Control & Characterization
The distinction between the 1,4-isomer and the 1,2- or 1,6-isomers is best determined by 1H NMR Spectroscopy .
Table 1: Diagnostic NMR Signals (CDCl₃, 300 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| C4 | -CH₂- | 3.0 – 3.2 | Singlet/Multiplet | Definitive peak for 1,4-DHP structure. |
| N-CH₂ | Benzylic | 4.3 – 4.5 | Singlet | Shifted upfield relative to the salt. |
| C2 | =CH- | 6.9 – 7.1 | Singlet (broad) | Adjacent to Nitrogen. |
| C6 | =CH- | 5.8 – 6.0 | Doublet | Enamine proton. |
| C5 | =CH- | 4.7 – 4.9 | Multiplet | Enamine proton. |
| Ph | Aromatic | 7.2 – 7.4 | Multiplet | Benzyl group protons.[3] |
Validation Criteria:
-
Absence of Salt: No peaks > 8.0 ppm (characteristic of the aromatic pyridinium cation).
-
Regiopurity: Absence of signals around 3.8–4.0 ppm, which would indicate 1,2- or 1,6-isomers.
-
Color: The product should be a pale yellow solid. A dark orange/red color indicates oxidation or decomposition.
Storage and Stability
-
Oxidation Risk: 1,4-Dihydropyridines are easily oxidized back to the pyridinium salt by atmospheric oxygen, a process accelerated by light.
-
Protocol: Store in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Handling: Perform all purification steps away from direct sunlight (use aluminum foil to wrap columns or flasks).
References
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. Link
-
Huh, T. et al. (2006). Ruthenium-Catalyzed Oxidation of 1,4-Dihydropyridines. Tetrahedron Letters. Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text for hydride reduction mechanisms).
-
Kano, K. et al. (1980). Dithionite Reduction of Pyridinium Salts. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
Kinetic isotope effect studies using deuterated 1-benzyl-1,4-dihydropyridines
Executive Summary
This guide details the protocol for synthesizing [4,4-²H₂]-1-benzyl-1,4-dihydropyridine (BNAH-4,4-d₂) and utilizing it to determine Kinetic Isotope Effects (KIE). BNAH serves as a robust biomimetic model for the coenzyme NAD(P)H. By substituting the C4-hydrogens with deuterium, researchers can quantify the primary KIE (
Theoretical Background
The oxidation of 1,4-dihydropyridines involves the transfer of a hydride equivalent (
-
One-step Hydride Transfer: Direct transfer of
(proton + 2 electrons). -
Multi-step Mechanisms: Initial electron transfer (ET) followed by proton transfer (PT) or hydrogen atom transfer (HAT).
The Deuterium Advantage: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond due to the higher mass of deuterium.
-
Primary KIE (
): Indicates C-H bond breakage is the Rate-Determining Step (RDS). -
Tunneling (
): Suggests the hydrogen particle tunnels through the energy barrier rather than surmounting it, a phenomenon often observed in enzymatic hydrides. -
Secondary KIE (
): Indicates the RDS involves electron transfer or rehybridization rather than bond breaking.
Material Preparation: Synthesis of BNAH-4,4-d₂
Objective: Synthesize the isotopically labeled hydride donor.
Precursor: 1-Benzylpyridinium chloride (
Protocol A: Synthesis Workflow
-
Dissolution: Dissolve 1.0 g (4.86 mmol) of 1-benzylpyridinium chloride in 10 mL of Methanol:Water (1:4 v/v). Chill to 0°C in an ice bath.
-
Reduction: Slowly add Sodium Carbonate (
, 1.0 g) to buffer the solution. -
Deuteration: Add Sodium Borodeuteride (
, 200 mg, 4.8 mmol) portion-wise over 10 minutes. -
Reaction: Stir at 0°C for 1 hour. A yellow precipitate (BNAH-d₂) will form.
-
Work-up: Filter the precipitate. Wash with cold water (3 x 10 mL).
-
Purification: Recrystallize immediately from Ethanol:Water (4:1).
-
Note: BNAH is light-sensitive and prone to oxidation. Store in the dark under Argon at -20°C.
-
-
Validation: Confirm deuteration via ¹H-NMR. The signal at
3.0-3.2 ppm (C4 protons) should disappear/diminish significantly compared to the non-deuterated standard.
Experimental Protocol: Kinetic Assays
Objective: Measure the rate of hydride transfer from BNAH (and BNAH-d₂) to a hydride acceptor (e.g., p-Chloranil or
Protocol B: Kinetic Measurement
Reagents:
-
Donor: BNAH (or BNAH-d₂) stock solution (10 mM in dry Acetonitrile).
-
Acceptor: p-Chloranil (Tetrachloro-1,4-benzoquinone) stock solution (200 mM in dry Acetonitrile).
-
Solvent: Deoxygenated Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Instrument Setup: Set UV-Vis spectrophotometer to 298 K (thermostated). Set monitoring wavelength to 355 nm (Absorbance max of BNAH).
-
Baseline: Blank the instrument with pure MeCN.
-
Sample Preparation (Pseudo-First-Order):
-
In a quartz cuvette, add 2.0 mL MeCN.
-
Add 20
L of BNAH stock (Final conc: 100 M). -
Critical: The Acceptor concentration must be at least 10-fold higher than the Donor to ensure pseudo-first-order kinetics (
).
-
-
Initiation: Rapidly add 20
L of Acceptor stock (Final conc: 2 mM). Mix via inversion (3 seconds). -
Data Acquisition: Immediately start recording Absorbance at 355 nm vs. Time. Collect data for at least 5 half-lives.[6]
-
Replicate: Repeat n=3 for BNAH (Protium) and n=3 for BNAH-d₂ (Deuterium).
Data Analysis & Visualization
Calculation of Rate Constants
The reaction follows pseudo-first-order kinetics:
-
Plot
vs. Time. The slope is (observed rate constant). -
Calculate the second-order rate constant (
) using the concentration of the acceptor: -
Calculate KIE:
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Interpretation Guide
| KIE Value ( | Mechanistic Implication |
| 0.9 - 1.1 | Secondary KIE / No Bond Break: RDS is likely electron transfer (ET) or product release. C-H bond is intact in the transition state. |
| 2.0 - 6.0 | Primary KIE (Semiclassical): C-H bond breaking is rate-limiting. The proton is transferred in the transition state. |
| > 7.0 | Quantum Tunneling: The hydrogen nucleus tunnels through the activation barrier. Common in sterically hindered or rigid enzyme active sites. |
| 15 - 50+ | Deep Tunneling: Often observed at low temperatures or with specific radical acceptors (e.g., radical cations). |
Workflow Visualization
Caption: Workflow for the synthesis of deuterated BNAH and subsequent kinetic isotope effect determination.
Caption: Mechanistic pathway showing classical hydride transfer vs. quantum tunneling shortcut.
References
-
Fukuzumi, S., & Ohkubo, K. (2013). Structural Effects on the Hydride-Tunneling Kinetic Isotope Effects of NADH/NAD+ Model Reactions. The Journal of Organic Chemistry. Link
-
Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link
-
Klinman, J. P. (2006). Tunneling and Dynamics in Enzymatic Hydride Transfer. Chemical Reviews. Link
-
Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. Link
-
Powell, J., & Bruice, T. C. (1983). Effect of the nature of the leaving group on the nature of the transition state for the hydride transfer reaction of NADH models. Journal of the American Chemical Society. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1-benzyl-1,4-dihydropyridine-3-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzyl-1,4-dihydropyridine-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the unwanted aromatization of this compound during your experiments. The stability of the 1,4-dihydropyridine (DHP) ring is critical for its biological activity, and its oxidation to the corresponding pyridine derivative leads to a loss of function.[1][2] This resource is designed to provide you with the scientific rationale and practical steps to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 1-benzyl-1,4-dihydropyridine-3-carbonitrile?
A1: The primary degradation pathway is the aromatization of the 1,4-dihydropyridine ring to form the corresponding pyridine derivative. This is an oxidation reaction that results in the loss of two hydrogen atoms from the DHP ring, leading to a fully aromatic system.[3] This process is often irreversible and leads to a complete loss of the compound's intended biological activity.[1][4]
Q2: What are the main experimental factors that promote this unwanted aromatization?
A2: Several factors can accelerate the aromatization of 1,4-dihydropyridines, including:
-
Exposure to Light: DHPs are notoriously photosensitive.[1][5][6] UV and even visible light can provide the energy to initiate the oxidation process.[7]
-
Presence of Oxidizing Agents: Atmospheric oxygen, reactive oxygen species (ROS) like superoxide, and chemical oxidants can readily aromatize the DHP ring.[8][9][10]
-
Elevated Temperatures: Higher temperatures can increase the rate of degradation, especially in the presence of humidity.[11][12]
-
Humidity: The presence of water can facilitate thermal degradation pathways.[11][13][14]
-
Incompatible Solvents or Excipients: Certain solvents and formulation components can promote degradation.
Q3: How can I quickly assess if my sample of 1-benzyl-1,4-dihydropyridine-3-carbonitrile has started to aromatize?
A3: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[15][16] In HPLC, you will observe a new peak corresponding to the more polar pyridine product, which will typically have a shorter retention time than the parent DHP on a reversed-phase column. With UV-Vis spectrophotometry, you may observe a shift in the maximum absorbance wavelength as the conjugated system of the molecule changes upon aromatization.
Troubleshooting Guide: Preventing Aromatization
This section provides detailed solutions to common problems encountered during the handling and experimentation with 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A noticeable color change in the solution over a short period.
-
Rapid appearance of the pyridine byproduct peak in HPLC analysis.
-
Inconsistent results in biological assays.
Root Causes and Solutions:
-
Cause A: Photo-oxidation due to ambient light.
-
Explanation: The energy from light, particularly UV radiation, can promote the formation of radical intermediates that lead to oxidation of the dihydropyridine ring.[6]
-
Troubleshooting Action:
-
-
Cause B: Oxidation by dissolved atmospheric oxygen.
-
Explanation: Solvents can dissolve a significant amount of oxygen from the air, which can act as an oxidizing agent. The aromatization can be initiated by aerial oxygen, especially under certain conditions like in the presence of DMSO at elevated temperatures.[9]
-
Troubleshooting Action:
-
Degas your solvents before use by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
-
Conduct your experiments under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).
-
-
-
Cause C: Presence of radical initiators or oxidizing contaminants.
-
Explanation: Trace amounts of metal ions or other impurities in your reagents or solvents can catalyze the oxidation process. Superoxide radicals, for instance, can initiate aromatization by abstracting a proton from the N1 position of the DHP ring.[8][10][19]
-
Troubleshooting Action:
-
Use high-purity, freshly opened solvents and reagents.
-
Consider adding a radical scavenger or an antioxidant to your solution.
-
-
Issue 2: Degradation During Storage (Solid or Solution)
Symptoms:
-
Reduced purity of the compound over time, as confirmed by analytical methods.
-
The solid material changes color (e.g., from a pale yellow to a darker shade).
Root Causes and Solutions:
-
Cause A: Long-term exposure to air and humidity.
-
Explanation: In the solid state, the degradation of 1,4-dihydropyridines is significantly influenced by humidity.[11][12] The presence of water molecules can facilitate the aromatization reaction, even at moderate temperatures.[14]
-
Troubleshooting Action:
-
Store the solid compound in a desiccator under vacuum or in a sealed container with a desiccant.
-
For long-term storage, place the compound in a tightly sealed container, purge with an inert gas, and store at low temperatures (e.g., -20 °C).
-
-
-
Cause B: Inappropriate storage temperature.
-
Explanation: Thermal energy can overcome the activation barrier for the oxidation reaction. This effect is often exacerbated by the presence of moisture.[13]
-
Troubleshooting Action:
-
Store the compound at a reduced temperature as recommended by the supplier or as determined by your own stability studies.
-
Avoid repeated freeze-thaw cycles for solutions, as this can introduce moisture and oxygen. Aliquoting solutions for single use is recommended.
-
-
Experimental Protocols
Protocol 1: General Handling and Storage of 1-benzyl-1,4-dihydropyridine-3-carbonitrile
-
Receiving and Initial Storage: Upon receipt, immediately store the compound in a dark, cool, and dry place. A desiccator at 2-8 °C is recommended for short-term storage. For long-term storage, keep it at -20 °C under an inert atmosphere.
-
Weighing and Preparation of Stock Solutions:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh the required amount quickly in a low-light environment.
-
Prepare stock solutions using degassed, high-purity solvents.
-
Store stock solutions in amber vials, purged with nitrogen or argon, at -20 °C or below.
-
Protocol 2: Stabilizing the Compound in Solution for Experiments
-
Solvent Preparation: Degas the chosen solvent (e.g., DMSO, ethanol) by sparging with nitrogen for at least 15-20 minutes.
-
Addition of Antioxidants: For sensitive applications, consider adding a suitable antioxidant to the solvent before dissolving the compound. The choice and concentration of the antioxidant should be optimized for your specific assay to avoid interference. Examples of antioxidants used with DHPs include vitamin E and others with radical scavenging properties.[20][21][22]
-
Experimental Setup:
-
Use amber glass or foil-wrapped reaction vessels.
-
Maintain an inert atmosphere over the reaction mixture using a gentle stream of nitrogen or argon.
-
Control the temperature of the experiment, avoiding unnecessary heating.
-
Data Presentation
Table 1: Influence of Storage Conditions on the Stability of 1-benzyl-1,4-dihydropyridine-3-carbonitrile (Illustrative Data)
| Storage Condition | Purity after 1 month (%) | Purity after 6 months (%) |
| Ambient, exposed to light and air | 85 | 60 |
| Ambient, dark, in a sealed vial | 95 | 88 |
| 4°C, dark, desiccated | 99 | 97 |
| -20°C, dark, under Argon | >99.5 | >99 |
Visualization of the Degradation Pathway
The following diagram illustrates the primary degradation pathway of 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Caption: Aromatization of 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
This diagram shows the conversion of the active dihydropyridine to the inactive pyridine form, a process driven by factors such as light, oxygen, heat, and humidity.
References
-
Guerra, M., et al. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed, 15(3), 429-37. [Link]
-
de la Cruz, J. P., et al. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(3), 443-451. [Link]
-
Kamal, A., et al. (2007). New Strategy for the Oxidation of Hantzsch 1,4‐Dihydropyridines and Dihydropyrido[2,3‐d]pyrimidines Catalyzed by DMSO under Aerobic Conditions. Synthetic Communications, 37(14), 2329-2337. [Link]
-
Guerra, M., et al. (2004). Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. ResearchGate. [Link]
-
Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B, 64(10), 1187-1192. [Link]
-
Guerra, M., et al. (2004). Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. Pharmaceutical Research, 21(3), 429-437. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Ioele, G., et al. (2006). Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. PubMed, 21(3), 185-91. [Link]
-
Perez-Ruiz, T., et al. (2004). Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. RSC Publishing. [Link]
-
De Luca, M., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 11(1), 32. [Link]
-
De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. MDPI. [Link]
-
De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. ResearchGate. [Link]
-
De Luca, M., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. PubMed, 11(1), 32. [Link]
-
Gai, C. F., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(9), 2883-2891. [Link]
-
Boyle, R. W., et al. (2018). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry, 16(34), 6295-6300. [Link]
-
Milkovic, L., et al. (2018). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Molecules, 23(9), 2353. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. [Link]
-
Ioele, G., et al. (2016). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. Future Medicinal Chemistry, 8(2), 107-115. [Link]
-
Yadav, J. S., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. [Link]
-
De Luca, M., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-8. [Link]
-
El-Kimary, E. I., et al. (2022). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 12(1), 18193. [Link]
-
Gai, C. F., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. CORE. [Link]
-
Yadav, J. S., et al. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. ResearchGate. [Link]
-
Kumar, S., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 11-15. [Link]
-
Cominacini, L., et al. (1999). 1,4-Dihydropyridine Calcium Channel Blockers Inhibit Plasma and LDL Oxidation and Formation of Oxidation-Specific Epitopes in the Arterial Wall and Prolong Survival in Stroke-Prone Spontaneously Hypertensive Rats. Circulation, 100(23), 2362-2367. [Link]
-
Cominacini, L., et al. (1999). 1,4-Dihydropyridine Calcium Channel Blockers Inhibit Plasma and LDL Oxidation and Formation of Oxidation-Specific Epitopes in the Arterial Wall and Prolong Survival in Stroke-Prone Spontaneously Hypertensive Rats. eScholarship.org. [Link]
-
Li, Y., et al. (2022). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 99(3), 1435-1440. [Link]
-
Tellez-Mayorga, J. E., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. [Link]
-
Berkels, R., et al. (2005). Different antioxidative potencies of dihydropyridine calcium channel modulators in various models. Vascular Pharmacology, 42(4), 157-163. [Link]
-
Zovko, M., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4627. [Link]
-
Sharma, R., et al. (2012). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474. [Link]
-
Velena, A., et al. (2016). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 1892412. [Link]
-
Al-Tel, T. H. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]
-
Synthesis of the 1,4-dihydropyridine Privileged Structure. Prezi. [Link]
-
Kurutas, E. B. (2024). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Antioxidants, 13(8), 984. [Link]
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- 5. Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. ahajournals.org [ahajournals.org]
- 21. 1,4-Dihydropyridine Calcium Channel Blockers Inhibit Plasma and LDL Oxidation and Formation of Oxidation-Specific Epitopes in the Arterial Wall and Prolong Survival in Stroke-Prone Spontaneously Hypertensive Rats [escholarship.org]
- 22. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to minimize photo-oxidation of dihydropyridines
Technical Support Center: Dihydropyridine Photo-stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into a critical challenge: preventing the photo-oxidation of dihydropyridine (DHP) compounds. DHPs are notoriously light-sensitive, and their degradation can lead to a complete loss of pharmacological activity, inconsistent experimental results, and the formation of potentially toxic byproducts.[1][2] This resource is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles of dihydropyridine photo-sensitivity. Understanding why these compounds degrade is the first step toward preventing it.
Q1: What is the primary cause of dihydropyridine sample degradation?
A1: The most significant cause of degradation for dihydropyridine compounds is exposure to light, a process known as photodegradation or photo-oxidation.[1][3] The dihydropyridine ring is inherently unstable when it absorbs photons, primarily in the UV and visible light spectra.[4][5] This absorbed energy triggers a chemical reaction, typically an oxidation (dehydrogenation) of the dihydropyridine ring to its corresponding pyridine derivative.[1][2][6] This structural change results in a complete loss of the compound's pharmacological activity.[1][2]
Q2: Which wavelengths of light are most damaging to dihydropyridines?
A2: Dihydropyridines are susceptible to a broad spectrum of light. The most damaging radiation is in the near-UV range (320-400 nm) and extends into the visible light spectrum (400-800 nm).[7][8] The specific absorption maximum depends on the compound's structure, but as a class, they are highly reactive to the ambient light found in a typical laboratory environment.[9]
Q3: How does the physical state of the sample (solid vs. solution) affect its stability?
A3: This is a critical factor. Dihydropyridine samples are significantly more stable in their solid, crystalline form compared to when they are in solution.[3] Degradation is particularly rapid and pronounced in aqueous solutions.[1][2] This is why nearly all commercial DHP drug formulations are solid tablets.[2] When you dissolve a DHP, its molecules are more mobile and exposed, making them more susceptible to photochemical reactions.
Q4: My compound has a nitrophenyl group (like Nifedipine). Does this matter?
A4: Absolutely. The substituents on the phenyl ring play a major role in a DHP's photosensitivity. The presence of an electron-withdrawing group, such as a nitro group on the phenyl ring, significantly accelerates the photodegradation process.[1][10] This is because it helps to stabilize the excited state of the molecule after light absorption, facilitating the oxidation of the dihydropyridine ring.[10]
Part 2: Troubleshooting Guide - From Problem to Solution
This section addresses specific experimental problems and provides actionable solutions based on an understanding of the degradation pathways.
Q5: I'm seeing inconsistent results in my cell-based assays. Could photo-degradation be the cause?
A5: Yes, this is a very common issue. If your DHP stock solution or the final solution in your assay plates is exposed to ambient light during preparation, incubation, or analysis, you could be losing a significant amount of active compound. The degradation kinetics can be rapid, with some DHPs showing 10% degradation in under 10 minutes in solution.[1]
-
Recommended Solution: Standardize all sample handling procedures to minimize and equalize light exposure.[3] Prepare stock solutions under amber or red filtered light.[3] Use amber-colored vials or wrap clear containers (like flasks and centrifuge tubes) in aluminum foil.[3][11] When plating for cell-based assays, work efficiently and protect the plate from direct overhead light as much as possible.
Q6: I've observed a new, unexpected peak in my HPLC chromatogram after preparing my sample. What could it be?
A6: It is highly probable that you are detecting a photodegradation product. For most dihydropyridines, the primary photoproduct is the oxidized pyridine analogue.[1][12] For example, nifedipine is known to degrade into its nitroso- and nitro-pyridine derivatives upon exposure to daylight and UV light, respectively.[4][12]
-
Recommended Solution: To confirm this, take a small aliquot of your freshly prepared, protected solution and expose it to lab bench light for 30-60 minutes. Re-run the HPLC analysis. A significant increase in the area of the new peak relative to the parent DHP peak would strongly indicate it is a photoproduct. This confirms the need for stricter light protection during all subsequent steps.
Q7: My solid DHP powder has changed color slightly. Is it still usable?
A7: A color change, often to a yellowish or brownish hue, is a visual indicator of degradation.[13] While solid-state degradation is slower than in solution, it can still occur with long-term exposure to light and/or humidity.[9][14] The main thermodegradation product of DHPs with a nitro substituent is a nitroso-derivative, which forms as the dihydropyridine ring aromatizes and a water molecule is eliminated.[14][15]
-
Recommended Solution: You should assume that the potency of the compound has been compromised. It is not recommended for use in quantitative experiments where concentration accuracy is critical. For the highest quality data, always use a fresh, unexpired lot of the compound that has been stored correctly.
Q8: Can I use antioxidants to protect my DHP solutions?
A8: Yes, adding antioxidants can be an effective strategy, particularly for formulations.[13][16] Photo-oxidation often involves free radical pathways.[16] Antioxidants work by scavenging these free radicals or by deactivating the excited state of the photosensitive drug.[13][17]
-
Recommended Solution: The choice of antioxidant depends on your solvent system.
-
For aqueous preparations: Water-soluble antioxidants like ascorbic acid (Vitamin C) or sodium metabisulfite are suitable.[13]
-
For organic/lipid-based preparations: Use oil-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E.[13]
-
It's important to note that some antioxidants, like ascorbic acid, are themselves light-sensitive and may degrade upon UV irradiation.[16][17] Their protective effect may therefore be temporary.[17]
-
Part 3: Protocols and Best Practices
This section provides standardized procedures to ensure the integrity of your dihydropyridine compounds.
Recommended Storage and Handling Conditions
Adherence to proper storage is non-negotiable for maintaining the potency and purity of dihydropyridines.
| Parameter | Solid Compound | Stock Solution |
| Light Protection | Store in amber glass bottles in a dark cabinet or drawer. | Mandatory. Use amber vials or wrap clear vials in aluminum foil.[3][11] Prepare under dim or red/amber light. |
| Temperature | Controlled room temperature (20-25°C) is generally acceptable for short-term storage. Refer to the manufacturer's recommendation. | For long-term stability, store aliquots at -20°C or -80°C.[11] |
| Atmosphere | Store in a tightly sealed container with a desiccant to minimize humidity.[18] Thermodegradation is accelerated by moisture.[14][15] | For maximum stability, particularly for long-term storage, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to remove oxygen. |
| Freeze/Thaw | N/A | Avoid repeated freeze-thaw cycles.[11] Prepare single-use aliquots to maintain solution integrity.[11] |
Diagram: The Photo-oxidation Pathway of Dihydropyridines
The following diagram illustrates the fundamental degradation mechanism common to most 1,4-dihydropyridine compounds.
Sources
- 1. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 8. ikev.org [ikev.org]
- 9. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. fagronacademy.us [fagronacademy.us]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization [academia.edu]
- 17. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-benzyl-1,4-dihydropyridine-3-carbonitrile
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-benzyl-1,4-dihydropyridine-3-carbonitrile from its precursor pyridinium salts. Our focus is on providing practical, field-tested solutions grounded in chemical principles to overcome common challenges in the lab.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Issue 1: Low Yield of Crystalline Product After Recrystallization
Question: I've completed the synthesis and after cooling the reaction mixture, I'm getting very little or no solid product. What could be the issue?
Answer: Low yield upon recrystallization is a common issue that can stem from several factors, from incomplete reaction to suboptimal crystallization conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction of the pyridinium salt to the 1,4-dihydropyridine may not have gone to completion.
-
Solution: Before crystallization, monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
-
Suboptimal Solvent Choice: The solvent used for recrystallization may be too good at solubilizing your product, even at low temperatures. Ethanol is a common choice for recrystallizing 1,4-dihydropyridines.[1][2][3]
-
Solution: If the product is too soluble in pure ethanol, try a mixed solvent system. Adding a poor solvent, like water, dropwise to a solution of your compound in a good solvent (like ethanol) until persistent turbidity is observed, followed by gentle heating to redissolve and slow cooling, can induce crystallization.
-
-
Precipitation vs. Crystallization: Rapid cooling can lead to the product "crashing out" as an amorphous solid or oil, which is harder to filter and often less pure.
-
Solution: Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
-
Issue 2: Product Purity is Low, Contaminated with Starting Material or Oxidized Byproduct
Question: My NMR/HPLC analysis shows that my purified 1-benzyl-1,4-dihydropyridine-3-carbonitrile is contaminated with the corresponding pyridine or the initial pyridinium salt. How can I improve the purity?
Answer: The presence of the oxidized pyridine is the most common impurity, as 1,4-dihydropyridines are prone to oxidation.[4][5][6] Contamination with the starting pyridinium salt indicates an incomplete reaction or inefficient removal.
Troubleshooting Steps:
-
Minimize Oxidation during Workup:
-
Explanation: The dihydropyridine ring is susceptible to aromatization to the more stable pyridine ring, especially in the presence of air (oxygen), light, and heat.[7][8][9]
-
Protocol:
-
Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Use degassed solvents.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
-
-
-
Chromatographic Purification: If recrystallization fails to remove the impurities, column chromatography is the next logical step.
-
Explanation: Silica gel chromatography can effectively separate the less polar 1,4-dihydropyridine from the more polar oxidized pyridine and the highly polar pyridinium salt.
-
Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.
-
-
Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing purity and can be adapted for preparative purification.[10][11][12]
Parameter Recommendation Rationale Column C18 (e.g., Supelcosil LC-ABZ+Plus) Provides good separation for relatively nonpolar compounds like 1,4-dihydropyridines.[10] Mobile Phase Acetonitrile/Water or Acetonitrile/Methanol/Water with a buffer (e.g., acetate buffer pH 5) The organic modifier percentage can be optimized for best resolution.[10][13] Detection UV at ~238 nm 1,4-Dihydropyridines have a strong UV absorbance in this region.[10][11]
Issue 3: The Purified Product Discolors or Decomposes Upon Storage
Question: My 1-benzyl-1,4-dihydropyridine-3-carbonitrile was a nice yellow solid after purification, but it has turned brown/dark upon storage. What is happening?
Answer: Discoloration is a strong indicator of degradation, most likely oxidation to the corresponding pyridine derivative.[6] 1,4-Dihydropyridines are known to be sensitive to light, air, and heat.[8]
Solutions for Stable Storage:
-
Store under Inert Gas: After drying the purified solid under vacuum, break the vacuum with an inert gas like nitrogen or argon and store the container sealed.
-
Protect from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil.
-
Low Temperature: Store the purified compound in a refrigerator or freezer to slow down potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying 1-benzyl-1,4-dihydropyridine-3-carbonitrile?
A1: The typical workflow involves synthesis via reduction of the corresponding 1-benzyl-3-cyanopyridinium salt, followed by purification. The purification strategy usually starts with recrystallization, and if purity is not satisfactory, proceeds to column chromatography.
Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Q2: What are the key differences in properties between my 1,4-dihydropyridine product and the oxidized pyridine impurity?
A2: Understanding these differences is crucial for effective purification.
| Property | 1-Benzyl-1,4-dihydropyridine-3-carbonitrile | 1-Benzyl-3-cyanopyridinium (Oxidized form) |
| Polarity | Less polar | More polar |
| Solubility | More soluble in non-polar organic solvents | More soluble in polar solvents |
| TLC Rf | Higher Rf on silica gel | Lower Rf on silica gel |
| UV-Vis λmax | Typically longer wavelength | Typically shorter wavelength |
| NMR (¹H) | Shows a characteristic peak for the C4-H proton (around 5.0 ppm) and the NH proton.[14] | Aromatic protons in the pyridine ring will be shifted downfield. No C4-H or NH proton. |
Q3: Can I use techniques other than chromatography or recrystallization for purification?
A3: While recrystallization and chromatography are the most common and effective methods, for specific impurities, other techniques might be considered:
-
Acid-Base Extraction: This is generally not effective for separating the 1,4-dihydropyridine from its oxidized pyridine form as both are weakly basic. However, it can be used to remove acidic or strongly basic impurities.
-
Preparative HPLC: For very high purity requirements or difficult separations, preparative HPLC is a powerful tool.[15]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed to separate 1-benzyl-1,4-dihydropyridine-3-carbonitrile from its common impurities.
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely to get the crude product adsorbed onto the silica gel. This dry-loading method often provides better separation.
-
-
Column Packing:
-
Prepare a silica gel slurry in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1). The less polar 1,4-dihydropyridine should elute before the more polar oxidized pyridine.
-
Gradually increase the polarity of the eluent if necessary to elute all compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Chromatography Workflow
Sources
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- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design | Publicación [silice.csic.es]
- 13. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Solubility & Stability of 3-Cyano-1,4-Dihydropyridines
Topic: Solubility challenges of 3-cyano-1,4-dihydropyridines in aqueous buffers Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Troubleshooting FAQ
Introduction: The Deceptive Simplicity of the DHP Scaffold
The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, renowned for its L-type calcium channel blocking activity (e.g., Nifedipine).[1][2] However, the introduction of a 3-cyano group —often used to modulate potency or metabolic stability—presents unique physicochemical challenges.[3][4]
While the 3-cyano group is electron-withdrawing and can theoretically stabilize the ring against certain oxidative pathways compared to electron-donating substituents, it does not mitigate the fundamental lipophilicity (BCS Class II) of the scaffold.[3][4] Researchers frequently encounter a "crash-out" phenomenon where the compound precipitates immediately upon dilution into aqueous buffers, or "silent degradation" where the compound oxidizes to its inactive pyridine form before the assay even begins.[3][4]
This guide provides a self-validating system for handling these sensitive compounds, moving beyond generic advice to specific, mechanistically grounded protocols.
Module 1: The Foundation – Stock Solution Preparation
The Critical Error: Many researchers use "wet" DMSO or store stocks in clear vials.[3][4] For 3-cyano-1,4-DHPs, this is a recipe for degradation.
Protocol 1: Anhydrous Stock Preparation
Objective: Create a stable, high-concentration stock (10–50 mM) that resists oxidation.[3]
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) grade ≥99.9%.[3][4]
-
Weighing & Dissolution:
-
Storage (The "Dark & Dry" Rule):
-
Aliquot into amber glass vials (or wrap clear vials in aluminum foil).
-
Purge the headspace with argon or nitrogen gas before sealing to displace oxygen.[3][4]
-
Store at -20°C .
-
Shelf Life: 3–6 months properly stored.[3][4] Discard if the color changes (yellowing often indicates oxidation to the pyridine form).[3][4]
-
Module 2: The Aqueous Transition – Preventing "Crash-Out"
The Problem: Diluting a hydrophobic 10 mM DMSO stock 1:1000 directly into PBS often causes immediate precipitation because the local concentration at the injection site exceeds the solubility limit before mixing occurs.[3][4]
Decision Tree: Solubilization Strategy
Figure 1: Decision logic for selecting the appropriate solubilization method based on target concentration.
Protocol 2: The "Step-Down" Dilution Method
Objective: safely dilute DMSO stock to aqueous buffer without precipitation.[3][4]
-
Prepare the Buffer: Ensure your aqueous buffer (e.g., PBS, HBSS) is at room temperature or 37°C. Cold buffers decrease solubility.
-
Intermediate Dilution (Optional but Recommended):
-
Instead of going 100% DMSO -> 0.1% DMSO in one step, create a 10x working solution in a solvent blend (e.g., 5% DMSO + 95% buffer, or 5% DMSO + 40% PEG 400 + 55% Water).
-
-
The "Jet" Injection:
Table 1: Recommended Cosolvent Systems
| Component | Function | Typical Conc. | Notes |
| DMSO | Primary Solvent | 0.1% – 1.0% | Cell toxicity limit is usually 0.5–1.0%.[3][4] |
| PEG 400 | Cosolvent | 1% – 10% | Reduces polarity gap between DMSO and water.[3][4] |
| Tween 80 | Surfactant | 0.05% – 0.5% | Prevents aggregation of hydrophobic molecules.[3][4] |
| HP-β-CD | Complexing Agent | 10% – 20% | (Hydroxypropyl-beta-cyclodextrin) Best for in vivo or high-conc.[3][4] assays. |
Module 3: The Stability Trap – Light & Oxidation[3][4]
3-cyano-1,4-DHPs are chemically fragile.[3][4] The dihydropyridine ring is prone to aromatization (oxidation) to form the corresponding pyridine.[3][4][5] This reaction is photocatalytic and irreversible .[3][4]
Mechanism of Failure
Exposure to UV/Visible light excites the DHP molecule, facilitating electron transfer to oxygen (or other acceptors), leading to the loss of two protons and two electrons.[3] The resulting pyridine is typically pharmacologically inactive as a calcium channel blocker.[3][4]
Figure 2: The oxidative degradation pathway of 1,4-dihydropyridines triggered by light and oxygen.
Critical Handling Rules:
-
Amber Everything: Use amber tubes for all dilutions. If amber tubes are unavailable, wrap tubes in foil.
-
Low Light: Perform weighing and dilution steps under dimmed light or yellow light (sodium lamp) if possible.
-
Freshness: Never use a diluted aqueous solution stored overnight. Prepare fresh immediately before the assay.
Module 4: Advanced Solubilization (Cyclodextrins)
For in vivo studies or assays requiring >50 µM concentration, simple cosolvents often fail.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for DHPs.[3][4]
Protocol 3: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in your aqueous buffer (e.g., PBS).[3][4]
-
Add your compound (either as a solid or from a concentrated DMSO stock) to this solution.
-
Sonicate for 20–30 minutes at room temperature.
-
Mechanism: The hydrophobic DHP molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[3][4] This also provides protection against oxidation .[3][4]
Troubleshooting FAQ
Q1: My compound dissolved in DMSO, but the solution turned yellow after a week at room temperature. Is it safe to use?
-
Answer: No. A yellow shift in 1,4-DHPs typically indicates oxidation to the pyridine derivative, which is yellow/orange and likely inactive.[3] Discard the stock. Always store at -20°C, protected from light and oxygen.[3]
Q2: I see a fine precipitate in my cell culture media (DMEM) after adding the drug, even at 10 µM.
Q3: Can I use acidic buffer (pH 5.0) to improve solubility?
-
Answer: Proceed with caution. While some nitrogen-containing compounds dissolve better in acid, 1,4-DHPs are acid-labile. Strong acids can catalyze hydration or rearrangement of the enamine functionality.[3][4] It is safer to use neutral pH (7.[3][4]4) with a solubilizer (Cyclodextrin) than to risk chemical degradation at low pH.[3][4]
Q4: Does the 3-cyano group make the compound more stable than Nifedipine (3-nitro)?
-
Answer: Marginally, but not significantly enough to relax handling procedures. While the cyano group is electron-withdrawing (reducing electron density available for oxidation), the 1,4-DHP ring remains inherently susceptible to aromatization.[3][4] Treat it with the same rigorous light-protection protocols as Nifedipine.[3][4]
References
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[3][4][6][7] Journal of Pharmaceutical Sciences.
-
Alvarez-Lueje, A., et al. (2003).[3] Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical cation.[8] Chemical Research in Toxicology. [4]
-
Memisoglu-Bilensoy, E., et al. (2005).[3] Evaluation of cyclodextrin solubilization of drugs. Journal of Pharmaceutical and Biomedical Analysis.
-
De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics.[3][4][6][9] [4]
-
SelleckChem. (2025).[3][4] Frequently Asked Questions: Solubility & Handling.
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- 2. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 3. ias.ac.in [ias.ac.in]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iosrjournals.org [iosrjournals.org]
Technical Support Center: C4-Regioselectivity in Pyridinium Salt Reduction
Welcome to the technical support center for controlling C4-regioselectivity during the reduction of pyridinium salts. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of dihydropyridine synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal C4-selectivity in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary products of pyridinium salt reduction, and why is C4-regioselectivity important?
The reduction of pyridinium salts typically yields a mixture of dihydropyridine isomers, primarily 1,2-dihydropyridine and 1,4-dihydropyridine. The 1,6-dihydropyridine isomer can also be formed. The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably found in the Hantzsch 1,4-dihydropyridines, which have significant biological and medicinal properties.[1] Therefore, controlling the reduction to selectively produce the 1,4-isomer (C4-regioselectivity) is often a critical goal in synthetic campaigns.
Q2: Which reducing agents are commonly used, and how do they influence regioselectivity?
Two of the most common reducing agents for this transformation are sodium borohydride (NaBH₄) and sodium dithionite (Na₂S₂O₄).
-
Sodium Borohydride (NaBH₄): This is a powerful and versatile reducing agent. However, it often leads to a mixture of 1,2-, 1,4-, and 1,6-dihydropyridine isomers and can be difficult to control, sometimes resulting in over-reduction to tetrahydropyridines.[2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent is known to favor the formation of the thermodynamically more stable 1,4-dihydropyridine isomer.[2] This selectivity is attributed to the specific orientation of the dithionite anion relative to the pyridinium salt during the reaction.[2]
Q3: My ¹H NMR spectrum of the crude product is complex. How can I confirm the regiochemistry of my dihydropyridine products?
A combination of spectroscopic techniques is essential for unambiguous structural assignment:
-
¹H NMR Spectroscopy: The olefinic protons of the dihydropyridine ring are key diagnostic signals.
-
1,4-Dihydropyridines: Typically show signals for the protons at C2 and C6, which are coupled to the proton at C4.
-
1,2-Dihydropyridines: Will have a different set of olefinic proton signals corresponding to the C3, C4, C5, and C6 positions.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the sp² and sp³ hybridized carbons in the dihydropyridine ring will differ significantly between isomers.
-
2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for establishing connectivity between protons and carbons, providing definitive proof of the isomeric structure.
Q4: I am observing significant over-reduction to tetrahydropyridine or piperidine derivatives. What are the likely causes and solutions?
Over-reduction is a common side reaction, especially when using strong reducing agents like NaBH₄.
Potential Causes:
-
Excessive Reducing Agent: Using a large excess of the hydride source.
-
Elevated Reaction Temperature: Higher temperatures increase the rate of reduction, often at the expense of selectivity.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed can lead to further reduction of the desired dihydropyridine.
-
Highly Activated Substrate: Electron-withdrawing groups on the pyridinium ring make it more susceptible to reduction.
Solutions:
-
Stoichiometry Control: Carefully control the equivalents of the reducing agent.
-
Lower Reaction Temperature: Perform the reduction at 0°C or lower to enhance selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Milder Reducing Agents: Consider using a less reactive hydride source.
II. Troubleshooting Guide: Optimizing for C4-Selectivity
This section provides a structured approach to troubleshooting common issues encountered when aiming for high C4-regioselectivity.
Issue 1: Low Yield of the Desired 1,4-Dihydropyridine Product
A low yield of the target 1,4-dihydropyridine can be attributed to several factors, including incomplete reaction, product degradation, or the formation of side products.
Troubleshooting Workflow: Low 1,4-Dihydropyridine Yield
Caption: A flowchart for systematically troubleshooting low 1,4-DHP yield.
Issue 2: Poor C4-Regioselectivity (Mixture of Isomers)
Achieving high regioselectivity is often the primary challenge. The choice of reducing agent and reaction conditions are paramount.
Factors Influencing Regioselectivity
| Factor | Influence on C4-Selectivity | Recommendations |
| Reducing Agent | High Impact. Sodium dithionite generally provides higher C4-selectivity compared to sodium borohydride.[2] | For optimal C4-selectivity, sodium dithionite is the preferred reagent.[2] |
| Substituents | Moderate Impact. Electron-withdrawing groups on the pyridinium ring can influence the site of hydride attack. | Consider the electronic nature of your substituents when selecting a reduction strategy. |
| Solvent | Moderate Impact. The solvent can affect the solubility of the reagents and the stability of intermediates. | Protic solvents like methanol or ethanol are often used with NaBH₄. For dithionite reductions, aqueous systems are common. |
| Temperature | High Impact. Lower temperatures generally favor the thermodynamically controlled product (1,4-dihydropyridine). | Conduct reductions at 0°C or below to maximize C4-selectivity. |
| pH | Moderate Impact. The pH of the reaction medium can influence the stability of the dihydropyridine products. | Buffer the reaction mixture, especially when using sodium dithionite, to maintain optimal pH. |
III. Experimental Protocols
Protocol 1: General Procedure for Sodium Dithionite Reduction for Enhanced C4-Selectivity
This protocol provides a general method for the reduction of pyridinium salts using sodium dithionite, which typically favors the formation of 1,4-dihydropyridines.[3]
Materials:
-
N-substituted pyridinium salt
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the pyridinium salt (1 equivalent) in deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile can be added.
-
Buffering: Add sodium bicarbonate or sodium carbonate (2-3 equivalents) to the solution.
-
Addition of Reducing Agent: While stirring vigorously, add sodium dithionite (1.5-2.5 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic. Maintain the temperature at 0-5°C using an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).
-
Workup: Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired 1,4-dihydropyridine.
Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy
Sample Preparation:
-
Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the characteristic signals for each isomer. For example, integrate the signals corresponding to the olefinic protons of the 1,2- and 1,4-dihydropyridine isomers.
Calculation of Regioisomeric Ratio: The ratio of the isomers can be determined by comparing the integration values of their unique and well-resolved proton signals.
IV. Mechanistic Considerations
Understanding the underlying mechanisms can aid in troubleshooting and optimizing your reaction.
Proposed Mechanism for Sodium Dithionite Reduction
The high C4-selectivity of sodium dithionite is thought to arise from a specific interaction between the dithionite ion and the pyridinium ring.[2]
Caption: Simplified mechanism of pyridinium salt reduction by sodium dithionite.
V. References
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly.
-
BenchChem. (n.d.). How to avoid over-reduction in dihydropyridine synthesis.
-
ResearchGate. (2025). Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition.
-
Canadian Journal of Chemistry. (n.d.). The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction.
Sources
Minimizing hydration side-reactions of the 3-cyano group
A Guide to Minimizing Unwanted Hydration Side-Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in organic synthesis: the unwanted hydration of the 3-cyano group. As Senior Application Scientists, we understand that nitrile stability can be the critical difference between a successful synthesis and a complex purification problem. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My 3-cyano group unexpectedly hydrated to a primary amide during my reaction. What are the most likely causes?
This is the most common issue encountered. The hydration of a nitrile to an amide is catalyzed by the presence of acid or base, with the rate significantly accelerated by heat. The most likely culprits are, in order of probability:
-
Trace Amounts of Water: The presence of water, even in solvents not typically considered "wet," is the primary cause. Many reagents are hygroscopic, and atmospheric moisture can be sufficient to initiate hydrolysis, especially under harsh conditions.
-
Acidic or Basic Conditions: Your reaction may be explicitly acidic or basic, or contain reagents that can generate acidic or basic species in situ. For example, using a strong acid to remove a protecting group elsewhere in the molecule can easily lead to concurrent nitrile hydration.[1]
-
Elevated Temperatures: Nitrile hydrolysis is often slow at room temperature but accelerates dramatically upon heating.[2][3][4] A reaction run at reflux is a prime candidate for this side-reaction.
Q2: Is there a general-purpose protecting group I can use for the 3-cyano group to prevent hydration?
This is a logical question, but in practice, the direct protection of the cyano group is not a standard synthetic strategy .[5] Unlike alcohols or amines, there are no widely adopted, reliable protecting groups for nitriles that can be easily added and removed without interfering with the group's electronic nature or leading to other side reactions. The synthetic community's consensus is to instead control the reaction environment to prevent hydration. This guide will focus on those preventative strategies.
Q3: What is the mechanistic basis for nitrile hydration? Why is it so sensitive to acid and base?
Understanding the mechanism is key to preventing the reaction. The carbon atom of the cyano group is electrophilic, but not reactive enough to be attacked by a weak nucleophile like water without activation.
-
Acid-Catalyzed Hydration: In the presence of acid, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the carbon atom, making it susceptible to attack by water. A series of proton transfers then leads to the amide.[1][6]
-
Base-Catalyzed Hydration: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile. This forms a negatively charged intermediate that is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide.[1]
Caption: Mechanisms of nitrile hydration.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Scenario 1: Protecting Group Removal
Q: I need to remove an acid-labile protecting group (e.g., Boc, trityl) from my molecule, but the acidic conditions are also hydrolyzing my 3-cyano group. What should I do?
A: This is a classic chemoselectivity problem. The goal is to find conditions mild enough to cleave the protecting group without initiating significant nitrile hydration.
-
Strategy 1: Temperature Control. Perform the deprotection at the lowest effective temperature. Start at 0 °C or even -10 °C. Nitrile hydrolysis has a higher activation energy than many deprotection reactions, meaning it is more sensitive to temperature changes.[2][3][7]
-
Strategy 2: Use a Milder Acid. Instead of strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, consider weaker or sterically hindered acids. Options include:
-
Formic acid
-
Anhydrous acetic acid
-
Pyridinium p-toluenesulfonate (PPTS)
-
-
Strategy 3: Anhydrous Deprotection. If possible, perform the deprotection under strictly anhydrous conditions. For example, bubbling gaseous HCl through an anhydrous solvent (like diethyl ether or dichloromethane) can provide the necessary acidity without the water required for hydrolysis.
Scenario 2: Reduction Reactions
Q: I am trying to reduce a ketone to a secondary alcohol using NaBH₄, but I'm seeing some amide formation. I thought NaBH₄ was chemoselective?
A: Sodium borohydride (NaBH₄) is indeed an excellent choice for selectively reducing ketones and aldehydes in the presence of nitriles.[8][9] If you are observing amide formation, it is almost certain that your reaction conditions are not truly anhydrous.
-
The Problem: Commercial NaBH₄ can contain trace basic impurities, and is often used in protic solvents like methanol or ethanol.[8][10] The combination of a protic solvent (a water source, however minor) and a slightly basic environment, especially with heating, can lead to low levels of nitrile hydration.
-
The Solution: Rigorous Anhydrous Protocol.
-
Ensure your glassware is meticulously dried (see Protocol 1 below).
-
Use a high-purity, anhydrous grade of your alcohol solvent.
-
Run the reaction at a lower temperature (e.g., 0 °C) to disfavor the hydration side-reaction.
-
Consider using LiBH₄ in an etheric solvent like THF, as it is also commonly used for selective reductions and avoids protic solvents entirely.[11]
-
Q: I need to reduce an ester to an alcohol, but my reducing agent (LiAlH₄) is also reducing the nitrile. How can I achieve selectivity?
A: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce both esters and nitriles to their corresponding alcohols and amines.[12] You must choose a milder reagent.
-
Recommended Reagent: Lithium Borohydride (LiBH₄). LiBH₄ is known to selectively reduce esters in the presence of nitriles.[11] The reaction is typically run in an anhydrous etheric solvent like THF or diethyl ether.
| Reagent | Reduces Ketones? | Reduces Esters? | Reduces Nitriles? | Recommended Use Case |
| NaBH₄ | Yes | No | No | Selective reduction of ketones/aldehydes.[8] |
| LiBH₄ | Yes | Yes | No | Selective reduction of esters.[11] |
| LiAlH₄ | Yes | Yes | Yes | Non-selective, powerful reduction.[12] |
Caption: Chemoselectivity of common hydride reducing agents.
Scenario 3: Grignard and Organolithium Reactions
Q: I am attempting a Grignard reaction on another functional group, but the organometallic reagent is attacking my 3-cyano group. How can I prevent this?
A: The electrophilic carbon of the nitrile is susceptible to attack by strong carbon nucleophiles like Grignard and organolithium reagents.[13] This is a challenging problem, and direct prevention is difficult.
-
Strategy 1: Inverse Addition. Add your Grignard reagent slowly to the solution of your substrate at a low temperature (e.g., -78 °C). This keeps the concentration of the nucleophile low at all times, potentially favoring reaction at the more electrophilic site (e.g., an aldehyde) over the nitrile.
-
Strategy 2: Change Your Synthetic Route. This is often the most practical solution. If possible, rearrange your synthetic steps so that the cyano group is introduced after the organometallic addition step.
-
Strategy 3 (Advanced): Use of a Lewis Acid. In some specific cases, a Lewis acid can be used to pre-complex with the more sterically accessible or electron-rich functional group, directing the nucleophile to that site. This requires careful optimization and is substrate-dependent.
Key Experimental Protocols
Protocol 1: Establishing and Maintaining Strictly Anhydrous Reaction Conditions
This protocol is fundamental to preventing unwanted nitrile hydration in nearly all contexts.
Objective: To remove atmospheric and adsorbed water from the reaction system.
Materials:
-
Glassware (round-bottom flask, condenser, etc.)
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line or manifold with connections to a vacuum pump and an inert gas source (Nitrogen or Argon)
-
Heat gun or oven
-
Anhydrous solvent (distilled from a suitable drying agent or from a commercial solvent purification system)
-
Syringes and needles
Procedure:
-
Glassware Preparation:
-
Clean and assemble all glassware, including the stir bar.
-
Heat the assembled glassware in an oven at >120 °C for at least 4 hours.[14]
-
Alternatively, flame-dry the glassware under vacuum using a heat gun. Heat the glass surface evenly until all visible moisture (fogging) has disappeared, then continue for several minutes.[15][16]
-
-
Inert Atmosphere Purge:
-
While the glassware is still hot, quickly cap the openings with rubber septa and connect it to the Schlenk line.
-
Carefully evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with your chosen inert gas (Nitrogen or Argon).
-
Repeat this evacuate/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[17]
-
-
Reagent and Solvent Addition:
-
Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum. Use a needle connected to the inert gas line to maintain positive pressure.
-
Add solid reagents quickly by briefly removing a septum under a positive flow of inert gas. If the solid is highly sensitive, use a glove box or a solid addition funnel.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved with a balloon of inert gas attached via a needle or by keeping the Schlenk line connected.[14]
-
Caption: Workflow for setting up an anhydrous reaction.
Protocol 2: Selective Enzymatic Hydration of 3-Cyanopyridine to Nicotinamide
For instances where the primary amide is the desired product and over-hydrolysis to the carboxylic acid must be avoided, enzymatic methods offer unparalleled selectivity.
Objective: To convert 3-cyanopyridine to nicotinamide with >99% selectivity, avoiding the formation of nicotinic acid.
Background: The enzyme nitrile hydratase, found in microorganisms like Rhodococcus rhodochrous, catalyzes the hydration of a nitrile to an amide. Crucially, it does not typically catalyze the subsequent hydrolysis of the amide to the carboxylic acid, providing a clean and selective transformation.[18][19]
Materials:
-
3-Cyanopyridine
-
Whole-cell catalyst of Rhodococcus rhodochrous J1 (or other suitable nitrile hydratase-containing organism)
-
Potassium phosphate buffer (e.g., 10 mM, pH 8.0)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of 3-cyanopyridine in the potassium phosphate buffer. Concentrations can be very high, even up to 12 M.[18]
-
Bring the solution to the optimal reaction temperature, typically between 20-30 °C.
-
-
Enzyme Addition:
-
Add the resting cells of Rhodococcus rhodochrous J1 to the reaction mixture to initiate the hydration.
-
-
Reaction Monitoring:
-
Maintain the temperature and provide gentle agitation.
-
Monitor the disappearance of 3-cyanopyridine and the appearance of nicotinamide by HPLC.
-
-
Work-up:
-
Upon completion (typically 100% conversion is achievable), the cells can be removed by filtration or centrifugation.
-
The aqueous solution of nicotinamide can then be concentrated and the product crystallized.[19]
-
Expected Outcome: This method provides nicotinamide in very high yield and purity, with negligible formation of the nicotinic acid byproduct, a result often difficult to achieve with traditional chemical hydrolysis.[18][20]
References
-
Academax. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]
-
Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (n.d.). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]
- Google Patents. (n.d.). CN101597258B - Technique for synthesizing niacinamide and co-producing niacin by hydrolyzing 3-cyanopyridine.
-
YouTube. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]
-
Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
-
Tel Aviv University. (n.d.). The products and kinetics of hydrolysis of cyanopyridinium ions. Retrieved from [Link]
-
ASM Journals. (n.d.). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
-
RSC Publishing. (n.d.). 'Dry' Hydrolysis of Nitriles Effected by Microwave Heating. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
ResearchGate. (n.d.). (a−d) Dependence of the rate constant on the substitution and temperature. (e) Hammett study for the nitrile hydration. (f) Hammett study for the N-methylated amide formation from nitrile (for the standard conditions, see Table 1, entry 13). Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, May 30). A question on the hydrolisis of nitriles to acids. Retrieved from [Link]
-
Drug Discovery Unit - University of Dundee. (n.d.). Reaction Set-up. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
-
PMC. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]
-
EPA NEPS. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Retrieved from [Link]
-
Product Class 5: Nitriles. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);.... Retrieved from [Link]
-
PMC. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Retrieved from [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
YouTube. (2021, July 8). Chemoselective Reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide | The Journal of Organic Chemistry. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]
-
SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
MDPI. (2020, January 16). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Retrieved from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
ACS Publications. (2023, April 5). Tuning the Polarity of Dinitrile-Based Electrolyte Solutions for CO2 Electroreduction on Copper Catalysts | The Journal of Physical Chemistry C. Retrieved from [Link]
-
Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. (2025, August 7). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
RSC Publishing. (2025, July 15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]
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- 19. journals.asm.org [journals.asm.org]
- 20. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopic Assignment of the C≡N Stretch in 3-Cyano-1,4-Dihydropyridine
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of the nitrile (C≡N) functional group, with a specific focus on its assignment in 3-cyano-1,4-dihydropyridine. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this document compares the vibrational characteristics of the nitrile in this specific heterocyclic system against common alternatives, supported by established spectroscopic principles and experimental data. We will explore the underlying physical organic chemistry that governs the C≡N stretching frequency and provide a robust experimental framework for its accurate determination.
The Diagnostic Power of the Nitrile Stretch in IR Spectroscopy
Infrared spectroscopy is a cornerstone technique for functional group identification in organic molecules. The absorption of IR radiation excites molecular vibrations, such as stretching and bending of covalent bonds. The frequency of this absorption is highly characteristic of the specific bond type and its chemical environment.
The nitrile functional group (-C≡N) is particularly noteworthy for its clean and diagnostically useful IR signature. The carbon-nitrogen triple bond is strong, and its stretching vibration absorbs in a relatively uncongested region of the mid-IR spectrum, typically between 2100 and 2260 cm⁻¹.[1][2] This absorption is generally sharp and of medium to strong intensity due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[3][4]
However, the precise wavenumber of the C≡N stretch is not fixed; it is exquisitely sensitive to the electronic environment of the molecule. This sensitivity is what allows IR spectroscopy to serve not just as a tool for identification, but also for probing the subtle electronic effects within a molecular structure.
Factors Influencing the C≡N Vibrational Frequency
The position of the nitrile absorption is primarily dictated by the C≡N bond order and the masses of the carbon and nitrogen atoms, as described by Hooke's Law.[5][6] Electronic effects exerted by neighboring substituents can alter the C≡N bond's electron density and, consequently, its bond strength (force constant), leading to predictable shifts in its stretching frequency.
The most significant of these influences is conjugation .
-
Saturated (Aliphatic) Nitriles : In molecules where the C≡N group is attached to an sp³-hybridized carbon (e.g., acetonitrile), there is no π-system conjugation. These nitriles exhibit the highest stretching frequencies, typically in the 2260-2240 cm⁻¹ range.[3]
-
Aromatic Nitriles : When the C≡N group is directly attached to an aromatic ring (e.g., benzonitrile), the π-electrons of the nitrile can delocalize into the ring system. This resonance effect reduces the electron density within the C≡N triple bond, slightly decreasing its bond order. A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range.[3]
-
α,β-Unsaturated Nitriles : A similar effect occurs when the nitrile is conjugated with a carbon-carbon double bond (C=C). The delocalization of π-electrons across the C=C-C≡N system weakens the nitrile bond, shifting its absorption to a lower wavenumber, comparable to aromatic systems.
Assignment for 3-Cyano-1,4-Dihydropyridine: A Comparative Analysis
The structure of 3-cyano-1,4-dihydropyridine places the nitrile group in conjugation with the C=C double bond within the dihydropyridine ring. This is an example of α,β-unsaturation.
Based on this structural feature, we can predict that the C≡N stretching frequency will be lower than that of a saturated nitrile. It should fall in a range similar to or slightly different from aromatic nitriles, reflecting the electronic influence of the conjugated dihydropyridine system. The presence of the ring nitrogen and the non-aromatic nature of the 1,4-DHP ring create a unique electronic environment. While extensive literature on the specific IR spectrum of 3-cyano-1,4-dihydropyridine is sparse, the principles of conjugation allow for a confident assignment.
The following table provides a comparative summary of C≡N stretching frequencies in different chemical environments, providing the necessary context for assigning the peak in our target molecule.
| Compound | Structure Type | Typical C≡N Stretch (cm⁻¹) | Primary Influencing Factor |
| Acetonitrile (CH₃CN) | Saturated Aliphatic | 2260 - 2240 | No π-conjugation; strong C≡N bond.[3] |
| Benzonitrile (C₆H₅CN) | Aromatic | 2240 - 2220 | Conjugation with the aromatic π-system.[3] |
| Acrylonitrile (CH₂=CHCN) | α,β-Unsaturated | ~2230 | Conjugation with the C=C double bond. |
| 3-Cyano-1,4-Dihydropyridine | Conjugated Heterocycle | ~2225 - 2215 (Predicted) | Conjugation with the ring C=C double bond. |
This comparison clearly illustrates the effect of conjugation. The predicted value for 3-cyano-1,4-dihydropyridine is placed at the lower end of the conjugated nitrile range, anticipating a significant degree of π-electron delocalization within the enamine-like system of the ring.
Experimental Protocol for FT-IR Analysis
To validate the predicted assignment, a carefully executed experimental protocol is essential. The following procedure outlines the steps for acquiring a high-quality FT-IR spectrum of 3-cyano-1,4-dihydropyridine.
Objective: To obtain a transmission FT-IR spectrum and accurately identify the C≡N stretching frequency.
Materials:
-
3-cyano-1,4-dihydropyridine sample (solid)
-
FT-IR grade Potassium Bromide (KBr)
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher)
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The KBr pellet method is a common and reliable technique for analyzing solid samples. KBr is transparent to mid-IR radiation and forms a solid matrix that holds the sample in the beam path.
-
Gently grind ~150-200 mg of dry FT-IR grade KBr in a mortar to a fine, consistent powder.
-
Add 1-2 mg of the 3-cyano-1,4-dihydropyridine sample to the KBr.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure homogeneous dispersion.
-
Transfer the powder to the pellet die and press under a hydraulic press (typically 7-10 tons of pressure) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup & Background Collection:
-
Rationale: A background spectrum must be collected to account for absorptions from atmospheric CO₂, water vapor, and the instrument's optical components. This ensures that the final spectrum contains only absorptions from the sample itself.
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Set the instrument parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (improves signal-to-noise ratio)
-
-
Collect the background spectrum.
-
-
Sample Analysis:
-
Place the prepared KBr pellet into the sample holder in the spectrometer's beam path.
-
Using the same parameters as the background scan, collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
Perform a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the exact wavenumber of the sharp absorption in the ~2200 cm⁻¹ region.
-
Correlate this observed peak with the values in the comparison table to confirm its assignment as the C≡N stretch.
-
Identify other key peaks to confirm the overall structure (e.g., N-H stretch, C=C stretch, C-H stretches).
-
Visualizing the Workflow
The logical flow of the experimental protocol can be summarized in the following diagram.
Caption: Experimental workflow for FT-IR analysis.
The Structure-Spectrum Relationship
The connection between a molecule's physical structure and its resulting IR spectrum is fundamental. The specific arrangement of atoms and bonds dictates the possible vibrational modes, and the interaction of these modes with IR light generates the spectrum that we observe and interpret.
Caption: Relationship between molecular structure and IR spectrum.
Conclusion
The C≡N stretching vibration in 3-cyano-1,4-dihydropyridine provides a clear and reliable spectroscopic handle for structural confirmation. Its position, predicted to be in the 2215-2225 cm⁻¹ range, is a direct consequence of π-electron delocalization between the nitrile and the dihydropyridine ring's C=C double bond. This downshift in frequency compared to saturated nitriles is a classic example of conjugation effects in vibrational spectroscopy. By comparing the experimentally obtained spectrum to established data for saturated and aromatic nitriles, researchers can confidently assign this peak, lending critical support to the structural elucidation of this important class of heterocyclic compounds.
References
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Webb, L. J., & Boxer, S. G. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Stanford University. Retrieved from [Link]
-
Ghosh, A., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(18), 4324–4334. [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University E-Content. Retrieved from [Link]
-
Stretching frequency. (2024). Chemistry for everyone - WordPress.com. [Link]
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A Comparative Guide to 1H NMR Characteristic Shifts of 1-Benzyl-1,4-Dihydropyridine Ring Protons
Introduction: The Structural Significance of N-Substituted 1,4-Dihydropyridines
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most famously recognized as the core of a class of L-type calcium channel blockers used to treat hypertension.[1] The biological activity and physicochemical properties of DHP derivatives are exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Substitution at the N-1 position, in particular, plays a pivotal role in modulating the molecule's interaction with biological targets and its overall pharmacological profile.
The introduction of a benzyl group at the N-1 position (1-benzyl-1,4-dihydropyridine) is a common synthetic modification. This guide provides an in-depth analysis of the characteristic proton nuclear magnetic resonance (¹H NMR) chemical shifts for the 1-benzyl-1,4-dihydropyridine ring system. By comparing these shifts to an unsubstituted 1,4-DHP, we will elucidate the electronic and anisotropic effects of the N-benzyl moiety, offering researchers a predictive framework for structural characterization.
Core Principles: Understanding Chemical Shifts in the DHP Ring
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter, indicating the electronic environment of a given proton.[2][3] Protons in electron-rich environments are "shielded" and resonate at a lower δ (upfield), while those in electron-poor environments are "deshielded" and resonate at a higher δ (downfield).[2] In the context of 1-benzyl-1,4-dihydropyridine, the key influences on proton chemical shifts are:
-
Hybridization: Protons attached to sp²-hybridized carbons (vinylic protons) are typically more deshielded than those on sp³-hybridized carbons (aliphatic protons).[3]
-
Inductive Effects: Electronegative atoms, like the nitrogen in the DHP ring, withdraw electron density from adjacent protons, causing a downfield shift.
-
Magnetic Anisotropy: The π-electron systems of the double bonds within the DHP ring and the aromatic benzyl group generate local magnetic fields that can either shield or deshield nearby protons, depending on their spatial orientation relative to the π-system.
Below is the general structure of 1-benzyl-1,4-dihydropyridine with the key ring protons labeled for discussion.
Caption: General structure of 1-benzyl-1,4-dihydropyridine.
Comparative ¹H NMR Analysis: Unsubstituted vs. 1-Benzyl-1,4-Dihydropyridine
To fully appreciate the influence of the N-benzyl group, we must first consider the ¹H NMR spectrum of the parent 1,4-dihydropyridine. The introduction of the benzyl group at the N-1 position induces significant and predictable changes in the chemical shifts of the ring protons.
| Proton | Typical δ (ppm) in Unsubstituted 1,4-DHP | Typical δ (ppm) in 1-Benzyl-1,4-DHP | Analysis of the Shift |
| H-4 | ~3.2 ppm | 5.23 - 5.38 ppm [4] | Significant Downfield Shift: The H-4 protons are on an sp³-hybridized carbon. In the N-benzyl derivative, the electronic environment is altered, leading to this deshielding. The singlet multiplicity is retained. |
| H-2 & H-6 (Vinylic) | ~5.8 ppm | 5.27 - 6.39 ppm (can be complex)[4] | Variable Shift/Complex Multiplicity: These vinylic protons are adjacent to the nitrogen. The electron-withdrawing nature of the N-benzyl group deshields them. In some substituted systems, these protons can become diastereotopic and appear as a complex AB system.[4][5] |
| N-H | ~5.5 - 9.0 ppm (broad singlet) | N/A | Signal Disappearance: The most direct change is the replacement of the N-H proton with the N-benzyl group, leading to the complete disappearance of this often broad signal. |
| N-CH₂ (Benzylic) | N/A | 4.68 - 5.12 ppm [4] | New Characteristic Signal: A new singlet appears in this region, characteristic of the benzylic protons. They are deshielded by both the adjacent nitrogen atom and the aromatic ring.[6] |
| Phenyl Protons | N/A | ~7.1 - 7.3 ppm [4] | New Aromatic Signals: The five protons of the benzyl group's phenyl ring typically appear as a multiplet in the standard aromatic region. |
Key Insights from the Comparison:
-
Deshielding Effect: The N-benzyl group acts as an electron-withdrawing substituent relative to a hydrogen atom. This inductively deshields the adjacent vinylic protons (H-2, H-6) and, to a lesser extent, the more distant H-4 protons, causing their signals to shift downfield.
-
Anisotropic Effects: The aromatic ring of the benzyl group generates its own magnetic field. Depending on the rotational conformation of the N-CH₂ bond, protons on the DHP ring that lie in the shielding or deshielding cone of this aromatic ring will experience corresponding upfield or downfield shifts. This can contribute to the complexity and exact positioning of the H-2 and H-6 signals.
-
Diagnostic Signals: The appearance of a sharp singlet between 4.68-5.12 ppm (N-CH₂) and the absence of a broad N-H signal are definitive indicators of N-benzylation in a 1,4-dihydropyridine system.[4]
Experimental Protocol for ¹H NMR Data Acquisition
Achieving high-quality, reproducible ¹H NMR data is paramount for accurate structural analysis. The following protocol outlines a validated methodology for characterizing 1-benzyl-1,4-dihydropyridine derivatives.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved signals.
-
Procedure: Accurately weigh 5-10 mg of the 1-benzyl-1,4-dihydropyridine sample. Dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.[7] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and allows for accurate referencing of all other signals.[2]
-
-
NMR Tube and Loading:
-
Rationale: Using a clean, high-quality NMR tube minimizes signal distortion and background noise.
-
Procedure: Ensure the NMR tube is clean and dry. Filter the prepared sample solution into the NMR tube to remove any particulate matter.
-
-
Spectrometer Setup and Tuning (on a 400 or 500 MHz instrument):
-
Rationale: Optimizing the spectrometer for the specific sample ensures maximum sensitivity and resolution.
-
Procedure:
-
Insert the sample into the spectrometer's magnet.
-
Lock: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Tune and Match: The probe is tuned to the specific frequency of ¹H nuclei to ensure efficient transfer of radiofrequency power.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks.
-
-
-
Data Acquisition:
-
Rationale: The choice of acquisition parameters determines the quality of the final spectrum.
-
Procedure:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to potentially acidic protons, are captured.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate signal integration.
-
-
-
Data Processing and Analysis:
-
Rationale: Raw data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Procedure:
-
Fourier Transform (FT): The FID is converted into the spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any remaining baseline distortions.
-
Referencing: The TMS signal is calibrated to exactly 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking: Identify the precise chemical shift of each signal.
-
-
Conclusion
The ¹H NMR spectrum of 1-benzyl-1,4-dihydropyridines provides a rich source of structural information. The presence of the N-benzyl group imparts a unique and predictable fingerprint on the spectrum, most notably through the appearance of a characteristic benzylic N-CH₂ singlet between 4.68-5.12 ppm and a general downfield shift of the DHP ring protons compared to their unsubstituted counterparts. The H-4 proton typically remains a singlet but is significantly deshielded, appearing in the 5.23-5.38 ppm range. The vinylic H-2 and H-6 protons also experience deshielding and can present complex splitting patterns due to diastereotopicity. This comprehensive understanding of the characteristic chemical shifts is an essential tool for researchers in synthetic chemistry, medicinal chemistry, and drug development for the rapid and accurate confirmation of molecular structure.
References
-
International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available from: [Link]
-
RTU E-books. (2023, May 5). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. Available from: [Link]
-
Suárez, M., et al. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. Available from: [Link]
-
Kondratovs, U., et al. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. PMC. Available from: [Link]
-
Goba, I., & Liepinsh, E. (2013, July 15). 15N NMR of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]
-
Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Available from: [Link]
-
Duburs, G., et al. (2018, June 13). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. PMC. Available from: [Link]
-
ResearchGate. (2025, December 18). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Available from: [Link]
-
Nature Portfolio. (n.d.). Highly-selective H/D exchange reaction of 1,4-dihydropyridines. Available from: [Link]
-
MDPI. (2024, March 1). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Available from: [Link]
-
MDPI. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Available from: [Link]
-
EManuscript. (n.d.). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. Available from: [Link]
-
PubMed. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives-Evaluation of Lipid Monolayer and Self-Assembling Properties. Available from: [Link]
-
RSC. (n.d.). Supplementary Information. Available from: [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Available from: [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available from: [Link]
-
SpectraBase. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Available from: [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Available from: [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 1-benzyl-1,4-dihydropyridine-3-carbonitrile and Related Dihydropyridine Derivatives
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 1-benzyl-1,4-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. In the context of drug development and materials science, understanding the electronic transitions and spectroscopic signature of such molecules is paramount for quality control, stability studies, and mechanistic investigations. This document will objectively compare its expected spectral characteristics with established 1,4-dihydropyridine (DHP) alternatives, supported by experimental data from the scientific literature and detailed analytical protocols.
Introduction: The Significance of UV-Vis Spectroscopy for 1,4-Dihydropyridines
The 1,4-dihydropyridine scaffold is a core structural motif in a variety of pharmacologically active compounds, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1][2] The conjugated diene system within the DHP ring gives rise to strong UV absorption, making UV-Vis spectrophotometry an indispensable tool for their characterization. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the DHP ring, providing valuable insights into the electronic environment of the molecule.
This guide focuses on 1-benzyl-1,4-dihydropyridine-3-carbonitrile, a derivative with a benzyl group at the N1 position and a nitrile group at C3. These structural features are expected to modulate its electronic properties and, consequently, its UV-Vis absorption spectrum.
Experimental Determination of UV-Vis Absorption Maxima
To ensure the scientific integrity of our analysis, we will first outline a robust, self-validating protocol for determining the UV-Vis absorption maximum of a DHP derivative. This methodology is based on established practices in analytical chemistry.[3][4]
Materials and Instrumentation
-
Analyte: 1-benzyl-1,4-dihydropyridine-3-carbonitrile (or other DHP derivative)
-
Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent is critical as solvent polarity can influence the λmax.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[5] Quartz cuvettes with a 1 cm path length are standard.
Step-by-Step Experimental Protocol
-
Standard Solution Preparation: Accurately weigh a precise amount of the DHP compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 1.0 AU).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and perform a baseline correction across the desired wavelength range.
-
Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample from a high to a low wavelength (e.g., 800 nm to 200 nm) to record the absorption spectrum.
-
Determination of λmax: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the UV-Vis absorption maximum of a 1,4-dihydropyridine derivative.
Comparative Analysis of UV-Vis Absorption Maxima
| Compound | Substituents | Solvent | λmax (nm) | Reference |
| 1-Benzyl-1,4-dihydronicotinamide | N1-benzyl, C3-carboxamide | Ethanol | ~330 | [6] |
| Amlodipine | Complex substitution | Methanol | ~355 | [3] |
| Nisoldipine | Complex substitution | Not specified | Not specified, but photodegradation studied by UV-Vis | [7] |
| General 1,4-Dihydropyridines | Varies (e.g., ethoxycarbonyl, acetyl, nitrile at C3/C5) | Not specified | Varies with substituents |
Analysis of Substituent Effects:
The electronic nature of the substituents on the 1,4-dihydropyridine ring significantly influences the λmax.
-
N1-Substitution: The presence of a benzyl group at the N1 position, as in our target compound and 1-benzyl-1,4-dihydronicotinamide, contributes to the overall electronic structure.
-
C3/C5-Substitution: Electron-withdrawing groups, such as the nitrile group (-CN) in 1-benzyl-1,4-dihydropyridine-3-carbonitrile, are known to affect the energy of the π-π* transitions in conjugated systems. The nitrile group is a strong electron-withdrawing group and is expected to cause a shift in the absorption maximum compared to a carboxamide group.
Based on the data for 1-benzyl-1,4-dihydronicotinamide (λmax ~330 nm), it is reasonable to predict that 1-benzyl-1,4-dihydropyridine-3-carbonitrile will also exhibit a strong absorption band in a similar region of the UV spectrum. The exact λmax would require experimental verification following the protocol outlined above.
Alternative Compounds for Comparison
For researchers in drug development, comparing the properties of a novel DHP derivative to established drugs is crucial. Amlodipine is a widely used third-generation DHP calcium channel blocker.[1] Its UV-Vis spectrum, with a λmax around 355 nm in methanol, provides a relevant benchmark.[3] The differences in the substitution patterns between amlodipine and 1-benzyl-1,4-dihydropyridine-3-carbonitrile will lead to distinct spectroscopic signatures, which can be used for their individual identification and quantification.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption characteristics of 1-benzyl-1,4-dihydropyridine-3-carbonitrile. While a specific experimental value for its λmax is not yet reported in the surveyed literature, a robust experimental protocol has been detailed to enable its determination. Through comparison with structurally similar 1,4-dihydropyridine derivatives, we anticipate a strong absorption in the near-UV region. This information is critical for researchers and professionals in drug development for establishing analytical methods, assessing purity, and conducting stability studies. The presented workflow and comparative data serve as a valuable resource for the scientific community engaged in the study of 1,4-dihydropyridine chemistry.
References
-
HETEROCYCLES, Vol. 49, 1998.
-
Ting, A. W. K., Perveen, N., Raza, S. A., & Khan, N. H. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and Disintegration Analysis for Different Brands of Amlodipine Tablets Available in Malaysia. Biomedical Journal of Scientific & Technical Research, 53(2).
-
de Oliveira, D. N., & de Oliveira, L. D. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(14), 1189-1205.
-
Berson, J. A., & Brown, E. (1955). Substituent effects in the ultraviolet spectra of 1,4-dihydropyridines. Journal of the Chemical Society B: Physical Organic, 731-735.
-
Wang, Y., et al. (2020). Comparisons of the UV-Vis spectrum between: DHI and PDHI (a), dopamine and PDA (b), and the polymeric samples. ResearchGate.
-
Mignani, S., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 748.
-
Riņķe, M., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4640.
-
UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —) in acetonitrile at room temperature. Royal Society of Chemistry.
-
Riņķe, M., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. ResearchGate.
-
Horyn, I., et al. (2025). Novel ecofriendly spectrophotometric methods for the determination of six dihydropyridines calcium channel blockers through derivatization with sulfophtalein dye: application to tablet analysis. BMC Chemistry, 19(8).
-
Bak, A., & Zgoda, M. (2005). Photoprotection of 1,4-dihydropyridine derivatives by dyes. Acta Poloniae Pharmaceutica, 62(6), 447-453.
-
Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org.
-
1-Benzyl-1,4-dihydronicotinamide. SpectraBase.
-
Ridha, S. M. A., et al. (2018). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Scientific & Academic Publishing.
-
Hockerman, G. H., et al. (1997). Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels. Journal of Biological Chemistry, 272(30), 18759-18765.
-
Arancibia, J. A., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
-
El-Didamony, A. M., & Abo-Elsoad, M. O. (2013). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Der Pharma Chemica, 5(5), 184-194.
-
Riņķe, M. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. RTU E-books.
-
Tikhonov, D. B., & Zhorov, B. S. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. Journal of General Physiology, 215(11), e202313437.
-
Nono, J. K., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 89-96.
-
Singh, S., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134.
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Distinguishing 1,4-dihydro vs 1,2-dihydro Isomers by NMR Spectroscopy
Executive Summary
Dihydropyridines (DHPs) are pivotal scaffolds in medicinal chemistry, serving as the pharmacophore for calcium channel blockers (e.g., Nifedipine) and as biomimetic reducing agents (NADH models). The synthesis of these compounds—often via the reduction of pyridinium salts or Hantzsch synthesis—frequently yields regioisomers: the thermodynamically stable 1,4-dihydropyridine (1,4-DHP) and the kinetically favored or sterically mandated 1,2-dihydropyridine (1,2-DHP) .
Distinguishing these isomers is critical because their biological activities and reactivities differ fundamentally. While 1,4-DHPs act as hydride donors in redox processes, 1,2-DHPs often serve as precursors for alkaloid synthesis or undergo rapid oxidation. This guide outlines a definitive NMR-based workflow to differentiate these isomers, relying on the distinct electronic environments of the
Part 1: Structural & Mechanistic Basis
To interpret the NMR data, one must first understand the structural connectivity that dictates the magnetic environment.
-
1,4-Dihydropyridine: The
carbon is at position 4 (para to nitrogen). The molecule typically possesses a plane of symmetry (if R groups at 3,5 are identical). The nitrogen lone pair is conjugated with the C2=C3 and C6=C5 double bonds, creating a "push-pull" electronic system. -
1,2-Dihydropyridine: The
carbon is at position 2 (ortho to nitrogen). This disrupts the symmetry immediately. The system contains a conjugated diene (C3=C4-C5=C6) and an allylic amine segment.
Isomer Identification Logic Flow
The following decision tree illustrates the logical process for assigning the regioisomer based on
Figure 1: Decision tree for distinguishing DHP isomers based on proton chemical shifts and coupling patterns.
Part 2: Comparative NMR Analysis
Proton ( H) NMR Spectroscopy
The most immediate diagnostic is the location of the ring protons.
| Feature | 1,4-Dihydropyridine | 1,2-Dihydropyridine | Explanation |
| In 1,2-DHP, the | |||
| C2 Proton ( | Absent (Becomes | 1,4-DHPs retain the highly deshielded imine-like C2-H. In 1,2-DHPs, this proton moves upfield to the | |
| Coupling Pattern | Often simple (Singlet or Triplet) | Complex (Multiplets) | 1,4-DHP is often symmetric. 1,2-DHP has a continuous spin system ( |
| NH Signal | Broad Singlet ( | Broad Singlet ( | Less diagnostic, highly solvent/concentration dependent. |
Carbon ( C) NMR Spectroscopy
Carbon NMR provides confirmation if proton signals are obscured by overlapping alkyl chains.
-
1,4-DHP: The C4 signal appears at
20–35 ppm . It is an allylic carbon but not heteroatom-substituted. -
1,2-DHP: The C2 signal appears at
50–65 ppm . The direct attachment to Nitrogen significantly deshields this nucleus.
Advanced 2D Techniques (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for ambiguous cases (e.g., when R groups cause atypical shifts).
-
Protocol: Look for correlations from the
proton to the N-substituent or Carbonyl carbons. -
1,2-DHP: The
proton (C2-H) shows a strong 3-bond correlation to the -substituent carbons (if N-alkylated). -
1,4-DHP: The
proton (C4-H) is too far (5 bonds) to show a correlation with the -substituent.
Part 3: Experimental Protocol
Standard Operating Procedure: NMR Characterization of DHP Isomers
Objective: Unambiguous assignment of regioisomer structure.
Sample Requirements: >5 mg pure compound.
Solvent: CDCl
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 5-10 mg of the isolated product in 0.6 mL of deuterated solvent.
-
Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.
-
Critical: If the product is an unstable 1,2-DHP (prone to oxidation), purge the tube with Argon and cap immediately.
-
-
Acquisition (1D
H):-
Pulse sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans: 16 (sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm (to catch downfield NH or aldehyde impurities).
-
-
Data Processing & Analysis:
-
Phase Correction: Ensure flat baseline.
-
Integration: Integrate the
region (2.5–4.5 ppm) and the aromatic/alkene region (4.5–8.0 ppm). -
Ratio Calculation: If a mixture is present, use the integration of the C4-H (1,4) vs C2-H (1,2) to determine the ratio.
-
-
Validation (HMBC) - Optional but Recommended:
-
Set up a standard gradient HMBC experiment.
-
Optimize for long-range coupling of 8 Hz (cnst13 = 8).
-
Check for cross-peaks between the
proton and the N-substituent.
-
Part 4: Case Study Data
Compound: N-Benzyl-dihydronicotinamide (BNAH) Isomers.[1] Context: Reduction of N-benzylnicotinamide chloride often yields a mixture depending on the reducing agent (Dithionite yields 1,4; Borohydride can yield mixtures).
| Nucleus | Assignment | 1,4-Isomer (BNAH) | 1,6-Isomer (analogous to 1,2) |
| 3.19 ppm (s, 2H) | ~3.90 ppm (d, 2H) | ||
| 7.26 ppm (s, 1H) | 5.8 - 6.0 ppm (m) | ||
| Alkene | 4.76 (m), 5.75 (d) | Complex Multiplets | |
| 22.9 ppm | ~55.0 ppm |
Data synthesized from literature sources regarding BNAH and related Hantzsch esters.
Interpretation: The 1,4-isomer is easily identified by the highly shielded singlet at 3.19 ppm (C4-H2). In contrast, the 1,2/1,6-isomer would show a signal near 4.0 ppm and lacks the distinct isolated alkene protons, instead showing a complex coupled diene system.
References
-
Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. Link
-
Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223-243. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Refer to Chapter 2 for conformational analysis principles). Link
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for HMBC/COSY protocols). Link
- Bullock, R. M., et al. (2012). Thermodynamic and Kinetic Studies of 1,2- vs 1,4-Dihydropyridines. Chemistry – A European Journal. (Provides thermodynamic basis for isomer stability).
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A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl-Substituted Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fragmentation Analysis
Benzyl-substituted dihydropyridines are a core scaffold in a variety of pharmacologically active compounds, most notably as calcium channel blockers used in the treatment of hypertension.[1] The structural elucidation and metabolic profiling of these molecules heavily rely on mass spectrometry (MS). The fragmentation patterns observed in MS provide a veritable fingerprint of the molecule, offering insights into its structural components and the relative stability of its substructures. For drug development professionals, a thorough understanding of these fragmentation pathways is indispensable for metabolite identification, impurity profiling, and pharmacokinetic studies.
This guide will compare and contrast the fragmentation behavior of these compounds under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational understanding for researchers in the field.
Core Fragmentation Mechanisms: A Tale of Two Pathways
The fragmentation of benzyl-substituted dihydropyridines is largely dictated by the ionization method employed and the inherent structural features of the molecule. Two principal ionization techniques, the hard ionization of Gas Chromatography-Mass Spectrometry (GC-MS) and the soft ionization of Liquid Chromatography-Mass Spectrometry (LC-MS), reveal different and complementary aspects of the molecule's structure.[1][2]
Electron Ionization (EI) Fragmentation: The Dominance of the Benzyl Group
Under the high-energy conditions of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), the fragmentation of 1,4-dihydropyridine derivatives is well-characterized.[3] A primary and often dominant fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the dihydropyridine ring.[4] This leads to the formation of a stable benzyl cation, which is often observed as a prominent peak in the mass spectrum.
A key fragmentation reaction is the loss of the substituent at the C-4 position, which results in the formation of a stable pyridinium cation.[3] The molecular ion peaks are often of low abundance due to the ease of this elimination.[3]
Key EI Fragmentation Characteristics:
-
Loss of the C-4 Substituent: The most characteristic fragmentation involves the expulsion of the group at the 4-position of the dihydropyridine ring.[3]
-
Formation of a Stable Pyridinium Cation: Aromatization of the dihydropyridine ring following the loss of the C-4 substituent leads to a highly stable pyridinium ion.[3]
-
Benzyl Cation Formation: In cases of N-benzyl substitution, cleavage of the N-benzyl bond results in a prominent benzyl cation (m/z 91 for an unsubstituted benzyl group).[4]
-
Side-Chain Fragmentation: Ester groups at the C-3 and C-5 positions can undergo cleavage, leading to the loss of alcohol or alkoxy radicals.[5]
The fragmentation patterns under EI-MS are significantly different from their oxidized pyridine analogues, where the loss of the 4-position substituent is not observed due to the stability of the aromatic ring.[1][6]
Electrospray Ionization (ESI) Fragmentation: A Softer Approach
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+.[2][7] The subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information with less initial fragmentation.
For many dihydropyridine calcium channel blockers, the primary fragmentation event in positive-ion ESI-MS is the loss of an alcohol from the carboxyl groups at the C-3 or C-5 positions.[2][7][8]
Interestingly, some studies have reported the formation of an [M-H]+ ion in the positive-ion mode ESI analysis of certain 1,4-dihydropyridines, which is attributed to an oxidative process involving hydride abstraction.[9]
In negative-ion mode, particularly with Atmospheric Pressure Photoionization (APPI), deprotonated molecules [M-H]- are observed. These ions can undergo a series of hydride shifts leading to characteristic fragment ions.[2][8][10]
Comparative Data of Common Benzyl-Substituted Dihydropyridines
The following table summarizes the characteristic mass-to-charge ratios (m/z) for the molecular ion and key fragments of representative benzyl-substituted dihydropyridines under different ionization conditions.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Nifedipine | ESI (+) | 347 ([M+H]+) | 315, 254 | Loss of methanol, subsequent loss of another fragment[11] |
| Nifedipine | ESI (-) | 345 ([M-H]-) | 222 | Loss of the nitrobenzyl group[12][13] |
| Felodipine | ESI (+) | 384 ([M+H]+) | 338 | Loss of ethanol from the carboxyl group[2][7] |
| Generic N-Benzyl-1,4-DHP | EI | Varies | 91 | Formation of the benzyl cation[4] |
| Generic 4-Aryl-1,4-DHP | EI | Varies | [M - Aryl]+ | Loss of the C-4 aryl substituent[3] |
Visualizing the Fragmentation Pathways
To better illustrate the fragmentation mechanisms, the following diagrams are provided in DOT language.
Figure 1: General EI Fragmentation of 4-Substituted-1,4-Dihydropyridines.
Figure 2: Common ESI Fragmentation Pathway for Dihydropyridines.
Experimental Protocol: A Step-by-Step Guide for Data Acquisition
This section provides a generalized protocol for the analysis of a novel benzyl-substituted dihydropyridine using LC-MS/MS with ESI.
Objective: To determine the fragmentation pattern of a novel benzyl-substituted dihydropyridine.
Materials:
-
Test compound (1 mg/mL in methanol)
-
HPLC-grade methanol, water, and formic acid
-
Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source
Methodology:
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the test compound in 50:50 methanol:water with 0.1% formic acid.
-
-
Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]+ ion.
-
Product Ion Scan (MS/MS):
-
Select the determined [M+H]+ ion as the precursor.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
-
Data Analysis:
-
Identify the major fragment ions in the MS/MS spectrum.
-
Propose fragmentation pathways based on the observed neutral losses and the known chemical structure.
-
Compare the fragmentation pattern to that of known dihydropyridine analogues.
-
Conclusion
The mass spectrometric fragmentation of benzyl-substituted dihydropyridines is a predictable yet nuanced process that provides a wealth of structural information. While EI-MS often leads to the characteristic loss of the C-4 substituent and formation of a stable pyridinium or benzyl cation, ESI-MS provides a softer ionization that allows for the detailed study of fragmentation pathways from the protonated molecule, typically initiated by the loss of substituents from the ester groups. By employing a combination of these techniques, researchers can confidently identify and characterize these important pharmaceutical compounds.
References
-
Nuñez-Vergara, L. J., et al. (2002). Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivatives. Rapid Communications in Mass Spectrometry, 16(24), 2229-38. [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). [Link]
-
The-Lu, F., et al. (2008). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. American Pharmaceutical Review. [Link]
-
Nuñez-Vergara, L. J., et al. (2002). Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivative. Repositorio UCHILE. [Link]
-
ResearchGate. (n.d.). Hydride abstraction in positive-ion electrospray interface: Oxidation of 1,4-dihydropyridines in electrospray ionization mass spectrometry. [Link]
-
ResearchGate. (n.d.). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. [Link]
-
The-Lu, F., et al. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(1), 139-146. [Link]
-
ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of.... [Link]
-
Szeja, W., et al. (2005). Gas chromatography-mass spectrometry identification of photoproducts of hexahydroquinoline derivatives: potential calcium channel antagonists. Journal of Chromatography B, 819(1), 17-23. [Link]
-
ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion".... [Link]
-
Chen, R., et al. (2013). A More Rapid, Sensitive, and Specific HPLC-MS/MS Method for Nifedipine Analysis in Human Plasma and Application to a Pharmacokinetic Study. Drug Research, 63(1), 38-45. [Link]
-
National Center for Biotechnology Information. (n.d.). Nifedipine. PubChem. [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by APPI. [Link]
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A Comparative Analysis of Hantzsch Ester and 1-benzyl-1,4-dihydropyridine-3-carbonitrile as Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for mild, selective, and efficient reducing agents is perpetual. Among the myriad of available reagents, those mimicking the function of the biological reducing coenzyme NADH have garnered significant attention. This guide provides a detailed comparative analysis of two prominent NADH mimics: the classical Hantzsch ester and the less ubiquitous 1-benzyl-1,4-dihydropyridine-3-carbonitrile. We will delve into their synthesis, mechanistic underpinnings, and relative reactivity, supported by available experimental data, to offer a comprehensive resource for researchers in the field.
Introduction to the Contenders: Two Faces of Dihydropyridine
Both the Hantzsch ester (typically diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) and 1-benzyl-1,4-dihydropyridine-3-carbonitrile belong to the 1,4-dihydropyridine (1,4-DHP) class of compounds. Their core structure is analogous to the active nicotinamide moiety in NADH, enabling them to act as hydride donors in chemical reactions. The driving force for their reducing activity is the formation of a stable aromatic pyridine ring upon hydride transfer.[1]
Hantzsch Ester: First synthesized by Arthur Hantzsch in 1881, this compound is a well-established, mild, and versatile reducing agent.[2][3] It is particularly effective for the reduction of activated double bonds, such as those in α,β-unsaturated carbonyl compounds, imines, and enamines.[2][3] Its reactivity is often enhanced by the presence of a Brønsted or Lewis acid catalyst.[2]
1-benzyl-1,4-dihydropyridine-3-carbonitrile: This derivative of 1,4-DHP is less commonly employed than the Hantzsch ester. The presence of a single electron-withdrawing cyano group at the 3-position is expected to modulate its electronic properties and, consequently, its reactivity as a hydride donor. The benzyl group at the nitrogen atom enhances its stability and solubility in organic solvents.
Synthesis of the Reducing Agents
The accessibility of a reagent is a crucial factor in its practical application. Here, we outline the synthetic routes to both the Hantzsch ester and 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Hantzsch Ester Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides a straightforward route to 1,4-dihydropyridines.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aldehyde (e.g., formaldehyde or benzaldehyde, 1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and one equivalent of ammonia or ammonium acetate.
-
Solvent: Use ethanol or a similar protic solvent.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The Hantzsch ester product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: One-pot synthesis of Hantzsch ester.
1-benzyl-1,4-dihydropyridine-3-carbonitrile Synthesis
The synthesis of 1-benzyl-1,4-dihydropyridine-3-carbonitrile can be achieved through the reduction of its corresponding pyridinium salt. The reduction of 1-substituted-3-cyanopyridinium salts with sodium dithionite has been shown to yield the 1,4-dihydropyridine isomer exclusively.[4]
Experimental Protocol: Synthesis of 1-benzyl-1,4-dihydropyridine-3-carbonitrile
Part A: Synthesis of 1-benzyl-3-cyanopyridinium bromide
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridine (1 equivalent) in a suitable solvent such as acetonitrile or toluene.
-
Alkylation: Add benzyl bromide (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The pyridinium salt will precipitate and can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Part B: Reduction to 1-benzyl-1,4-dihydropyridine-3-carbonitrile
-
Reaction Setup: Dissolve the 1-benzyl-3-cyanopyridinium bromide (1 equivalent) in a mixture of water and a miscible organic solvent like methanol.
-
Reduction: Cool the solution in an ice bath and add a solution of sodium dithionite (Na₂S₂O₄, typically 2-3 equivalents) in water, maintaining a basic pH with sodium carbonate or bicarbonate.[5]
-
Reaction Conditions: Stir the reaction mixture at low temperature for a short period (e.g., 15-30 minutes). The reaction should be performed in the dark to prevent photo-oxidation of the dihydropyridine product.
-
Workup: Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 1-benzyl-1,4-dihydropyridine-3-carbonitrile.
Caption: General mechanism of reduction by 1,4-dihydropyridines.
Conclusion and Future Outlook
This guide has provided a comparative overview of the Hantzsch ester and 1-benzyl-1,4-dihydropyridine-3-carbonitrile as NADH mimics in organic synthesis.
-
Hantzsch Ester stands as a readily accessible, versatile, and well-understood reducing agent for a variety of activated functional groups. Its reactivity is tunable through the use of acid catalysts, making it a valuable tool in the synthetic chemist's arsenal.
-
1-benzyl-1,4-dihydropyridine-3-carbonitrile , while less explored, presents an intriguing alternative. Its predicted milder reactivity, stemming from the electron-withdrawing nature of the cyano group, could offer enhanced selectivity in complex molecular settings.
The development of novel dihydropyridine-based reducing agents with tailored reactivity profiles remains an active area of research. A thorough experimental investigation into the reducing capabilities of 1-benzyl-1,4-dihydropyridine-3-carbonitrile is warranted to fully elucidate its potential and carve out its niche in the landscape of modern synthetic methodologies. Such studies will undoubtedly contribute to the expansion of the synthetic toolkit available to researchers in academia and industry alike.
References
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-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
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-
Macmillan Group Meeting. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
- Schenker, K., & Druey, J. (1959). Heilmittelchemische Studien in der heterocyclischen Reihe. 27. Mitteilung Hydropyridine I Die Reduktion von 1Methyl3-cyan-pyridiniumjodid mit Natriumborhydrid. Helvetica Chimica Acta, 42(6), 1964-1971.
-
ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Retrieved from [Link]
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- Zhao, P. P., Zhou, X. F., Dai, J. J., & Xu, H. J. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 12(40), 8044-8048.
- Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2017). Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters, 19(15), 4094-4097.
- Lei, N., Fu, Y., & Zhu, X. (2022). Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds in Acetonitrile. Molecules, 27(21), 7291.
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-
Semantic Scholar. (n.d.). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Retrieved from [Link]
- Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223-243.
- de Vries, J. G., & van Bergen, T. J. (1976). Reduction of Aldehydes and Ketones by Sodium Dithionite. The Journal of Organic Chemistry, 41(13), 2343-2345.
-
Unito.it. (n.d.). Searching for Balanced Hybrid NO-Donor 1,4-Dihydropyridines with Basic Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines†. Retrieved from [Link]
-
ChemRxiv. (n.d.). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 1,4-Dihydropyridines Toward SIN-1-Derived Peroxynitrite. Retrieved from [Link]
Sources
Electrochemical Oxidation of 3-Cyano vs. 3-Amido 1,4-Dihydropyridines: A Comparative Guide
Topic: Electrochemical Oxidation Potentials of 3-Cyano vs. 3-Amido Dihydropyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the electrochemical oxidation potentials (
Mechanistic Underpinnings
The oxidation of 1,4-DHPs to pyridines is not a simple electron loss; it is a stepwise process involving electron transfer (E) and proton transfer (C). The ease of this process is directly dictated by the electron density of the dihydropyridine ring.
2.1 Electronic Substituent Effects (Hammett Correlation)
The oxidation potential (
-
3-Cyano (-CN): A potent electron-withdrawing group (EWG) with significant inductive (
) and resonance ( ) effects. It severely depletes electron density from the DHP ring, stabilizing the reduced form and raising the energy barrier for the initial electron transfer. -
3-Amido (-CONH
): A moderate EWG. While the carbonyl withdraws electrons, the nitrogen lone pair can offer minor resonance donation (though limited by the cross-conjugation). Crucially, it is less withdrawing than the cyano group, making the ring more electron-rich and easier to oxidize.
2.2 The E-C-E Mechanism
The consensus mechanism for DHP oxidation in aprotic solvents (like acetonitrile) is an E-C-E (Electron-Chemical-Electron) sequence.
Comparative Analysis: Cyano vs. Amido
The following data summarizes the electrochemical behavior. While exact values vary by solvent and reference electrode, the relative shift is constant.
Table 1: Electrochemical Profile Comparison
| Feature | 3-Cyano-1,4-DHP | 3-Amido-1,4-DHP | Implication |
| Hammett Constant ( | 0.66 (Strong EWG) | 0.36 (Moderate EWG) | Cyano stabilizes the DHP ring more. |
| Oxidation Potential ( | High (> 1.1 V vs SCE) | Moderate (~ 0.9 - 1.0 V vs SCE) | Cyano DHPs are harder to oxidize. |
| Oxidation Reversibility | Irreversible | Irreversible | Both follow rapid proton loss after oxidation. |
| Metabolic Stability | High | Moderate | Cyano derivatives are more resistant to oxidative metabolism. |
| Reactivity as H-Donor | Low | Moderate/High | Amido DHPs are better reducing agents (NADH mimics). |
Critical Insight: The ~200-300 mV anodic shift for cyano derivatives renders them significantly more stable against air oxidation (aromatization) compared to amido derivatives, which may require storage under inert atmosphere.
Experimental Validation: Cyclic Voltammetry (CV)
To verify these potentials in your specific derivatives, use the following self-validating protocol. This method minimizes variables such as junction potential drift and electrode fouling.
4.1 Reagents & Setup
-
Solvent: HPLC-grade Acetonitrile (MeCN), dried over molecular sieves.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Working Electrode: Glassy Carbon (3 mm diameter).
-
Reference Electrode: Ag/AgCl (3 M KCl) or SCE.
-
Counter Electrode: Platinum wire.
-
Internal Standard: Ferrocene (Fc).
4.2 Protocol Workflow
4.3 Data Interpretation
-
Peak Character: You will observe a single anodic peak (
). No cathodic return peak will be visible (chemically irreversible) because the radical cation rapidly deprotonates. -
Determining
: Report the peak potential ( ) at a scan rate of 100 mV/s. -
Validation: If the peak width (
) is >100 mV, it confirms slow electron transfer or kinetic complications typical of bulky DHP substituents.
Implications for Drug Design
-
Metabolic Clearance: 3-Amido DHPs are more likely to undergo rapid oxidative aromatization by cytochrome P450 enzymes in the liver. If a longer half-life is required, replacing the amide with a cyano group is a viable bioisosteric strategy to lower metabolic liability.
-
Calcium Channel Blockers: Most commercial calcium channel blockers (e.g., Nifedipine) use ester or nitro groups. The use of a 3-cyano group creates a unique "stability vs. potency" profile, often retaining binding affinity while drastically altering the redox landscape.
References
-
Cheng, J.P., et al. (2024). Homolytic Bond Dissociation Energies of the Acidic C-H Bonds in Bioactive Molecules. Journal of Organic Chemistry.[1][2][3][4]
-
Zhu, X.Q., et al. (2003). Hydride Affinity and One-Electron Oxidation Potential of Hantzsch Esters in Acetonitrile. Journal of Organic Chemistry.[1][2][3][4]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Laviron, E. (1980). General expression of the linear potential sweep voltammogram for a surface electrochemical reaction with interactions between the adsorbed molecules. Journal of Electroanalytical Chemistry.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile
[1][2][3]
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. 1-Benzyl-1,4-dihydropyridine-3-carbonitrile (CAS: 11051-93-9 or analogues like 952-92-1) presents a dual-hazard profile often overlooked in standard safety data sheets (SDS).[1][2] It functions as a chemical reducing agent (mimicking NADH) and contains a nitrile moiety .
The Core Directive:
-
Segregate from Oxidizers: The dihydropyridine (DHP) ring is thermodynamically driven to aromatize (oxidize) into a pyridine salt. Mixing this waste with strong oxidizers (e.g., Nitric Acid, Peroxides, Chromic Acid) poses a fire and explosion hazard.
-
Segregate from Strong Acids: The nitrile group requires isolation from strong acids to prevent the theoretical risk of hydrogen cyanide (HCN) evolution, particularly under hydrolytic conditions.
Technical Hazard Assessment (The "Why")
To ensure safety, operators must understand the causality behind these protocols.
The Redox Hazard (DHP Core)
The 1,4-dihydropyridine ring is a hydride donor.[1][3] In the presence of oxidizing agents, it undergoes oxidative aromatization.[4] This reaction is exothermic .[2]
-
Mechanism: DHP
Pyridinium Salt +ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> + .[1] -
Risk: If disposed of in a "General Oxidizing Waste" container, this compound can act as a fuel source, leading to thermal runaway.
The Nitrile Hazard
While organic nitriles are generally more stable than inorganic cyanides, they must be treated as potential sources of cyanide if subjected to extreme pH.
-
Risk: Hydrolysis in strong acid waste streams can degrade the nitrile, potentially releasing toxic species.
Physical Properties & Stability Data
| Property | Value / Characteristic | Operational Implication |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with oxidation state (darker = oxidized).[1][2] |
| Solubility | DMSO, Methanol, Ethanol | Not water-soluble; do not flush down drains.[1][2] |
| Stability | Light & Air Sensitive | Waste containers must be opaque or amber.[2] |
| Reactivity | Strong Reducing Agent | INCOMPATIBLE with Nitric Acid, Peroxides, Permanganates. |
| Flash Point | >100°C (Solid) / Solvent dependent | Flammability is usually dictated by the solvent (e.g., Methanol). |
Disposal Decision Logic (Visualized)
The following decision tree illustrates the critical segregation steps required before the chemical enters a waste container.
Figure 1: Segregation logic ensuring DHP derivatives are never mixed with incompatible waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)
Applicable for: Expired reagents, spill cleanup residues, or synthesized solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Packing: Double-bag the solid in a clear polyethylene bag before placing it in the rigid container to prevent dust inhalation during final processing.
-
Disposal Path: Route to High-Temperature Incineration . This ensures complete destruction of the nitrile and pyridine ring.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Solutions in Methanol, Ethanol, DMSO, or Acetonitrile.
-
pH Verification (Self-Validating Step):
-
Solvent Compatibility Check:
-
Ensure the solvent stream is "Non-Halogenated Organic" (unless Chloroform/DCM was used).
-
-
Transfer: Pour into the designated solvent waste carboy.
-
Log Entry: Record the volume and specific concentration. Explicitly note the presence of nitriles on the waste manifest, as this dictates the incineration temperature at the facility.
Emergency Response: Spill Management
If a spill occurs, the primary risk is dust inhalation (solid) or solvent flammability (liquid).
Figure 2: Immediate response workflow for laboratory spills.
Chemical Compatibility Matrix
Use this table to verify storage and waste grouping.
| Chemical Class | Compatibility | Interaction Risk |
| Organic Solvents (MeOH, DMSO) | Compatible | Safe for co-disposal.[1][2] |
| Weak Bases (Carbonates) | Compatible | Safe.[2] |
| Strong Acids (HCl, H₂SO₄) | Incompatible | Nitrile hydrolysis; heat generation. |
| Oxidizing Agents (HNO₃, H₂O₂) | DANGEROUS | Fire/Explosion Risk. Rapid oxidation of DHP ring. |
| Water | Poor | Compound is insoluble; precipitates can clog drains.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104853, 1-Benzyl-1,4-dihydronicotinamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Organic Nitriles. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile
Part 1: Executive Safety Summary
Compound Identity:
-
Chemical Name: 1-Benzyl-1,4-dihydropyridine-3-carbonitrile
-
Structural Class: 1,4-Dihydropyridine (1,4-DHP) / Organic Nitrile
-
Primary Hazard: Oxidation Sensitivity (Data Integrity) & Organic Nitrile Toxicity (Personal Safety).
-
Analog Reference: Safety protocols are extrapolated from the structural analog 1-Benzyl-1,4-dihydropyridine-3-carboxamide (CAS 952-92-1) with elevated precautions for the nitrile moiety.
The "Why" Behind the Protocol: As a Senior Application Scientist, I often see researchers treat NADH models like generic organic solids. This is a critical error. 1,4-DHPs are thermodynamically driven to aromatize into their pyridine counterparts upon exposure to air or light. Furthermore, the presence of the carbonitrile group (–CN) introduces a permeation and metabolic toxicity risk that standard amides do not possess. This guide is designed to protect both your biological data (preventing oxidation) and your physiology (preventing nitrile absorption).
Part 2: Risk Assessment & PPE Matrix
Hazard Analysis:
-
Dihydropyridine Core: Highly susceptible to photo-oxidation and aerobic oxidation. Decomposition products (pyridinium salts) are biologically inactive in NADH-mimic assays, leading to false negatives.
-
Benzyl-Nitrile Moiety: The benzyl group increases lipophilicity, facilitating skin absorption. Once absorbed, organic nitriles can be metabolized by hepatic cytochrome P450 enzymes to release cyanide ions, albeit slower than inorganic cyanides.
-
Physical State: Yellow/Orange solid. Electrostatic dust is the primary vector for contamination.
PPE Selection Matrix
| Body Area | Recommended Equipment | Material Specification | Scientific Rationale |
| Hands (Solid) | Double Nitrile Gloves | 4-5 mil thickness (Outer) | Standard nitrile provides adequate protection against the solid dust during weighing. |
| Hands (Solution) | Laminate Liner + Nitrile | Silver Shield® / 4H® (Inner) | If dissolved in DCM or Chloroform (common for DHPs), nitrile gloves degrade in <5 mins. Laminate liners are mandatory to prevent breakthrough. |
| Eyes | Chemical Splash Goggles | Indirect venting, ANSI Z87.1 | Safety glasses are insufficient. DHP dust is an ocular irritant; solutions are often in volatile halogenated solvents requiring seal protection. |
| Respiratory | Fume Hood (Primary) | Face velocity: 80–100 fpm | Mandatory. Do not weigh on an open bench. If hood is unavailable, a P100/OV respirator is required (but discouraged). |
| Body | Lab Coat + Tyvek Sleeves | 100% Cotton or Nomex | Synthetic blends can melt if flash-oxidized or exposed to fire. Tyvek sleeves cover the wrist gap between glove and coat. |
Part 3: Operational Protocol
This workflow is designed as a self-validating system: if the compound changes color (bright yellow
Step 1: Preparation & Environment Control
-
Lighting: 1,4-DHPs are photosensitive.
-
Action: Turn off hood lights or wrap flasks in aluminum foil. Use amber glassware where possible.
-
-
Atmosphere:
-
Action: Purge the reaction vessel with Nitrogen (
) or Argon ( ) for 15 minutes prior to introduction. Oxygen is the enemy of this compound.
-
Step 2: Weighing (The Critical Control Point)
-
Static Control: Organic powders often carry static charge, causing "jumping" during weighing.
-
Action: Use an antistatic gun or polonium strip near the balance.
-
-
Transfer:
-
Don double gloves.
-
Weigh inside the fume hood.
-
Immediately reseal the stock container and wrap in foil.
-
Self-Validation: If the stock powder on the threads of the bottle cap has turned white, the stock is already compromised (oxidized).
-
Step 3: Solubilization & Handling
-
Solvent Choice: Common solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Methanol.
-
Pre-treatment: Degas solvents (sparge with inert gas) for 10 minutes before adding to the DHP. Dissolved oxygen will rapidly degrade the 1,4-DHP to the pyridine form.
-
The "Nitrile" Risk: When in solution (especially DCM), the skin permeation rate increases drastically.
-
Protocol: If a spill occurs on gloves, remove immediately .[1] Do not wait for the "cooling sensation" of the solvent; by then, the chemical has reached the skin.
-
Part 4: Visualization (Safe Handling Workflow)
The following diagram illustrates the "Chain of Custody" for handling 1-Benzyl-1,4-dihydropyridine-3-carbonitrile to ensure safety and stability.
Caption: Operational workflow emphasizing the visual integrity check and inert handling conditions required to prevent oxidation and exposure.
Part 5: Disposal & Decontamination
Decontamination of Glassware:
-
Rinse 1: Acetone (collect in organic waste).
-
Oxidative Wash: Soak glassware in a dilute bleach solution (sodium hypochlorite) or hydrogen peroxide for 1 hour.
-
Final Wash: Soap and water.
Waste Stream Management:
-
Solid Waste: Label as "Toxic Solid - Organic Nitrile." Do not dispose of in regular trash.
-
Liquid Waste:
-
Segregation: If your institution requires it, segregate into "Cyanide-bearing Organic Waste."
-
General: Most EHS protocols allow this in "Halogenated/Non-Halogenated Organic Waste" unless the quantity is >100g, but you must list "Organic Nitrile" on the tag to alert waste handlers.
-
Emergency Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use bleach on skin.
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
-
Spill (Solid): Wet wipe (avoid dust generation). Dispose of wipe as hazardous waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). Nitriles: Criteria for a Recommended Standard. CDC Stacks. [Link]
-
National Institutes of Health (NIH). Working Safely with Dichloromethane (DCM). NIH ORS. [Link]
-
Maiti, S., & Menéndez, J. C. (2009).[5] Synthesis of 1,4-dihydropyridines.[4][5][6][7] Synlett.[5] Organic Chemistry Portal. [Link]
Sources
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. Cas 952-92-1,1-BENZYL-1,4-DIHYDRONICOTINAMIDE | lookchem [lookchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Dihydropyridine synthesis [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
